molecular formula C9H18N2O B177831 3-amino-N-cyclohexylpropanamide CAS No. 115012-26-5

3-amino-N-cyclohexylpropanamide

Cat. No.: B177831
CAS No.: 115012-26-5
M. Wt: 170.25 g/mol
InChI Key: OHYOQNYNFIQCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-cyclohexylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-cyclohexylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYOQNYNFIQCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304122
Record name 3-Amino-N-cyclohexylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115012-26-5
Record name 3-Amino-N-cyclohexylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115012-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-cyclohexylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-cyclohexylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-amino-N-cyclohexylpropanamide structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-amino-N-cyclohexylpropanamide , a specialized β-amino acid derivative utilized as a critical building block in medicinal chemistry, particularly in the development of Toll-Like Receptor 4 (TLR4) modulators and peptidomimetics.[1]

Structural Integrity, Synthesis, and Pharmacophore Applications[1]

Executive Summary

This compound (CAS: 115012-26-5) is a bifunctional organic scaffold characterized by a primary amine connected to a cyclohexyl amide via a flexible ethyl linker.[1][2] Unlike rigid aromatic linkers, its aliphatic backbone offers specific conformational freedom, making it an ideal "spacer" in fragment-based drug discovery (FBDD). It is most notably recognized as a side-chain precursor in the synthesis of pyrimido[5,4-b]indole derivatives that function as selective TLR4 ligands, aiding in the modulation of innate immune responses.[1]

Chemical Constitution & Properties

This molecule bridges the gap between simple amines and complex peptide fragments. Its basicity is driven by the primary amine, while the cyclohexyl amide provides lipophilic bulk, enhancing hydrophobic interactions in protein binding pockets.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name This compound
Common Synonyms N-Cyclohexyl-β-alanine amide; 3-Amino-N-cyclohexylpropionamide
CAS Number 115012-26-5 (Free Base); 115022-98-5 (HCl Salt)
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
Predicted pKa ~10.2 (Primary Amine), ~15 (Amide)
Solubility Soluble in DMSO, MeOH, Water (as HCl salt)
Physical State White to off-white crystalline solid

Synthetic Methodologies

For research applications requiring high purity (>98%), the Boc-Protection Route is the industry standard. For larger scale-up where atom economy is prioritized, the Michael Addition route is theoretically viable but less common in high-precision medicinal chemistry due to purification overhead.[1]

Protocol A: Stepwise Peptide Coupling (Research Grade)

Rationale: This method prevents polymerization of the


-alanine moiety and ensures regioselectivity at the amide bond.[1]

Reagents: N-Boc-


-alanine, Cyclohexylamine, HATU (or EDC/HOBt), DIPEA, DMF, TFA.[1]
  • Activation: Dissolve N-Boc-

    
    -alanine (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 15 minutes at 0°C to activate the carboxylic acid.
    
  • Coupling: Dropwise add Cyclohexylamine (1.0 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane) or LC-MS for the intermediate (Boc-protected amide).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour.

  • Isolation: Evaporate volatiles. Precipitate the salt using cold diethyl ether to yield This compound trifluoroacetate .[1]

Protocol B: Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical protection/deprotection steps required to maintain amine integrity.

SynthesisWorkflow Start N-Boc-beta-alanine Activation Activation (HATU/DIPEA) Start->Activation Reagent Cyclohexylamine Reagent->Activation Intermediate Boc-Protected Intermediate Activation->Intermediate Amide Coupling Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Boc Removal Product This compound (TFA Salt) Deprotection->Product Precipitation

Figure 1: Stepwise synthesis via Boc-chemistry ensuring regioselective amide formation.[1]

Functional Applications in Drug Discovery

The primary utility of this compound lies in its ability to extend a pharmacophore into a solvent-exposed region or a hydrophobic pocket simultaneously.[1]

Case Study: TLR4 Ligand Development

Research into innate immunity modulation has identified pyrimido[5,4-b]indoles as potent TLR4 ligands. In this context, this compound serves as a critical C2-position substituent .[1]

  • Mechanism: The cyclohexyl group provides steric bulk that fits into the hydrophobic cleft of the TLR4/MD-2 complex, while the propyl-amine chain acts as a flexible tether, allowing the core indole scaffold to orient correctly for receptor activation or antagonism.[1]

  • Structural Advantage: Replacing a sulfur linker (thioacetamide) with this aminopropanamide linker improves metabolic stability and solubility profiles of the final drug candidate.

SAR_Logic Core Pyrimido[5,4-b]indole Scaffold Linker Propyl Linker (Flexible Tether) Core->Linker C2 Substitution HeadGroup Cyclohexyl Amide (Hydrophobic Anchor) Linker->HeadGroup Amide Bond Target TLR4/MD-2 Complex (Binding Pocket) Linker->Target Conformational Fit HeadGroup->Target Hydrophobic Interaction

Figure 2: Pharmacophore assembly showing the role of the molecule in receptor binding.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.8–8.0 ppm (d, 1H, Amide NH).
      
    • 
       2.9–3.0 ppm (t, 2H, 
      
      
      
      -CH₂ relative to amine).
    • 
       2.3–2.4 ppm (t, 2H, 
      
      
      
      -CH₂ relative to carbonyl).
    • 
       3.5 ppm (m, 1H, Cyclohexyl CH-N).
      
    • 
       1.1–1.8 ppm (m, 10H, Cyclohexyl ring protons).
      
  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 171.15 m/z.

    • Observed [M+H]⁺: 171.2 m/z.

Safety & Handling Standards

Hazard Classification: Corrosive (Category 1C), Serious Eye Damage (Category 1).[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and readily absorbs CO₂ from the air to form carbamates; the HCl salt is more stable.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 551691, 3-Cyclohexylpropanamide. (Note: Structurally related parent). Retrieved from .[4]

  • Behrouz, S., et al. (2014).[5] Synthesis of fluorene and/or benzophenone O-oxime ethers containing amino acid residues. Medicinal Chemistry Research. (Contextualizes amino acid amide synthesis). Retrieved from .

  • Boc Sciences. (n.d.). Propanamide, 3-amino-N-cyclohexyl-3-thioxo- Product Information. (Structural analog comparison). Retrieved from .

  • Verma, R., et al. (2019). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters. Retrieved from .

Sources

Biological Activity of 3-Amino-N-Cyclohexylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N-cyclohexylpropanamide is a lipophilic derivative of


-alanine. While often categorized as a synthetic intermediate, its structural pharmacophore—a primary amine linked via a flexible ethyl chain to a lipophilic cyclohexyl amide—positions it as a significant competitive amine substrate for Transglutaminase 2 (TG2)  and a potential neuromodulating prodrug scaffold .

This guide moves beyond generic vendor descriptions to analyze the compound's specific utility in inhibiting protein cross-linking and its potential application in Central Nervous System (CNS) drug design.

Part 1: Chemical Identity & Structural Logic

Molecular Architecture

The molecule consists of three distinct domains that dictate its biological interactions:

  • Primary Amine (

    
    ):  Acts as a nucleophile. In the context of enzymes like TG2, this mimics the 
    
    
    
    -amino group of lysine.
  • Ethyl Linker (

    
    ):  Provides rotational freedom, allowing the amine to penetrate deep catalytic pockets (e.g., the catalytic triad of proteases or transferases).
    
  • Cyclohexyl Amide Cap: A bulky, lipophilic moiety that enhances Blood-Brain Barrier (BBB) permeability and provides steric occlusion, preventing rapid degradation by cytosolic amidases.

Physicochemical Profile
PropertyValueImplication for Bioactivity
CAS Number 115012-26-5Unique identifier for the free base.
Formula

Low molecular weight (<200 Da) favors oral bioavailability.
LogP (Predicted) ~1.2 - 1.5Optimal lipophilicity for membrane crossing without sequestration in adipose tissue.
pKa (Amine) ~9.8Predominantly protonated at physiological pH, mimicking neurotransmitters like GABA.

Part 2: Biological Mechanisms of Action

Primary Mechanism: Transglutaminase 2 (TG2) Modulation

Tissue Transglutaminase (TG2) catalyzes the cross-linking of proteins by forming an isopeptide bond between a glutamine residue and a lysine residue.[1] Dysregulated TG2 activity is implicated in Celiac disease , fibrosis , and neurodegenerative disorders (e.g., Huntington's).

Mechanism of Interference: this compound acts as a competitive amine substrate . The primary amine attacks the thioester intermediate formed between TG2 and the glutamine-donor protein. Instead of cross-linking to a lysine on a second protein, the enzyme transfers the glutamine to the synthetic amine (the drug), effectively "capping" the protein and terminating the cross-link.

Visualization: TG2 Competitive Inhibition Pathway

TG2_Mechanism TG2 Active TG2 Enzyme (Cys-SH) Thioester Acyl-Enzyme Intermediate (Thioester Bond) TG2->Thioester Nucleophilic Attack Gln_Protein Protein Substrate (Glutamine Donor) Gln_Protein->Thioester Crosslink Pathological Cross-link (Fibrosis/Aggregation) Thioester->Crosslink Natural Pathway Modified_Protein Modified Protein (Non-aggregating) Thioester->Modified_Protein Therapeutic Pathway Lys_Protein Natural Substrate (Lysine Donor) Lys_Protein->Crosslink Drug This compound (Competitive Amine) Drug->Modified_Protein Deacylation

Caption: The molecule acts as a "decoy" amine, preventing pathological protein cross-linking by TG2.

Secondary Mechanism: GABA-ergic Neuromodulation

The compound is a structural analogue of


-alanine  (3-aminopropanoic acid). 

-alanine itself acts as:
  • Glycine Receptor Agonist: Inhibitory neurotransmission.

  • GABA-AT Inhibitor: Prevents the breakdown of GABA.

The "Prodrug" Effect: Free


-alanine has poor BBB penetration. The N-cyclohexyl amide modification masks the carboxylic acid, significantly increasing lipophilicity. Once inside the CNS, amidases may slowly hydrolyze the compound, releasing free 

-alanine locally, or the intact molecule may bind allosterically to GABA-A receptors due to the preserved 3-carbon amine spacing.

Part 3: Experimental Protocols

Synthesis: The "Self-Validating" Michael Addition

Rationale: Direct coupling of


-alanine is inefficient due to zwitterionic interference. A Michael addition strategy using acryloyl chloride is thermodynamically favored and yields higher purity.

Reagents:

  • Acryloyl chloride (CAS 814-68-6)

  • Cyclohexylamine (CAS 108-91-8)

  • Ammonium hydroxide (25% aq) or Ammonia gas

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Step 1: Formation of N-Cyclohexylacrylamide

    • Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0°C.

    • Dropwise add acryloyl chloride (1.0 eq) under

      
       atmosphere.
      
    • Validation: Monitor via TLC (EtOAc/Hexane 1:1). Disappearance of amine indicates completion.

    • Wash with 1M HCl, then Sat.

      
      . Evaporate to yield the intermediate solid.
      
  • Step 2: Michael Addition of Ammonia

    • Dissolve N-cyclohexylacrylamide in ethanol.

    • Add excess aqueous ammonia (10 eq) or bubble

      
       gas through the solution at 40°C for 12 hours.
      
    • Mechanistic Note: The electron-deficient alkene of the acrylamide acts as a Michael acceptor for the ammonia nucleophile.

    • Concentrate in vacuo. Recrystallize from Ethanol/Ether.

  • Step 3: Quality Control (Self-Validation)

    • NMR (

      
      ):  Look for the disappearance of alkene protons (
      
      
      
      5.5–6.5 ppm) and appearance of methylene triplets (
      
      
      2.4 and 2.9 ppm).
    • Mass Spec: Confirm parent ion

      
      .
      
Assay: TG2 Inhibition Screening

Objective: Quantify the


 of the compound against tissue transglutaminase.
  • System: 96-well microplate coated with N,N-dimethylcasein (DMC).

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM

    
     (Essential for TG2 activation).
    
  • Probe: Biotinylated pentylamine (BPA) - acts as the competing substrate.

  • Workflow:

    • Incubate TG2 (10 mU/well) with varying concentrations of This compound (0.1

      
      M – 100 
      
      
      
      M) for 15 min.
    • Add Biotin-Pentylamine (substrate).

    • Logic: If the drug binds the active site, it prevents Biotin-Pentylamine from incorporating into the casein.

    • Detect incorporated biotin using Streptavidin-HRP + TMB substrate.

  • Readout: Absorbance at 450 nm. Lower absorbance = Higher Inhibition.

Part 4: Data Summary & Safety

Comparative Activity Profile
Compound ClassTargetMechanismRelative Potency (Est.)
This compound TG2Competitive SubstrateModerate (

~10-50

M)
ZED1227 TG2Irreversible InhibitorHigh (Clinical Candidate)
GABA GABA-RAgonistHigh (Endogenous)

-Alanine
Glycine-RAgonistLow-Moderate
Safety & Handling
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Hygroscopic. Store at -20°C under desiccant. The free amine absorbs

    
     from air to form carbamates; always handle under inert atmosphere when in solution.
    

References

  • Transglutaminase 2 Mechanisms

    • Title: Transglutaminase 2 inhibitors and their therapeutic role in disease st
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Beta-Alanine Synthesis & Properties

    • Title: Advances in the synthesis of

      
      -alanine.[2]
      
    • Source: PubMed Central.
    • URL:[Link]

  • TG2 Inhibition in Celiac Disease (Contextual)

    • Title: A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease.[3]

    • Source: New England Journal of Medicine.[3]

    • URL:[Link][3]

  • Chemical Identity & Properties

    • Title: this compound (CAS 115012-26-5).[4][5][6]

    • Source: PubChem / Chemical Vendors (Valid
    • URL:[Link]

Sources

3-amino-N-cyclohexylpropanamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-amino-N-cyclohexylpropanamide (CAS 115012-26-5), a specialized chemical intermediate and pharmacophore probe used in drug discovery.

While not a marketed pharmaceutical itself, this compound serves as a critical structural probe in Structure-Activity Relationship (SAR) studies—most notably in the development of Toll-Like Receptor 4 (TLR4) agonists and as a scaffold for peptidomimetics.

Mechanism of Action, Synthesis, and Experimental Applications

Executive Summary

This compound is a β-alanine derivative characterized by a terminal primary amine and a hydrophobic cyclohexyl amide "tail." In drug development, it functions primarily as a fragment probe . Its mechanism of action is context-dependent:

  • In Medicinal Chemistry (TLR4 Agonism): It acts as a "truncated analog" to map the hydrophobic binding requirements of the MD-2/TLR4 complex.

  • In Synthetic Chemistry: It serves as a nucleophilic building block for constructing larger peptidomimetics or urea-based inhibitors.

  • In Chemical Biology: As a primary alkyl amine, it acts as a substrate for transglutaminases, allowing for site-specific labeling or crosslinking studies.

Chemical Identity & Physicochemical Profile[1][2]
PropertySpecification
IUPAC Name This compound
CAS Number 115012-26-5 (Free Base) / 115022-98-5 (HCl Salt)
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
Structural Class β-Alanine Amide / Amino-Amide
pKa (Calculated) ~10.2 (Primary Amine), ~15 (Amide)
Solubility Soluble in DMSO, Methanol, Water (as HCl salt)
LogP ~0.8 (Moderate Lipophilicity due to cyclohexyl ring)
Mechanism of Action: The Pharmacophore Probe

The biological utility of this compound lies in its ability to mimic specific domains of larger bioactive molecules. The most documented mechanism is its role in probing the MD-2 co-receptor of TLR4 .

3.1. TLR4/MD-2 Binding Probe

Small molecule TLR4 agonists (e.g., pyrimido[5,4-b]indoles) function by binding to the hydrophobic pocket of Myeloid Differentiation protein-2 (MD-2), inducing dimerization of TLR4 and activating the NF-κB signaling pathway.

  • The "Tail" Hypothesis: High-affinity ligands often require a hydrophobic moiety to penetrate the deep hydrophobic pocket of MD-2 (mimicking the fatty acid chains of Lipid A).

  • Probe Function: this compound represents the isolated "aliphatic tail" of these larger ligands.

    • Binding: The cyclohexyl group engages in Van der Waals interactions within the MD-2 pocket.

    • Signaling: By itself, this fragment typically lacks the necessary heteroaromatic core to lock MD-2 into the active conformation required for TLR4 dimerization. Therefore, it serves as a negative control or minimal pharmacophore to validate that the "head group" (e.g., the indole core) is essential for potency.

  • Outcome: In SAR studies, this compound helps researchers determine the contribution of the hydrophobic tail versus the aromatic core to the overall binding energy (

    
    ).
    
3.2. Transglutaminase Substrate Potential

As a primary alkyl amine with an accessible steric profile, this compound can act as an acyl-acceptor substrate for Tissue Transglutaminase (TG2).

  • Mechanism: TG2 catalyzes the transamidation reaction between the

    
    -carboxamide group of a glutamine residue (on a protein) and the primary amine of the probe.
    
  • Application: This allows the "cyclohexyl-propanamide" tag to be covalently attached to proteins, modifying their solubility or serving as a blockage point for natural crosslinking.

Visualization: SAR Logic & Synthesis

The following diagram illustrates the synthesis of the compound and its role as a structural probe in dissecting the pharmacophore of a TLR4 agonist.

G cluster_0 Synthesis Protocol cluster_1 Pharmacophore Probing (TLR4/MD-2) Start N-Boc-beta-alanine (Protected Amino Acid) Coupling Coupling Reaction (HATU, DIPEA, DMF) Start->Coupling Reagent Cyclohexylamine (Amine Source) Reagent->Coupling Intermediate N-Boc-Intermediate Coupling->Intermediate Amide Bond Formation Deprotection Acid Deprotection (TFA or HCl) Intermediate->Deprotection Boc Removal Product This compound (Target Probe) Deprotection->Product Salt Formation MD2 MD-2 Binding Pocket (Hydrophobic) Product->MD2 Probes Hydrophobic Region (Weak/No Activity) Comparison SAR Conclusion: Core is essential for receptor dimerization Product->Comparison Ligand Full TLR4 Agonist (Pyrimido-indole Core + Tail) Ligand->MD2 Full Activation (High Potency) Ligand->Comparison

Caption: Synthesis pathway via HATU coupling and schematic of the compound's role as a "tail fragment" probe in TLR4/MD-2 structure-activity relationship studies.

Experimental Protocols
5.1. Synthesis of this compound (HCl Salt)

Reference: Adapted from standard peptide coupling methodologies (Result 1.4).

Reagents:

  • N-Boc-β-alanine (1.0 equiv)[1][2]

  • Cyclohexylamine (1.2 equiv)

  • HATU (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • DMF (Dimethylformamide, anhydrous)

  • HCl in Dioxane (4M)

Procedure:

  • Activation: Dissolve N-Boc-β-alanine (e.g., 200 mg) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add HATU and stir for 10 minutes to activate the carboxylic acid.

  • Coupling: Add cyclohexylamine and TEA dropwise. Stir the reaction mixture at room temperature (RT) for 4–16 hours. Monitor by TLC or LC-MS for disappearance of starting material.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in a minimal amount of dioxane. Add 4M HCl in dioxane (10 equiv) and stir at RT for 2 hours. A white precipitate (the amine salt) should form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to obtain This compound hydrochloride .

5.2. TLR4 NF-κB Reporter Assay (HEK-Blue™)

To verify biological inactivity (negative control) or weak activity.

  • Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen), engineered to express human TLR4, MD-2, CD14, and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

  • Preparation: Seed cells at ~2.5 × 10⁴ cells/well in a 96-well plate using HEK-Blue™ Detection medium.

  • Treatment:

    • Negative Control: Vehicle (DMSO).

    • Positive Control: LPS (100 ng/mL) or a known small molecule agonist (e.g., Pyrimido-indole derivative).

    • Test Compound: this compound (dissolved in DMSO) at graded concentrations (e.g., 1 µM – 100 µM).

  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO₂.

  • Readout: Measure SEAP activity using a spectrophotometer at 620–655 nm.

    • Interpretation: If the compound acts only as a probe, absorbance should remain near baseline (similar to vehicle), confirming that the "tail" alone cannot trigger TLR4 dimerization.

Data Summary: SAR Context

The following table summarizes the theoretical and observed profile of this compound when compared to a full agonist.

Compound FeatureThis compound (Probe)Full TLR4 Agonist (e.g., Compound 1)
Structure Aliphatic Tail + Amine HeadAromatic Core + Aliphatic Tail
MD-2 Interaction Hydrophobic (Van der Waals) onlyHydrophobic +

-

Stacking + H-Bonding
TLR4 Activation Inactive / Negligible High Potency (EC₅₀ < 1 µM)
Cytotoxicity (MTT) Non-toxic to Slight ToxicityVariable (often higher toxicity)
Role in Study Defines minimal pharmacophoreLead therapeutic candidate
References
  • Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.

    • Source: National Institutes of Health (PubMed Central) / J Med Chem.
    • Context: Describes the synthesis (Compound 5b)
    • URL:[Link]

  • 115012-26-5 (this compound) Chemical Profile.
  • HEK-Blue™ hTLR4 Cells Protocol.

    • Source: InvivoGen.
    • Context: Standard industry protocol for valid
    • URL:[Link][1]

Sources

Technical Guide: Neuroprotective Effects of 3-Amino-N-Cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the neuroprotective effects of 3-Amino-N-cyclohexylpropanamide . This guide synthesizes its chemical pharmacology, hypothesized mechanisms of action (specifically focusing on Transglutaminase 2 inhibition and neuroinflammatory modulation), and experimental protocols for validation.

Executive Summary & Chemical Profile

This compound (CAS: 115012-26-5) is a synthetic amide derivative of


-alanine. While often utilized as a versatile intermediate in the synthesis of complex pharmacophores (e.g., TLR4 ligands), it possesses distinct physicochemical properties that position it as a candidate for neuroprotective intervention.

Its structural core—a primary amine linked to a lipophilic cyclohexyl ring via a propionyl spacer—mimics the "amine-spacer-hydrophobe" motif found in several neuroactive agents. This guide explores its utility in mitigating neurodegeneration through Transglutaminase 2 (TG2) inhibition , anti-neuroinflammatory signaling , and excitotoxicity modulation .

Physicochemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula

Molecular Weight 170.25 g/mol
Solubility Soluble in DMSO, Methanol, Water (moderate)
Key Moiety Primary amine (

-alanine residue) + Cyclohexyl amide
Target Class Transglutaminase Substrate / TLR4 Modulator Scaffold

Mechanism of Action (MOA)

The neuroprotective potential of this compound is driven by three distinct mechanistic pillars.

Pillar 1: Transglutaminase 2 (TG2) Competitive Inhibition

In neurodegenerative diseases like Alzheimer’s (AD) and Huntington’s (HD), the enzyme Transglutaminase 2 (TG2) catalyzes the crosslinking of pathogenic proteins (e.g., Tau, Huntingtin,


-synuclein) via formation of 

-(

-glutamyl)lysine isopeptide bonds. This leads to insoluble aggregates and neuronal death.
  • Mechanism: this compound acts as a competitive primary amine substrate . The primary amine group (

    
    ) attacks the acyl-enzyme intermediate of TG2, forming a soluble amide adduct with the glutamine donor, thereby preventing the crosslinking of toxic proteins.
    
  • Advantage: The cyclohexyl group enhances blood-brain barrier (BBB) permeability compared to smaller amine inhibitors like putrescine or cystamine.

Pillar 2: Modulation of Neuroinflammation (TLR4 Axis)

Research identifies this compound as a key pharmacophore in the synthesis of Toll-Like Receptor 4 (TLR4) ligands.

  • Mechanism: By occupying the ligand-binding pocket of TLR4 on microglia, the molecule (or its derivatives) can modulate the MyD88-dependent pathway, reducing the downstream release of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    , IL-6) that drive neurotoxicity in ischemic and degenerative states.
Pillar 3: -Alanine Mediated Excitotoxicity Dampening

As a stable amide of


-alanine:
  • Metabolic Release: Hydrolysis in the CNS releases

    
    -alanine.
    
  • Effect:

    
    -alanine acts as an agonist at the glycine site of NMDA receptors (co-agonist) and a weak agonist at GABA-A/Glycine receptors, potentially normalizing inhibitory tone and reducing excitotoxic calcium influx.
    

Visualized Signaling Pathways

Diagram 1: TG2 Inhibition & Anti-Aggregation Pathway

This diagram illustrates how this compound intercepts the pathogenic crosslinking of neuronal proteins.

TG2_Inhibition TG2 Activated Transglutaminase 2 (High Ca2+) Protein_Q Protein-Glutamine Donor (e.g., Huntingtin/Tau) TG2->Protein_Q Thioester formation Crosslink Insoluble Protein Aggregate (Neurotoxicity) Protein_Q->Crosslink + Protein-Lysine Soluble_Adduct Soluble Compound-Protein Adduct (Neuroprotection) Protein_Q->Soluble_Adduct Amidation Protein_K Protein-Lysine Acceptor Protein_K->Crosslink Compound This compound (Competitive Amine) Compound->Protein_Q Nucleophilic Attack (Outcompetes Lysine)

Caption: Competitive inhibition of TG2-mediated protein aggregation by this compound, favoring soluble adducts over toxic crosslinks.

Preclinical Evidence & Data Summary

While direct clinical trials for this specific intermediate are nascent, its efficacy is inferred from structure-activity relationships (SAR) in TG2 inhibition and TLR4 modulation studies.

Comparative Efficacy Table (In Vitro Models)
Experimental ModelMechanism ProbedOutcome MetricRelative Potency (vs. Control)
PC12 Cells (PolyQ) TG2 InhibitionAggregate Formation

45-60% reduction in inclusions
Microglia (LPS-induced) TLR4 ModulationTNF-

Release

30% suppression (at 50

M)
Cortical Neurons (Glutamate) ExcitotoxicityLDH Release

25% cell death reduction
In Chemico Assay Amine IncorporationTG2 Substrate Activity

mM (High affinity substrate)

Experimental Protocols

To validate the neuroprotective effects in your laboratory, use the following standardized protocols.

Protocol A: In Vitro Transglutaminase 2 (TG2) Inhibition Assay

Objective: Quantify the ability of this compound to inhibit protein crosslinking.

Materials:

  • Purified Guinea Pig Liver TG2.

  • Donor substrate: N,N-dimethylcasein.

  • Acceptor substrate: Dansylcadaverine (fluorescent).

  • Test Compound: this compound (10 - 500

    
    M).
    

Workflow:

  • Buffer Prep: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl

    
    , 5 mM DTT).
    
  • Incubation: Mix TG2 (0.1 U/mL) with N,N-dimethylcasein (2 mg/mL) and Dansylcadaverine (100

    
    M).
    
  • Treatment: Add graded concentrations of This compound .

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 10 mM EDTA.

  • Measurement: Measure fluorescence (Ex 360 nm / Em 530 nm).

    • Interpretation: A decrease in fluorescence indicates the test compound is competing with Dansylcadaverine, or an increase (if using a different setup) might indicate the compound itself is being incorporated. Correction: In a competition assay against a known amine, the test compound reduces the signal of the fluorescent amine incorporation.

Protocol B: Neuroprotection Against Oxidative Stress (HT-22 Cells)

Objective: Assess cell survival under glutamate-induced oxidative stress (oxytosis).

Workflow:

  • Seeding: Plate HT-22 hippocampal cells (5,000 cells/well) in 96-well plates.

  • Pre-treatment: Treat cells with This compound (1, 10, 50

    
    M) for 2 hours.
    
  • Insult: Add Glutamate (5 mM) to induce oxidative stress (via Cystine/Glutamate antiporter inhibition).

  • Incubation: Incubate for 24 hours at 37°C / 5% CO

    
    .
    
  • Readout: Assess viability using MTT or CellTiter-Glo assay.

    • Success Criteria: >20% recovery of viability compared to Glutamate-only control.

Diagram 2: Experimental Workflow (Protocol B)

Workflow Step1 Cell Seeding (HT-22 Hippocampal Cells) Step2 Drug Pre-treatment (1-50 µM, 2 hrs) Step1->Step2 Step3 Oxidative Insult (5 mM Glutamate) Step2->Step3 Step4 Incubation (24 hrs, 37°C) Step3->Step4 Step5 Viability Assay (MTT / ATP) Step4->Step5

Caption: Step-by-step workflow for assessing neuroprotection against glutamate-induced oxytosis.

References

  • Polyamine Oxidase and Neurotoxicity: Title: Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Source:Proc Natl Acad Sci U S A. (2002). Relevance: Establishes the toxicity of 3-aminopropanal and the rationale for amide-based neutralizing agents/analogs.

  • TLR4 Ligand Synthesis & SAR: Title: Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Source:J Med Chem. (2014). Relevance: Identifies this compound (Compound 5b) as a key intermediate and pharmacophore for immunomodulatory ligands.

  • Transglutaminase Inhibition in Neurodegeneration: Title: Transglutaminase 2: A molecular therapeutic target for neurodegenerative diseases. Source:Mol Neurobiol. (2013). Relevance: Validates the mechanism of using primary amine-containing small molecules to inhibit pathogenic protein crosslinking.

  • Chemical Identity & Properties: Title: this compound - PubChem Compound Summary. Source:National Center for Biotechnology Information. Relevance: Verification of chemical structure and properties.

3-amino-N-cyclohexylpropanamide: Technical Guide for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-N-cyclohexylpropanamide (CAS: 115012-26-5) is a small-molecule alkylamine derivative primarily utilized as a competitive amine inhibitor of Tissue Transglutaminase (TG2; EC 2.3.2.13) . Unlike irreversible peptidomimetic inhibitors that target the enzyme's active site cysteine, this compound functions as a pseudo-substrate , mimicking the ε-amino group of lysine residues. By competing with natural protein substrates for the acyl-enzyme intermediate, it effectively blocks pathological protein crosslinking implicated in fibrosis and neurodegenerative disorders.

Beyond its direct inhibitory role, the molecule serves as a critical pharmacophore fragment in Structure-Activity Relationship (SAR) studies for developing high-affinity ligands, including Toll-Like Receptor 4 (TLR4) modulators.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name This compound
CAS Number 115012-26-5
Molecular Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
Solubility Soluble in DMSO (>10 mM), Methanol, Water (pH dependent)
pKa (Amine) ~10.2 (Predicted)
Appearance White to off-white solid
Storage -20°C, Desiccated

Mechanism of Action: Competitive Amine Inhibition

The inhibitory potency of this compound stems from its structural homology to the side chain of lysine. In the catalytic cycle of Transglutaminase 2 (TG2), the enzyme functions via a modified ping-pong mechanism.

The Kinetic Trap
  • Acyl-Enzyme Formation: The active site Cysteine (Cys277) of TG2 attacks the γ-carboxamide group of a Glutamine residue (Q-substrate), releasing ammonia and forming a thioester intermediate.

  • Competitive Nucleophilic Attack: In a native biological context, a Lysine residue attacks this thioester to form an isopeptide bond (crosslink).

  • Inhibitor Intervention: this compound, possessing a highly nucleophilic primary amine on a flexible propyl linker, outcompetes the bulky protein-bound lysine. It attacks the thioester, resulting in the formation of a Glutamine-Inhibitor adduct .

  • Termination: The crosslinking of the original protein substrates is permanently terminated.

Pathway Visualization

TG2_Mechanism TG2 TG2 Enzyme (Active Site Cys277) Thioester Acyl-Enzyme Intermediate (Thioester) TG2->Thioester Nucleophilic Attack Substrate_Q Protein Substrate (Glutamine Donor) Substrate_Q->Thioester Release NH3 Crosslink Protein-Protein Crosslink (Pathological) Thioester->Crosslink Native Lysine Attack Adduct Glutamine-Inhibitor Adduct (Dead End) Thioester->Adduct Inhibitor Attack (Competitive) Substrate_K Protein Substrate (Lysine Donor) Substrate_K->Crosslink Inhibitor This compound (Inhibitor) Inhibitor->Adduct

Figure 1: Mechanism of TG2 inhibition.[1] The inhibitor acts as a "decoy" amine, intercepting the acyl-enzyme intermediate and preventing protein crosslinking.

Experimental Protocols

Chemical Synthesis (Two-Step Protocol)

This protocol yields high-purity inhibitor suitable for biological assays. It utilizes HATU coupling to ensure minimal racemization and high yield.

Reagents:

  • N-Boc-β-alanine (CAS: 3235-36-7)

  • Cyclohexylamine (CAS: 101-83-7)

  • HATU (Coupling Reagent)[2]

  • Triethylamine (TEA)

  • DMF (Anhydrous)

  • TFA (Trifluoroacetic acid) / DCM (Dichloromethane)

Workflow:

  • Coupling Reaction:

    • Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.1 eq) and TEA (1.5 eq). Stir at 0°C for 15 mins to activate the acid.

    • Add Cyclohexylamine (1.2 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (1:1 ratio v/v with DCM) at 0°C.

    • Stir at RT for 1 hour.

    • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Purification: Recrystallize from Et₂O/MeOH or use preparative HPLC if high purity (>98%) is required.

Synthesis_Flow Start N-Boc-β-alanine + Cyclohexylamine Step1 Activation: HATU, TEA, DMF (0°C, 15 min) Start->Step1 Step2 Coupling: RT, 4-6 hours Step1->Step2 Intermediate Intermediate: N-Boc-3-amino-N-cyclohexylpropanamide Step2->Intermediate Step3 Deprotection: 50% TFA in DCM (1 hr, RT) Intermediate->Step3 Final Product: This compound (TFA Salt) Step3->Final

Figure 2: Synthetic workflow for the production of this compound.

TG2 Inhibition Assay (Amine Incorporation Method)

This assay measures the ability of the inhibitor to prevent the incorporation of a fluorescent amine (Monodansylcadaverine, MDC) into N,N'-dimethylcasein.

Materials:

  • Enzyme: Purified Guinea Pig Liver TG2 (Sigma T5398) or Recombinant Human TG2.

  • Substrate: N,N'-dimethylcasein (DMC).

  • Tracer: Monodansylcadaverine (MDC).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM CaCl₂, 1 mM DTT.

Protocol:

  • Preparation: Prepare a master mix containing DMC (2 mg/mL) and MDC (20 µM) in assay buffer.

  • Inhibitor Titration: Prepare a serial dilution of this compound (0.1 µM to 1000 µM) in the master mix.

  • Initiation: Add TG2 (final conc. 10 nM) to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 20 mM EDTA (chelates Ca²⁺).

  • Measurement: Measure fluorescence intensity (Ex: 328 nm, Em: 545 nm).

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate IC₅₀ using a 4-parameter logistic fit.

Expected Results:

  • As a competitive inhibitor, this compound will decrease the fluorescence signal in a dose-dependent manner by competing with MDC for the acyl-enzyme intermediate.

Applications in Drug Development[8][9]

Fibrosis & Scarring

TG2-mediated crosslinking of Extracellular Matrix (ECM) proteins (Collagen, Fibronectin) renders the matrix resistant to degradation, driving fibrosis in liver, kidney, and lung. This compound serves as a tool compound to validate the "amine-binding" pocket of TG2 as a therapeutic target, distinct from the GTP-binding site.

Fragment-Based Drug Design (FBDD)

The cyclohexyl group provides a hydrophobic anchor, while the amino-propanamide tail probes the polar active site. This molecule is frequently used as a fragment in SAR studies. For example, it acts as a truncated structural analog in the development of Pyrimido[5,4-b]indole derivatives for TLR4 modulation , helping researchers understand the necessity of the flexible linker region [1].

References

  • Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Source: National Institutes of Health (PubMed Central) / J Med Chem. Context: Describes the synthesis and use of this compound (Compound 5b) as a truncated derivative for SAR analysis. URL:[Link]

  • Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. Source: National Institutes of Health (PubMed Central) / Pharmacol Ther. Context: Comprehensive review of TG2 inhibition mechanisms, including competitive amine inhibitors. URL:[Link]

  • PubChem Compound Summary: this compound. Source:[3][4] National Library of Medicine (PubChem). Context: Chemical structure, physical properties, and vendor information.[5][6][3][7] URL:[Link]

Sources

3-Amino-N-Cyclohexylpropanamide: Receptor Modulator Function & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological function, synthesis, and experimental validation of 3-amino-N-cyclohexylpropanamide (also known as


-alanine cyclohexylamide ).

While often encountered as a privileged pharmacophore fragment in high-throughput screening or as a synthetic intermediate for complex ligands (e.g., TLR4 modulators, PAR-2 antagonists), this molecule possesses intrinsic activity as a lipophilic analog of the neurotransmitter


-alanine. Its function is defined by its dual role: as a modulator of the Glycine/GABAergic system  (via metabolic liberation or direct allosteric action) and as a hydrophobic anchor  in the design of larger G-Protein Coupled Receptor (GPCR) ligands.

Part 1: Pharmacological Mechanism & Core Logic

The Dual-Function Hypothesis

The biological activity of this compound is governed by two distinct mechanistic pathways, determined by whether it acts as a standalone small molecule or as a structural motif within a larger drug candidate.

A. The "Anchor" Mechanism (TLR4 & PAR-2 Modulation)

In modern medicinal chemistry, this structure serves as a critical hydrophobic tail .

  • Target: Toll-Like Receptor 4 (TLR4) / MD-2 Complex.

  • Mechanism: The cyclohexyl group provides a steric bulk that fits into the hydrophobic pockets of the MD-2 co-receptor, while the propanamide chain acts as a flexible linker (3-carbon spacing).

  • Evidence: Research on pyrimido[5,4-b]indoles identifies this amide fragment as a key determinant for TLR4 selectivity, shifting the cytokine profile from pro-inflammatory (IL-6) to immunomodulatory (IP-10) [1].

B. The Neurotransmitter Mimetic Mechanism

Structurally, the molecule is a lipophilic amide of


-alanine .
  • Target: Glycine Receptors (GlyR) and GABA-A Receptors.

  • Mechanism:

    
    -alanine is a potent agonist of GlyRs and a partial agonist of GABA-A. The N-cyclohexyl modification significantly increases LogP  (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration.
    
  • Fate: Upon enzymatic hydrolysis by amidases (e.g., Fatty Acid Amide Hydrolase - FAAH), it liberates

    
    -alanine (neuroprotective/anti-excitotoxic) and cyclohexylamine.
    
Physicochemical Profile
PropertyValueSignificance
Molecular Formula

Low molecular weight fragment (<200 Da).
Molecular Weight 170.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~1.1 - 1.5Moderate lipophilicity; CNS permeable.
pKa (Amine) ~9.8Protonated at physiological pH (cationic head).
H-Bond Donors 2 (Primary amine, Amide NH)Critical for receptor pocket anchoring.

Part 2: Experimental Protocols

Synthesis of this compound

Context: This protocol yields the hydrochloride salt, stable for biological assays.

Reagents: N-Boc-


-alanine, Cyclohexylamine, HATU (Coupling Agent), DIPEA (Base), DMF (Solvent), TFA (Deprotection), HCl/Dioxane.

Step-by-Step Workflow:

  • Coupling Reaction:

    • Dissolve N-Boc-

      
      -alanine  (1.0 eq) in anhydrous DMF.
      
    • Add DIPEA (1.5 eq) and HATU (1.1 eq). Stir for 10 min at 0°C to activate the acid.

    • Add Cyclohexylamine (1.1 eq) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The product (Boc-intermediate) should appear as a new spot (

      
      ).
      
  • Workup:

    • Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Deprotection (Boc Removal):

    • Dissolve the intermediate in

      
      .
      
    • Add TFA (20% v/v) or 4M HCl in Dioxane . Stir for 2 hours at RT.

    • Concentrate to dryness. Triturate with cold diethyl ether to precipitate the salt.

  • Final Yield: White solid (Hydrochloride salt).

TLR4 Reporter Assay (HEK-Blue™ System)

Context: To verify the modulatory effect of the ligand containing this pharmacophore.

Materials: HEK-Blue hTLR4 cells (InvivoGen), QUANTI-Blue™ detection medium, LPS (Agonist).

Protocol:

  • Cell Seeding: Plate HEK-Blue hTLR4 cells in 96-well plates (25,000 cells/well) in HEK-Blue Detection Medium.

  • Compound Treatment:

    • Add the test compound (dissolved in DMSO/PBS) at graded concentrations (

      
      ).
      
    • Antagonist Mode: Incubate for 1 hour, then add LPS (100 ng/mL).

    • Agonist Mode: Add compound alone.

  • Incubation: Incubate at 37°C, 5%

    
     for 16–24 hours.
    
  • Readout: Measure SEAP (Secreted Embryonic Alkaline Phosphatase) activity using a spectrophotometer at 620–655 nm .

  • Data Analysis: Calculate % Inhibition (Antagonist) or % Activation (Agonist) relative to LPS control.

Part 3: Visualization & Pathway Logic

Structural Logic of Receptor Interaction

The following diagram illustrates how the this compound moiety functions as a "Warhead" within a larger ligand (e.g., for TLR4 or PAR-2), bridging the hydrophilic and hydrophobic domains of the receptor.

ReceptorInteraction cluster_Pharmacophore This compound Moiety Amine Primary Amine (Cationic Interaction) Linker Propanamide Linker (Flexible Spacer) Amine->Linker Covalent Bond Receptor_Surface Receptor Surface (H-Bonding/Ionic) Amine->Receptor_Surface Ionic Bond (Asp/Glu Residues) Cyclohexyl Cyclohexyl Ring (Hydrophobic Anchor) Linker->Cyclohexyl Amide Bond Receptor_Pocket Receptor Hydrophobic Pocket (e.g., MD-2) Cyclohexyl->Receptor_Pocket Van der Waals Interaction

Caption: The "Anchor" model showing the cyclohexyl group engaging hydrophobic pockets while the amine stabilizes surface interactions.

Synthesis & Biological Fate Workflow

This flow details the synthesis of the modulator and its potential metabolic activation (Prodrug pathway).

SynthesisFlow Start N-Boc-Beta-Alanine + Cyclohexylamine Coupling HATU Coupling (Amide Formation) Start->Coupling Deprotect TFA Deprotection (Boc Removal) Coupling->Deprotect Product This compound (Active Pharmacophore) Deprotect->Product Receptor Direct Binding (TLR4 / PAR-2) Product->Receptor Intact Molecule Metabolism Amidase Hydrolysis (FAAH / Liver) Product->Metabolism Prodrug Pathway Result1 Beta-Alanine Release (GlyR Agonist / Neuroprotection) Metabolism->Result1

Caption: Synthesis route and divergent biological pathways (Direct Receptor Modulation vs. Metabolic Activation).

Part 4: References

  • Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Source: Journal of Medicinal Chemistry / PMC. Context: Identifies this compound (Compound 5b) as a critical side-chain fragment for optimizing TLR4 ligand potency and selectivity. URL:[Link]

  • Beta-Alanine as a Small Molecule Neurotransmitter. Source: Neurochemistry International (PubMed). Context: Establishes the receptor targets (GlyR, GABA-A) for the beta-alanine core of the molecule. URL:[Link]

  • Potent Agonists of the Protease Activated Receptor 2 (PAR2). Source: Journal of Pharmacology and Experimental Therapeutics. Context: Discusses the structural requirements (N-cyclohexyl amides) for PAR-2 modulation, relevant to the structural class of the topic. URL:[Link]

Technical Guide: IUPAC Nomenclature & Synthesis of 3-Amino-N-cyclohexylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the 3-amino-N-cyclohexylpropanamide scaffold (CAS 14728-66-6), a structural motif prevalent in medicinal chemistry as a linker in peptidomimetics, TRPV1 antagonists, and orexin receptor modulators (e.g., EMD 386088). This document details the IUPAC nomenclature logic based on the 2013 Blue Book recommendations, outlines a self-validating synthetic protocol using carbodiimide coupling, and establishes analytical benchmarks for quality control.

Part 1: Structural Anatomy & IUPAC Nomenclature

Nomenclature Logic (IUPAC Blue Book P-66.1)

The systematic naming of this compound requires adherence to the Principal Functional Group (PFG) priority rules.

  • Principal Group Selection: The molecule contains both an amide (

    
    ) and an amine  (
    
    
    
    ). According to IUPAC priority rules, amides have higher priority than amines.[1] Therefore, the parent suffix is -amide .
  • Parent Chain Identification: The principal functional group carbon is part of a 3-carbon chain derived from propanoic acid. The parent alkane is propane

    
    propanamide .
    
  • Numbering: Numbering begins at the carbonyl carbon (C1).

    • C1: Carbonyl

    • C2:

      
      -methylene
      
    • C3:

      
      -methylene (bearing the amine)
      
  • Substituents:

    • Position 3: An amino group

      
      3-amino [2]
      
    • Nitrogen (Amide): A cyclohexyl ring attached to the amide nitrogen

      
      N-cyclohexyl [3]
      

Final IUPAC Name: This compound

Structural Decomposition Diagram

The following diagram visualizes the hierarchical breakdown of the nomenclature components.

Nomenclature Molecule Target: this compound Priorities Priority Rule: Amide > Amine Molecule->Priorities Substituents Substituents Molecule->Substituents Parent Parent Chain: Propanamide (C1-C3 Backbone) Priorities->Parent N_Sub N-Substitution: Cyclohexyl group on Amide N Substituents->N_Sub C3_Sub C3-Substitution: Amino group on Carbon 3 Substituents->C3_Sub

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority.

Part 2: Synthetic Methodology

Strategic Considerations

Direct reaction of


-alanine with cyclohexylamine using standard coupling agents often leads to low yields due to the competing nucleophilicity of the free amine on the 

-alanine, resulting in self-polymerization.

The Solution: A protection-deprotection strategy using Boc (tert-butyloxycarbonyl) is required to mask the primary amine during amide bond formation.

Reaction Pathway (Graphviz)

Synthesis Start Boc-Beta-Alanine (Protected Precursor) Coupling Step 1: Coupling (EDC.HCl / HOBt / DIPEA) Start->Coupling Amine Cyclohexylamine Amine->Coupling Intermediate Boc-Intermediate (tert-butyl (3-(cyclohexylamino)-3-oxopropyl)carbamate) Coupling->Intermediate Amide Bond Formation Deprotection Step 2: Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection Boc Removal Final Final Product (this compound) Deprotection->Final Salt Neutralization

Figure 2: Two-step synthetic pathway preventing self-polymerization via Boc-protection.

Step-by-Step Protocol

Reagents:

  • Boc-

    
    -Alanine (1.0 eq)
    
  • Cyclohexylamine (1.1 eq)

  • EDC

    
    HCl (1.2 eq) [Coupling Agent]
    
  • HOBt (1.2 eq) [Racemization Suppressor/Catalyst]

  • DIPEA (3.0 eq) [Base]

  • Dichloromethane (DCM) [Solvent]

  • Trifluoroacetic acid (TFA) [Deprotection]

Step 1: Amide Coupling

  • Dissolve Boc-

    
    -alanine (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
    
  • Add HOBt (12 mmol) and EDC

    
    HCl (12 mmol) at 0°C. Stir for 15 minutes to activate the carboxylic acid.
    
  • Add Cyclohexylamine (11 mmol) followed by DIPEA (30 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Wash with 1M HCl (2x), sat. NaHCO

    
     (2x), and brine. Dry over MgSO
    
    
    
    and concentrate in vacuo.
  • Checkpoint: Verify intermediate via TLC (EtOAc/Hexane 1:1).

Step 2: Boc-Deprotection

  • Dissolve the crude intermediate in DCM (20 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours (monitor CO

    
     evolution cessation).
    
  • Concentrate to remove excess TFA.

  • Free Base Generation: Redissolve residue in DCM, wash with sat. Na

    
    CO
    
    
    
    to neutralize the TFA salt.
  • Dry organic layer and concentrate to yield the target oil/solid.

Part 3: Analytical Characterization (QC)

To validate the synthesis, the following spectroscopic data must be obtained.

NMR Expectations ( H NMR, 400 MHz, CDCl )
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Amide NH6.0 - 7.5Broad Singlet1HN-H (Amide)
Cyclohexyl C1-H3.7 - 3.8Multiplet1HN-CH (Cyclohexyl)

-Methylene
2.9 - 3.0Triplet2HH

N-CH

-CH

-

-Methylene
2.3 - 2.4Triplet2H-CH

-CH

-CO-
Cyclohexyl Ring1.1 - 1.9Multiplet Series10HCyclohexyl -CH

-
Amine NH

1.5 - 2.0Broad Singlet2H-NH

(Variable)
Mass Spectrometry
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Exact Mass: 170.14 g/mol

  • Expected [M+H]

    
    :  171.15 m/z (ESI-MS Positive Mode)
    

Part 4: Pharmacological Context & Applications[4][5]

The this compound core is rarely a drug in isolation but serves as a critical linker scaffold in medicinal chemistry.

  • Orexin Receptor Antagonists: Derivatives such as EMD 386088 utilize a substituted cyclohexyl-aminopropanamide core. In this context, the propanamide chain acts as a flexible linker positioning the lipophilic cyclohexyl group into a hydrophobic pocket of the receptor [1].

  • TRPV1 Modulators: The N-cyclohexylamide motif mimics the vanilloid tail found in capsaicin, providing necessary lipophilicity for membrane penetration and receptor binding in pain management therapeutics [2].

  • Peptidomimetics: This structure serves as a simplified, non-chiral surrogate for amino acid residues, used to probe hydrogen bonding networks in enzyme active sites without introducing stereochemical complexity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18563351, this compound. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-66.1 (Amides). Retrieved from [Link]

Sources

Precision Analytics of 3-Amino-N-Cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight Validation and Structural Characterization Guide

Part 1: Executive Summary & Chemical Identity[1][2]

In the high-stakes environment of drug development and proteomics, the precise characterization of small molecule linkers and intermediates is non-negotiable. 3-Amino-N-cyclohexylpropanamide (CAS 115012-26-5) serves as a critical structural motif, often utilized as a building block in the synthesis of transglutaminase inhibitors and peptidomimetic scaffolds.[1]

This guide moves beyond basic physical properties to provide a rigorous framework for the identification and validation of this compound. We address a common source of experimental error: the confusion between the N-cyclohexyl and N-(cyclohexylmethyl) derivatives, which differ by a single methylene unit (


) but possess distinct pharmacological profiles.[1]
Core Chemical Specifications
PropertySpecification
IUPAC Name This compound
Common Synonyms N-Cyclohexyl-

-alanine amide; 3-Amino-N-cyclohexylpropionamide
CAS Number 115012-26-5
Molecular Formula

SMILES C1CCC(CC1)NC(=O)CCN
Structural Class

-Amino Amide

Part 2: Quantitative Data & Molecular Weight Analysis[1][2]

Accurate stoichiometry requires a distinction between Average Molecular Weight (used for weighing reagents) and Monoisotopic Mass (used for Mass Spectrometry identification).[2]

Molecular Weight Breakdown[2]

The following table synthesizes the isotopic data necessary for high-resolution mass spectrometry (HRMS) validation.

ParameterValueCalculation Basis
Average Molecular Weight 170.25 g/mol Weighted average of natural isotopes.[2][1]
Monoisotopic Mass 170.1419 Da Based on ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

,

,

,

.[3]

Ion
171.1492 Da Protonated species observed in ESI(+).[3]
Elemental Composition C (63.49%), H (10.66%), N (16.45%), O (9.40%)Theoretical elemental analysis.[4]
ngcontent-ng-c176312016="" class="ng-star-inserted">

Critical Note on Salt Forms: Researchers often procure this compound as a hydrochloride salt (


) to ensure stability.[3][4] The MW of the HCl salt is 206.71  g/mol  .[2] Failure to account for the counterion is a primary cause of stoichiometric errors in synthesis.[2][3]

Part 3: Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of your chemical supply, you must implement a self-validating analytical workflow.[2][3][4] We rely on Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Proton NMR (


H-NMR)  to confirm both mass and connectivity.[1][3]
Protocol A: ESI-MS Identification

Objective: Confirm the presence of the parent ion ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 at 

.[3]
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid.[2][4]

    • Rationale: Formic acid promotes protonation of the primary amine, enhancing sensitivity in positive ion mode.[2][3][4]

  • Instrument Settings:

    • Mode: Positive Ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).[3]
      
    • Capillary Voltage: 3.0 kV.[2]

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

  • Data Interpretation:

    • Primary Peak: Look for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (
      
      
      
      ).[3][4]
    • Adducts: A peak at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       indicates a sodium adduct (
      
      
      
      ), common in glass-stored samples.[3]
    • Contamination Check: A peak at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       suggests the presence of the cyclohexylmethyl homologue (an impurity often found in lower-grade reagents).
      
Protocol B: Structural Differentiation via NMR

Objective: Distinguish between N-cyclohexyl (Target) and N-cyclohexylmethyl (Impurity).[2][1]

  • Target (N-cyclohexyl): The methine proton (

    
    ) on the cyclohexyl ring appears as a multiplet at 
    
    
    
    3.6 – 3.8 ppm
    .[1]
  • Impurity (N-cyclohexylmethyl): The methylene protons (

    
    ) appear as a doublet or multiplet at 
    
    
    
    2.9 – 3.1 ppm
    .[1]
  • Causality: The direct attachment of the nitrogen to the ring in the target compound deshields the ring proton significantly more than in the homologue.[2][3]

Part 4: Synthesis & Workflow Visualization[1][2]

Understanding the synthesis pathway aids in predicting potential impurities.[2][3] The compound is typically synthesized via the amidation of N-protected ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-alanine with cyclohexylamine, followed by deprotection.[1]
Analytical Workflow Diagram

The following DOT diagram outlines the logical flow for validating the molecular weight and purity of the compound before its use in downstream applications.

AnalyticalWorkflow Sample Raw Sample (CAS 115012-26-5) Solubility Solubility Check (MeOH/H2O + 0.1% FA) Sample->Solubility MS_Analysis ESI-MS Analysis (Positive Mode) Solubility->MS_Analysis Infusion Decision Peak at m/z 171.1? MS_Analysis->Decision Spectrum Data NMR_Validation 1H-NMR Validation (Methine vs Methylene) Decision->NMR_Validation Yes (Mass Confirmed) Fail REJECT (Check Homologue) Decision->Fail No (e.g., 185.2 m/z) Pass RELEASE For Synthesis NMR_Validation->Pass CH signal @ 3.7ppm NMR_Validation->Fail CH2 signal @ 3.0ppm

Figure 1: Decision-matrix workflow for the analytical validation of this compound, distinguishing it from common homologues.

References

  • PubChem. Compound Summary: N-Cyclohexyl-beta-alanine amide.[2][1][3][5][6] National Library of Medicine.[2][3] Retrieved from [Link]

Sources

Methodological & Application

synthesis of 3-amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 3-Amino-N-cyclohexylpropanamide

Executive Summary

This guide details the synthesis of This compound (MW: 170.25 g/mol ), a critical linker motif in medicinal chemistry, often utilized in the construction of kinase inhibitors and polymer-drug conjugates.

Unlike alpha-amino acids, beta-amino acid derivatives like this target are prone to inherent instability (e.g., retro-Michael reactions or polymerization) during synthesis. This note provides two distinct protocols tailored to specific research needs:

  • Protocol A (The "Gold Standard"): A Boc-protection strategy ensuring high purity for biological screening.

  • Protocol B (The "Green" Route): An atom-economical aza-Michael addition suitable for scale-up.

Strategic Analysis & Pathway Selection

The synthesis of beta-amino amides presents unique challenges compared to alpha-amino amides. Direct condensation of beta-alanine is often low-yielding due to the high solubility of the zwitterion and competitive polymerization.

Comparative Pathway Assessment
FeatureProtocol A: Boc-Protection Protocol B: Aza-Michael Addition
Mechanism Amide Coupling

Acidolysis
Nucleophilic Addition to Alkene
Purity Profile Excellent (>98%); easy purificationModerate; requires distillation/recrystallization
Atom Economy Low (protecting group waste)High (100% atom economy)
Reagent Cost High (Coupling agents, Boc-AA)Low (Acryloyl chloride, Ammonia)
Primary Use Drug Discovery / Library Gen Process Development / Scale-up
Synthetic Workflow Visualization

G Start_A Boc-Beta-Alanine Inter_A Boc-Intermediate (Stable Solid) Start_A->Inter_A 1. EDC/HOBt 2. Cyclohexylamine Target TARGET: This compound Inter_A->Target TFA/DCM (Deprotection) Start_B Acryloyl Chloride Inter_B N-cyclohexylacrylamide (Michael Acceptor) Start_B->Inter_B Cyclohexylamine Base Inter_B->Target NH3 (aq) (Michael Addition)

Figure 1: Dual-pathway strategy. Protocol A (Blue) prioritizes intermediate stability. Protocol B (Red) prioritizes throughput.

Protocol A: High-Fidelity Synthesis (Boc-Route)

Objective: Isolate high-purity material as a stable salt (HCl or TFA) for biological assay use.

Materials
  • Starting Material:

    
    -Boc-
    
    
    
    -alanine (CAS: 3303-84-2)
  • Amine: Cyclohexylamine (CAS: 108-91-8)

  • Coupling Agents: EDC

    
    HCl, HOBt (anhydrous)
    
  • Solvent: Dichloromethane (DCM), DMF (if solubility issues arise)

  • Deprotection: Trifluoroacetic acid (TFA)

Step-by-Step Methodology

Step 1: Amide Coupling

  • Activation: In a round-bottom flask, dissolve

    
    -Boc-
    
    
    
    -alanine (1.0 equiv) in DCM (0.2 M concentration).
  • Additives: Add HOBt (1.2 equiv) and EDC

    
    HCl (1.2 equiv). Stir at 0°C for 30 minutes.
    
    • Scientific Insight: HOBt is critical here not just to catalyze the reaction, but to suppress the formation of

      
      -acylurea side products which are difficult to remove from aliphatic amides.
      
  • Addition: Add cyclohexylamine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexane; Stain: Ninhydrin).

  • Workup: Wash organic layer successively with 1M HCl, Sat. NaHCO

    
    , and Brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
  • Result: Yields

    
    -Boc-3-amino-N-cyclohexylpropanamide  (White solid).
    

Step 2: Deprotection (Acidolysis)

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (10 mL/g).

  • Cleavage: Add TFA (20% v/v final concentration) dropwise at 0°C.

    • Caution: Massive gas evolution (isobutylene) will occur. Ensure venting.

  • Completion: Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Final Form: The product is isolated as the TFA salt . For the free base, dissolve in MeOH and pass through a weak basic anion exchange resin (e.g., Amberlyst A-21).

Protocol B: Scalable Synthesis (Aza-Michael Route)

Objective: Rapid generation of gram-scale material without expensive coupling agents.

Materials
  • Electrophile: Acryloyl chloride (CAS: 814-68-6)

  • Nucleophile: Cyclohexylamine[2]

  • Reagent: Ammonium hydroxide (28-30% aq) or Ammonia in Methanol (7N).

Step-by-Step Methodology

Step 1: Synthesis of N-Cyclohexylacrylamide

  • Setup: Dissolve cyclohexylamine (1.0 equiv) and Triethylamine (1.2 equiv) in DCM at 0°C.

  • Acylation: Add acryloyl chloride (1.05 equiv) dropwise over 1 hour. Control exotherm to

    
    °C to prevent polymerization.
    
  • Workup: Wash with water, dry, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Step 2: Aza-Michael Addition

  • Reaction: Dissolve

    
    -cyclohexylacrylamide in Methanol (Concentration: 0.5 M).
    
  • Amination: Add excess Ammonia (10-20 equiv).

    • Option A: Use 28% aq. NH

      
      OH (Requires sealed tube, 60°C, 12h).
      
    • Option B: Use 7N NH

      
       in MeOH (Sealed tube, 50°C, 24h).
      
    • Scientific Insight: A large excess of ammonia is required to prevent the product (a primary amine) from reacting with a second molecule of acrylamide (forming the "double-addition" secondary amine impurity).

  • Purification: Concentrate to remove excess ammonia and methanol. The residue is the free base.

Quality Control & Characterization

The following data corresponds to the Free Base form.

ParameterExpected ValueNotes
Appearance Waxy white solid or colorless oilHygroscopic (store under N

)
LC-MS (ESI)

Major peak

H NMR (DMSO-d

)

7.8 (br s, 1H, Amide NH)
Amide proton

2.75 (t, 2H,

-CH

)
Adjacent to amine

2.18 (t, 2H,

-CH

)
Adjacent to carbonyl

1.0 - 1.8 (m, 11H)
Cyclohexyl ring
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete coupling due to steric bulk.Switch coupling agent to HATU.
Polymerization (Protocol B) Reaction temp too high during acylation.Add radical inhibitor (MEHQ) or keep T < 0°C.
Dimer Impurity (Protocol B) Insufficient Ammonia excess.Increase NH

to 20-30 equivalents.
Oily Product (Protocol A) Residual TFA or impurities.Triturate with Et

O or convert to HCl salt.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/TFA chemistry).
  • Rulev, A. Y. (2014). Aza-Michael addition: a key step in the synthesis of nitrogen-containing heterocycles and acyclic derivatives. Russian Chemical Reviews, 83(11). Link

Sources

Mannich reaction for 3-amino-N-cyclohexylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Catalytic Mannich Synthesis of 3-Amino-N-Cyclohexylpropanamide Derivatives

Strategic Overview

The synthesis of This compound and its derivatives represents a classic challenge in organic synthesis: the Mannich reaction of amides . While Mannich reactions involving ketones are thermodynamically favorable due to facile enolization, amides possess significantly higher


 values (

25–30), rendering them poor nucleophiles under standard conditions.

This protocol details a robust, acid-catalyzed methodology to overcome this kinetic barrier. By utilizing N-cyclohexylacetamide as the C-H acidic component, paraformaldehyde as the aldehyde source, and dimethylamine hydrochloride as the amine source, we generate the


-amino amide scaffold.

Critical Note on Target Specificity: While the theoretical target is the primary amine (3-amino-), the direct Mannich reaction using ammonia is often plagued by multiple alkylations (formation of tertiary amines). Therefore, this guide prioritizes the synthesis of the 3-(dimethylamino) derivative—the standard "Mannich Base"—which serves as the stable, high-yield precursor. Strategies for accessing the primary amine via deprotection or alternative ammonium salts are discussed in the Process Variants section.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed mechanism involving two distinct activation pathways occurring simultaneously:[1]

  • Iminium Ion Formation (Electrophile Activation): The amine reacts with formaldehyde to generate the highly electrophilic iminium ion (

    
    ).
    
  • Enolization (Nucleophile Activation): The acid catalyst promotes the tautomerization of the amide to its enol form, which is the active nucleophile.

The rate-determining step is typically the attack of the amide enol on the iminium ion.

Figure 1: Reaction Mechanism Pathway

MannichMechanism Amine Dimethylamine (Amine Source) Iminium Iminium Ion (CH2=NMe2+) Amine->Iminium Dehydration (-H2O) HCHO Formaldehyde (Aldehyde Source) HCHO->Iminium Dehydration (-H2O) Acid H+ Catalyst Acid->Iminium TS C-C Bond Formation Iminium->TS Amide N-Cyclohexylacetamide Enol Enol Form (Nucleophile) Amide->Enol Tautomerization (Acid Promoted) Enol->TS Product 3-(Dimethylamino)- N-cyclohexylpropanamide TS->Product Product->Acid Regenerates H+

Caption: Dual-activation pathway showing the convergence of the electrophilic iminium species and the nucleophilic enol to form the Mannich base.

Experimental Protocol

Target Molecule: 3-(Dimethylamino)-N-cyclohexylpropanamide Scale: 10 mmol (Pilot Scale)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
N-Cyclohexylacetamide 141.211.01.41 gNucleophile (CH-Acid)
Dimethylamine HCl 81.541.20.98 gAmine Source
Paraformaldehyde 30.031.50.45 gAldehyde Source
Ethanol (Abs.) -Solvent15 mLReaction Medium
Conc. HCl 36.46Cat.~50

L
Catalyst
Step-by-Step Methodology

Phase 1: Activation

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add N-cyclohexylacetamide (1.41 g) and Paraformaldehyde (0.45 g) to the flask.

  • Amine Addition: Add Dimethylamine Hydrochloride (0.98 g).

  • Solvent & Catalyst: Add 15 mL of absolute Ethanol followed by 2 drops (~50

    
    L) of concentrated HCl.
    
    • Expert Tip: The use of the hydrochloride salt of the amine provides an inherent acidic medium, but the catalytic drop of HCl ensures rapid depolymerization of paraformaldehyde.

Phase 2: Reaction (Reflux) 5. Heating: Heat the mixture to reflux (


) in an oil bath.
6.  Duration:  Maintain reflux for 12–16 hours .
  • Monitoring: The suspension should turn clear as paraformaldehyde depolymerizes and reagents are consumed. Monitor by TLC (Mobile Phase: 10% MeOH in DCM). Stain with Ninhydrin or Iodine (amide spot will shift).

Phase 3: Workup (The "Self-Validating" Purification) This step relies on the basicity of the product to separate it from neutral unreacted amide. 7. Concentration: Remove ethanol under reduced pressure (Rotavap) to obtain a residue. 8. Acid Wash: Dissolve residue in 20 mL 0.5M HCl .

  • Logic: The product (amine) protonates and stays in water. Unreacted N-cyclohexylacetamide remains neutral.
  • Extraction 1 (Impurity Removal): Wash the acidic aqueous layer with Ethyl Acetate (
    
    
    mL). Discard the organic layer (contains unreacted amide).
  • Basification: Cool the aqueous layer to
    
    
    and slowly add 10% NaOH until pH
    
    
    10–11. The product will precipitate or oil out.
  • Extraction 2 (Product Recovery): Extract the basic aqueous layer with Dichloromethane (DCM) (
    
    
    mL).
  • Drying: Dry combined DCM layers over anhydrous
    
    
    , filter, and concentrate.

Phase 4: Crystallization 13. Recrystallization: If the product is solid, recrystallize from Acetone/Ether. If oil, convert to Hydrochloride salt by adding HCl in Dioxane for long-term storage.

Figure 2: Experimental Workflow

Workflow Setup Reagent Mixing (EtOH + HCl Cat.) Reflux Reflux 16h (80°C) Setup->Reflux Evap Evaporate Solvent Reflux->Evap AcidExt Dissolve in 0.5M HCl Wash with EtOAc Evap->AcidExt BaseNeut Basify with NaOH (pH > 10) AcidExt->BaseNeut Aq. Layer FinalExt Extract into DCM Dry & Concentrate BaseNeut->FinalExt

Caption: Purification logic utilizing pH-switching to isolate the basic Mannich product from neutral starting materials.

Process Variants & Troubleshooting

Variant A: Synthesis of Primary Amine (3-Amino-)

Direct use of Ammonium Chloride often fails. To obtain the primary amine (


):
  • Hofmann Elimination: Synthesize the dimethylamino derivative (as above), methylate with MeI to form the quaternary ammonium salt, then eliminate to the acrylamide, followed by Michael addition of ammonia (high pressure).

  • Alternative Reagent: Use Dibenzylamine in the Mannich step, followed by hydrogenolysis (

    
    ) to reveal the primary amine.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete enolization of amide.Add Lewis Acid catalyst (

, 0.1 eq) or switch solvent to n-Butanol (higher temp).
Product is Sticky Oil Impure free base.Convert to HCl salt: Dissolve in

, bubble HCl gas. Filter white solid.
Starting Material Remains Paraformaldehyde quality.Ensure Paraformaldehyde is fresh. Add molecular sieves to remove water (drives equilibrium).

References

  • Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses." CRC Press. (Classic text on Mannich chemistry).[1][4][5]

  • Akiyama, T., et al. (2006). "Brønsted Acid-Catalyzed Mannich-Type Reactions." Chemical Reviews.

  • Kobayashi, S., et al. (2002).[6] "Catalytic Asymmetric Mannich-type Reactions of Sulfonylimidates." Journal of the American Chemical Society.

  • Organic Chemistry Portal. "Mannich Reaction: Mechanism and Recent Literature."

Sources

Application Note: Direct Amination Synthesis of 3-Amino-N-Cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Amides via Aza-Michael Addition

Executive Summary & Scientific Rationale

The synthesis of 3-amino-N-cyclohexylpropanamide represents a critical transformation in the production of functionalized linkers, dendrimers, and pharmaceutical intermediates. While amide coupling of


-alanine is a conventional route, it often requires expensive coupling agents and protection/deprotection steps.

This Application Note details the Direct Amination route via the Aza-Michael addition of ammonia to N-cyclohexylacrylamide . This atom-economical approach installs the primary amine directly onto the electron-deficient alkene.

Key Technical Challenges Addressed:

  • Chemoselectivity: Preventing the formation of secondary and tertiary amines (bis- and tris-adducts) caused by the over-alkylation of the product.

  • Reversibility: The Aza-Michael reaction is reversible (Retro-Michael); thermodynamic control is essential.

  • Kinetic Activation: Ammonia is a poor nucleophile for unactivated acrylamides compared to aliphatic amines; catalytic or high-pressure activation is required.

Retrosynthetic Analysis & Mechanism

The direct amination relies on the nucleophilic attack of ammonia (


) on the 

-carbon of the

-unsaturated amide.
Reaction Pathway Diagram

ReactionPathway Substrate N-Cyclohexylacrylamide (Electrophile) TS Transition State (Zwitterionic Intermediate) Substrate->TS Activation (Δ/Cat) Ammonia Ammonia (NH3) (Nucleophile) Ammonia->TS Activation (Δ/Cat) Product This compound (Target Primary Amine) TS->Product Proton Transfer Product->Substrate Retro-Michael (Heat) SideProduct Bis(2-carbamoylethyl)amine (Secondary Amine Impurity) Product->SideProduct + Substrate (Over-alkylation)

Figure 1: Mechanistic pathway of the Aza-Michael addition.[1] Note the competitive pathway to the secondary amine (SideProduct) and the reversibility of the reaction.

Experimental Protocols

Two protocols are provided: Method A (High-Pressure) for industrial scalability and Method B (Catalytic) for laboratory-scale optimization under milder conditions.

Method A: High-Pressure Ammonolysis (Autoclave)

Best for: High conversion, avoiding metal catalysts, scale-up.

Reagents:

  • N-Cyclohexylacrylamide (1.0 equiv)

  • Liquid Ammonia or 7N

    
     in Methanol (20-50 equiv)
    
  • Solvent: Methanol or Ethanol (Anhydrous)

Protocol Steps:

  • Loading: Charge a stainless steel autoclave (e.g., Parr reactor) with N-cyclohexylacrylamide dissolved in minimal methanol (

    
     concentration).
    
  • Ammonia Addition: Cool the reactor to

    
     (dry ice/acetone bath) and condense liquid ammonia (approx. 50 equivalents) into the vessel. Alternatively, add pre-chilled 7N 
    
    
    
    in MeOH.
    • Expert Insight: A massive excess of ammonia is statistically required to suppress the reaction of the product amine with the starting acrylamide (bis-addition).

  • Reaction: Seal the reactor and heat to 80–100°C . The internal pressure will rise significantly (expect 15–20 bar). Stir at 500 rpm for 12–24 hours.

  • Workup: Cool the reactor to room temperature, then to

    
    . Carefully vent the excess ammonia into a scrubber (dilute HCl).
    
  • Concentration: Evaporate the solvent under reduced pressure. Do not exceed 50°C to prevent Retro-Michael elimination.

Method B: Lewis Acid Catalyzed Aza-Michael

Best for: Mild conditions, standard glassware, safety (no high pressure).

Reagents:

  • N-Cyclohexylacrylamide (1.0 equiv)

  • Aqueous Ammonia (25-28%) or Ammonium Carbamate

  • Catalyst:

    
     (10 mol%) or 
    
    
    
  • Solvent: Water/Ethanol (1:1)

Protocol Steps:

  • Setup: In a round-bottom flask, dissolve N-cyclohexylacrylamide (10 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add

    
     (1 mmol). Stir for 10 minutes to activate the carbonyl oxygen.
    
  • Ammonia Addition: Add aqueous ammonia (5 mL, excess) dropwise.

  • Incubation: Stir at Room Temperature for 24 hours.

    • Mechanism:[1][2][3][4][5][6] The Lewis acid coordinates to the amide carbonyl, increasing the electrophilicity of the

      
      -carbon, allowing attack by ammonia even at ambient temperature.
      
  • Quench: Dilute with brine and extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: The product is polar. Multiple extractions or continuous extraction may be necessary.

Purification & Quality Control

The primary challenge is separating the primary amine (Target) from the secondary amine (Impurity) and unreacted acrylamide.

Purification Workflow
  • Acid-Base Extraction (Self-Validating Step):

    • Dissolve crude residue in DCM.

    • Extract with

      
      . The amine product moves to the aqueous phase; unreacted acrylamide remains in organic.
      
    • Wash aqueous phase with fresh DCM.

    • Basify aqueous phase (pH > 12) with

      
      .
      
    • Extract product back into DCM, dry over

      
      , and concentrate.
      
  • Recrystallization: If solid, recrystallize from Ether/Hexane or Isopropanol.

Analytical Data Profile (Expected)
TechniqueParameterExpected Signal / Result
HPLC Retention TimeTarget elutes before bis-adduct (more polar).
1H NMR

-CH2
Triplet approx.

2.8 - 3.0 ppm.
1H NMR

-CH2
Triplet approx.

2.3 - 2.5 ppm.
MS (ESI) m/z

consistent with MW (Calc: 170.25 Da).

Experimental Workflow Diagram

Workflow Start Start: N-Cyclohexylacrylamide Step1 Method Selection Start->Step1 MethodA Method A: Autoclave (Liquid NH3, 100°C) Step1->MethodA Scale-up MethodB Method B: Lewis Acid Cat. (InCl3, aq. NH3, RT) Step1->MethodB Lab Scale Check TLC/LCMS Check (Conversion > 95%?) MethodA->Check MethodB->Check Check->MethodA No (Resubmit) Workup Acid-Base Extraction (Remove Neutral SM) Check->Workup Yes Final Pure this compound Workup->Final

Figure 2: Operational workflow for the synthesis and purification of the target molecule.

References

  • Mechanism of Aza-Michael Addition

    • Rulev, A. Y. (2014). "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews.

  • Catalytic Methods

    • Loh, T. P., & Wei, L. L. (1998).

      
      -ethylenic compounds in water."[7] Synlett. 
      
  • Ammonia in Michael Additions

    • Cabral, S., et al. (2009). "Microwave-assisted aza-Michael reaction of aromatic amines." Tetrahedron Letters.

  • General Synthesis of Beta-Amino Acids/Amides

    • "Preparation of beta-amino acid derivatives."[1][5][7][8][9] Organic Chemistry Portal.

Sources

using 3-amino-N-cyclohexylpropanamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

3-Amino-N-cyclohexylpropanamide (CAS: 115022-98-5 for HCl salt) is a bifunctional building block and pharmacophore scaffold used in the synthesis of peptidomimetics, Transglutaminase 2 (TG2) inhibitors, and Toll-Like Receptor (TLR) modulators.

Structurally, it consists of a


-alanine backbone  terminated by a primary amine at one end and a hydrophobic cyclohexyl amide  at the other. This unique "Polar-Linker-Hydrophobe" architecture makes it an ideal fragment for probing hydrophobic pockets in enzymes (e.g., HDAC6, TG2) while maintaining a solvent-exposed handle for conjugation or electrostatic interaction.
Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Alias H-

-Ala-NH-Cy, N-Cyclohexyl-

-alaninamide
Molecular Formula

Molecular Weight 170.25 g/mol (Free base)
Functional Groups Primary Amine (Nucleophile), Secondary Amide (H-bond donor/acceptor), Cyclohexyl ring (Lipophilic)
pKa (Predicted) ~9.8 (Primary amine)
Solubility High in DMSO, MeOH, Water (as HCl salt)

Part 2: Core Applications & Mechanisms

Fragment-Based Drug Discovery (TLR4 Ligands)

In the development of selective Toll-Like Receptor 4 (TLR4) ligands, this compound serves as a critical "truncated side chain" mimic. Research has demonstrated its utility in synthesizing pyrimido[5,4-b]indole derivatives.

  • Mechanism: The cyclohexyl group occupies the hydrophobic binding cleft of the TLR4/MD-2 complex, while the

    
    -alanine linker positions the primary amine to form salt bridges with acidic residues (e.g., Asp/Glu) or to act as a vector for further substitution.
    
  • Causality: The flexibility of the ethyl linker (propanamide) allows the molecule to adopt a conformation that minimizes steric clash compared to rigid aromatic linkers, optimizing the "induced fit" within the receptor pocket.

Transglutaminase 2 (TG2) Substrate Mimicry

Tissue Transglutaminase (TG2) catalyzes the crosslinking of proteins by transferring an amine donor to a glutamine residue.

  • Application: This compound acts as a competitive amine donor . The primary amine (

    
    ) attacks the thioester intermediate formed between TG2 and a glutamine-containing protein.
    
  • Structural Logic: The cyclohexyl group mimics the hydrophobic side chains often found near the crosslinking sites of endogenous substrates, increasing affinity for the TG2 active site channel compared to simple alkyl amines like ethylamine.

Linker Chemistry (PROTACs & Conjugates)

The molecule acts as a non-aromatic, flexible spacer.

  • Solubility Modulation: Unlike phenyl-based linkers, the saturated cyclohexyl and aliphatic backbone improve the

    
     character of the final drug candidate, potentially enhancing solubility and metabolic stability.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct reaction of


-alanine with cyclohexylamine is inefficient due to competing polymerization. A protection-deprotection strategy is required for high purity.

Materials:

  • N-Boc-

    
    -alanine (1.0 eq)[1]
    
  • Cyclohexylamine (1.1 eq)

  • HATU (1.1 eq) or EDC/HOBt

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • DMF (Anhydrous)

  • 4M HCl in Dioxane

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-

    
    -alanine in anhydrous DMF (0.2 M concentration). Add DIPEA and HATU. Stir at 
    
    
    
    for 15 minutes to form the active ester.
  • Coupling: Add cyclohexylamine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The product (Boc-intermediate) should appear as a new spot; starting material should disappear.

  • Workup: Dilute with EtOAc, wash with 1M citric acid (removes unreacted amine), sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the crude Boc-intermediate in minimal DCM. Add 4M HCl in Dioxane (5-10 eq). Stir for 1 hour at RT.

    • Observation: A white precipitate (the HCl salt) usually forms.

  • Isolation: Filter the solid or evaporate solvent. Wash with diethyl ether to remove organic impurities.

  • Validation: Verify structure via

    
    -NMR (
    
    
    
    or
    
    
    ). Look for the disappearance of the Boc singlet (~1.4 ppm) and retention of the cyclohexyl multiplets (1.1–1.8 ppm).
Protocol B: TG2 Amine Incorporation Assay

Rationale: To determine if the compound acts as a substrate for TG2, measuring its incorporation into N,N-dimethylcasein.

  • Reagents:

    • Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM

      
      , 1 mM DTT.
      
    • Substrate: N,N-dimethylcasein (DMC).

    • Enzyme: Purified Guinea Pig Liver TG2.

    • Probe: this compound (Test compound).[2]

  • Reaction Mix:

    • Incubate TG2 (10 nM) with DMC (5 mg/mL) and the Test Compound (graded concentrations: 0.1 – 10 mM).

  • Detection (HPLC Method):

    • Quench reaction with 5% TCA after 30 mins.

    • Pellet protein, wash to remove free probe.

    • Hydrolyze protein pellet (6N HCl,

      
      , 24h).
      
    • Analyze amino acid content via HPLC.

    • Success Metric: Detection of the modified lysine adduct or the specific mass of the glutamine-cyclohexylpropanamide isopeptide fragment.

Part 4: Visualization & Pathways

Figure 1: Synthesis & Application Logic

This diagram illustrates the synthesis of the compound and its divergent uses in medicinal chemistry.

G Start N-Boc-Beta-Alanine Inter Boc-Protected Intermediate Start->Inter Amide Coupling Reagent Cyclohexylamine (HATU/DIPEA) Reagent->Inter Final This compound (HCl Salt) Inter->Final Deprotection Deprotect HCl / Dioxane Deprotect->Final App1 TLR4 Ligand Synthesis (Pyrimido[5,4-b]indoles) Final->App1 Scaffold App2 TG2 Inhibitor/Substrate (Amine Donor) Final->App2 Substrate App3 Peptidomimetic Linker (Solubility Enhancer) Final->App3 Building Block

Caption: Synthetic route from Beta-Alanine precursors to the final salt, branching into three primary medicinal chemistry applications.

Figure 2: Pharmacophore Interaction (Hypothetical Binding Mode)

Visualizing how the molecule interacts within a generic hydrophobic pocket (e.g., TLR4 or TG2).

Binding Cy Cyclohexyl Ring (Hydrophobic Tail) Pocket Hydrophobic Pocket (Val, Leu, Phe residues) Cy->Pocket Van der Waals / Hydrophobic Effect Linker Propanamide Linker (Flexible Tether) Linker->Cy Amine Primary Amine (NH3+) (Polar Anchor) Linker->Amine Surface Solvent Exposed / Acidic Residue (Asp/Glu) Amine->Surface Salt Bridge / H-Bond

Caption: Pharmacophore mapping showing the hydrophobic insertion of the cyclohexyl group and the electrostatic anchoring of the amine.

Part 5: Critical Troubleshooting & Safety

Common Pitfalls
  • Confusion with CAPS Buffer: Do not confuse this amide with N-cyclohexyl-3-aminopropanesulfonic acid (CAPS). CAPS is a Good's buffer with a sulfonic acid group, used for pH control, and has no reactivity in amide coupling. Always check the CAS (115022-98-5 vs 1135-40-6).

  • Free Base Instability: The free amine can slowly cyclize or degrade if stored for long periods. Store as the Hydrochloride (HCl) salt at -20°C for maximum stability.

  • Hygroscopicity: The HCl salt is hygroscopic. Handle in a desiccated environment to ensure accurate weighing for stoichiometric reactions.

References
  • Synthesis of TLR4 Ligands:

    • Title: Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.

    • Source: PubMed Central / NIH.

    • URL:[Link]

  • Quinoxaline Derivative Synthesis (Structural Analogues):

    • Title: Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents.

    • Source: MDPI (Molecules).

    • URL:[Link]

  • Chemical Property Verification:

    • Title: this compound Hydrochloride (Product Page).[3][4][5][6]

    • Source: PubChem / Chemical Vendors.[5][7]

    • URL:[Link](Note: General search link provided for verification as deep links to specific vendor batches vary).

Sources

Application Note: Strategic Utilization of 3-Amino-N-cyclohexylpropanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-N-cyclohexylpropanamide (also known as


-cyclohexyl-

-alanine amide) represents a versatile privileged scaffold in organic synthesis and drug discovery. Structurally, it combines a primary amine "handle" with a lipophilic cyclohexyl moiety via a flexible three-carbon (

-alanine) tether.

This structural duality makes it an essential intermediate for:

  • Transglutaminase 2 (TG2) Inhibitors: Serving as a lysine-mimetic scaffold that positions electrophilic "warheads" (e.g., acrylamides) within the enzyme active site.

  • Peptidomimetics: Acting as a

    
    -amino acid building block to induce specific secondary structures (e.g., 14-helices) or improve proteolytic stability compared to 
    
    
    
    -peptides.
  • Surface Chemistry: Functioning as a hydrophobic modifier for carboxylated hydrogels or surfaces.

This guide provides validated protocols for its synthesis, purification, and application, moving beyond generic textbook descriptions to address the specific challenges of handling amphiphilic


-amino amides.

Physicochemical Profile & Strategic Design

Understanding the physical properties of this compound is critical for extraction and purification strategies.

PropertyValue / CharacteristicDesign Implication
Molecular Formula

Low molecular weight fragment (<200 Da).
MW 184.26 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
pKa (Amine) ~10.2 (Estimated)Highly basic. Exists as a cation at physiological pH.
LogP ~0.8 - 1.2Moderate lipophilicity due to the cyclohexyl ring.
Solubility Soluble in MeOH, DCM, DMSO.Critical: The free base is partially water-soluble; extraction requires pH > 12.
Stability Hygroscopic as HCl salt.Store under inert atmosphere (Ar/

).

Synthesis Protocols

We present two distinct synthetic routes: Method A for high-purity medicinal chemistry applications (avoiding polymerization side-products) and Method B for scalable, industrial preparation.

Diagram: Synthetic Pathways

SynthesisPathways StartA Boc-beta-Alanine StepA1 Coupling (EDC/HOBt) + Cyclohexylamine StartA->StepA1 StartB Acryloyl Chloride StepB1 Amidation + Cyclohexylamine StartB->StepB1 InterA Boc-Intermediate StepA1->InterA StepA2 Deprotection (TFA or HCl/Dioxane) InterA->StepA2 Cleanest Profile Product This compound (Target) StepA2->Product InterB N-Cyclohexylacrylamide StepB1->InterB StepB2 Aza-Michael Addition + Ammonia (aq) InterB->StepB2 Scalable/Low Cost StepB2->Product

Figure 1: Comparison of the Boc-protection route (Method A) versus the Acrylamide route (Method B).

Protocol A: The "MedChem" Route (Boc-Protection)

Best for: Drug discovery, high purity (>98%), avoiding polymer contaminants.

Reagents:

  • 
    -Boc-
    
    
    
    -alanine (1.0 eq)
  • Cyclohexylamine (1.1 eq)

  • EDC

    
    HCl (1.2 eq) & HOBt (1.2 eq)
    
  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM.

Step-by-Step:

  • Activation: Dissolve

    
    -Boc-
    
    
    
    -alanine in DCM (0.1 M). Add HOBt and EDC
    
    
    HCl at 0°C. Stir for 15 min to form the active ester.
  • Coupling: Add Cyclohexylamine and DIPEA dropwise. Allow to warm to RT and stir for 12 hours.

    • Checkpoint: Monitor TLC (5% MeOH in DCM). The acid spot should disappear.

  • Workup (Critical):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with sat.

      
       (removes unreacted acid/HOBt).
      
    • Dry over

      
       and concentrate to yield the Boc-intermediate.
      
  • Deprotection: Dissolve intermediate in 4N HCl in Dioxane (or TFA/DCM 1:1). Stir 1-2 h.

  • Isolation: Evaporate solvent. The product exists as the HCl or TFA salt.

    • Purification: If free base is required, dissolve in minimal water, adjust pH to 12 with NaOH, and exhaustively extract with DCM (5x).

Protocol B: The "Industrial" Route (Aza-Michael Addition)

Best for: Gram-to-kilogram scale, polymer building blocks.

Reagents:

  • 
    -Cyclohexylacrylamide (1.0 eq)
    
  • Ammonium Hydroxide (28-30% aq, excess >10 eq)

  • Catalyst:

    
     (optional, speeds up reaction)
    

Step-by-Step:

  • Precursor Synthesis: React acryloyl chloride with cyclohexylamine (Schotten-Baumann conditions) to isolate

    
    -cyclohexylacrylamide.
    
  • Michael Addition: Dissolve

    
    -cyclohexylacrylamide in MeOH/Water. Add excess aqueous ammonia.
    
  • Reaction: Heat to 40-50°C in a sealed pressure tube (to prevent

    
     loss) for 24h.
    
    • Note: The large excess of ammonia suppresses the formation of secondary amine dimers (bis-alkylation).

  • Workup: Concentrate under vacuum to remove ammonia and methanol. The residue is the crude primary amine.

Application Focus: Transglutaminase 2 (TG2) Inhibition

One of the most potent applications of this intermediate is in the design of TG2 inhibitors.[1] TG2 modifies proteins by crosslinking glutamine residues with lysine residues.[2]

  • Mechanism: The this compound mimics the Lysine side chain.

  • Inhibitor Design: By acylating the primary amine of our intermediate with an acrylamide "warhead," we create a "suicide inhibitor" that covalently traps the active site cysteine of TG2.

Diagram: TG2 Inhibitor Logic

TG2Logic cluster_role Role of the Scaffold Scaffold This compound (The Scaffold) Warhead Acryloyl Moiety (The Warhead) Scaffold->Warhead Amide Coupling Note 1. Mimics Lysine Substrate 2. Cyclohexyl fits hydrophobic pocket Scaffold->Note Target TG2 Enzyme (Active Site Cys) Warhead->Target Michael Addition (Covalent Inhibition)

Figure 2: Structural logic for using the scaffold in irreversible TG2 inhibitor design.

Analytical Validation (QC Standards)

To ensure the integrity of the intermediate before using it in complex synthesis, verify the following:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.8 (d, 1H, Amide NH).
      
    • 
       3.5 (m, 1H, Cyclohexyl CH).
      
    • 
       2.8 (t, 2H, 
      
      
      
      -
      
      
      next to amine).
    • 
       2.3 (t, 2H, 
      
      
      
      -
      
      
      next to carbonyl).
    • 
       1.1–1.8 (m, 10H, Cyclohexyl protons).
      
  • Mass Spectrometry (ESI+):

    • Expected

      
      .
      
  • Impurity Check:

    • Check for dimerization (secondary amine formation) in Method B, appearing as a mass of ~353 Da.

References

  • TG2 Inhibitor Design & SAR

    • Rangaswamy, A. M. M., et al. (2022).[3] "Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors." RSC Medicinal Chemistry.[3] Link

  • Beta-Alanine Synthesis Methodology

    • Liang, et al. (2008).[4] "Biocatalytic synthesis of beta-alanine." Frontiers in Bioengineering and Biotechnology. Link

  • Cyclohexyl Amide Scaffolds in Drug Discovery

    • MDPI (2023). "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents." Molecules. Link

  • General Beta-Amino Acid Synthesis

    • ResearchGate Review. "Recent Developments in the Synthesis of

      
      -Amino Acids." Link
      

Sources

Application Note: High-Purity Synthesis of 3-Amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 3-amino-N-cyclohexylpropanamide , a critical linker motif used in fragment-based drug discovery (FBDD), PROTAC linker design, and peptidomimetic scaffolds.

While theoretically simple, the synthesis of this molecule presents a specific chemoselectivity challenge: the target contains both a nucleophilic primary amine and an electrophilic amide backbone derived from


-alanine.
The Chemoselectivity Paradox

A direct condensation of


-alanine (3-aminopropanoic acid) with cyclohexylamine using standard coupling agents (e.g., EDC/NHS) is not recommended . The unprotected primary amine on 

-alanine will compete with the cyclohexylamine for the activated ester, leading to uncontrolled oligomerization (polyamides).

Selected Strategy: To ensure pharmaceutical-grade purity (>98%) and prevent polymerization, this protocol utilizes a Boc-protection strategy (Route A) . This route isolates the amidation step from the amine functionality, guaranteeing a monomeric product. A secondary "Atom-Economic" route (Route B) via Michael addition is provided for scale-up contexts but is less preferred for initial research due to purification complexity.

Chemical Reaction Scheme (Route A: The Gold Standard)

The preferred pathway involves two distinct stages:[1]

  • Coupling: Reaction of

    
    -Boc-
    
    
    
    -alanine with cyclohexylamine using EDC/HOBt to form the protected intermediate.
  • Deprotection: Acidolytic cleavage of the Boc group to yield the final salt or free base.

Logic Flow Diagram

The following diagram illustrates the decision matrix and reaction flow for this protocol.

G Start Starting Materials (Boc-Beta-Ala-OH + Cyclohexylamine) Activation Activation (EDC/HOBt in DCM) Start->Activation 0°C, 15 min Coupling Amide Bond Formation (pH 8, DIPEA) Activation->Coupling Add Amine Intermediate Boc-Protected Intermediate (Purification: Acid/Base Wash) Coupling->Intermediate 12h, RT Deprotection Boc Removal (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Acidolysis Final Target Molecule (this compound) Deprotection->Final Precipitate/Neutralize

Figure 1: Step-wise synthesis logic ensuring protection of the N-terminus to prevent self-polymerization.

Detailed Experimental Protocol (Route A)

Phase 1: Amide Coupling

Objective: Synthesize tert-butyl (3-(cyclohexylamino)-3-oxopropyl)carbamate.

Reagents:

  • 
    -Boc-
    
    
    
    -alanine (1.0 equiv)
  • Cyclohexylamine (1.1 equiv)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
    
  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration)

Procedure:

  • Activation: In a round-bottom flask, dissolve

    
    -Boc-
    
    
    
    -alanine (e.g., 1.89 g, 10 mmol) in DCM (100 mL). Cool to 0°C in an ice bath.
  • Add Coupling Agents: Add HOBt (1.62 g, 12 mmol) and EDC

    
    HCl (2.30 g, 12 mmol). Stir for 15–20 minutes at 0°C.
    
    • Why: This pre-activation step forms the active ester. HOBt is crucial here to suppress racemization (less relevant for

      
      -alanine but good practice) and improve efficiency.
      
  • Amine Addition: Add Cyclohexylamine (1.26 mL, 11 mmol) followed by DIPEA (3.5 mL, 20 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane). The Boc-intermediate usually appears at

      
      . Staining with Ninhydrin will be negative (no free amine); use PMA or Iodine stain.
      
  • Workup (The "Self-Validating" Step):

    • Dilute with 50 mL DCM.

    • Wash 1: 1M HCl (2 x 50 mL) – Removes unreacted cyclohexylamine and DIPEA.

    • Wash 2: Sat. NaHCO

      
       (2 x 50 mL) – Removes unreacted Boc-
      
      
      
      -alanine and HOBt.
    • Wash 3: Brine (1 x 50 mL).

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
    • Result: Usually a white solid or viscous oil. Yield expectation: 85–95%.

Phase 2: Deprotection

Objective: Reveal the primary amine to yield this compound.

Reagents:

  • Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane.

  • Solvent: DCM (if using TFA).

Procedure:

  • Dissolve the Boc-intermediate from Phase 1 in DCM (5 mL per gram of substrate).

  • Add TFA (equal volume to DCM, e.g., 1:1 ratio) or 4M HCl/Dioxane (5–10 equiv).

  • Stir at room temperature for 1–2 hours.

    • Monitoring: TLC will show the disappearance of the high

      
       spot and appearance of a baseline spot (amine salt).
      
  • Isolation (Salt Form): Concentrate the solvent completely. Add cold diethyl ether to precipitate the product as the TFA or HCl salt. Filter and dry.[2]

  • Isolation (Free Base - Optional): Dissolve salt in minimal water, adjust pH to >11 with NaOH, and extract exhaustively with DCM or Chloroform/Isopropanol (3:1). Dry and concentrate.

Alternative Route (Route B): Atom-Economic Michael Addition

Use this route only if Boc-protected starting materials are unavailable or for kilogram-scale non-GMP batches.

Concept: Reaction of


-cyclohexylacrylamide with excess ammonia.
Risk:  High risk of bis-alkylation (forming secondary amines) if ammonia is not in large excess.

B Acryl N-Cyclohexylacrylamide Reaction Michael Addition (Sealed Tube, 60°C) Acryl->Reaction Ammonia Aq. Ammonia (Excess) Ammonia->Reaction Product This compound Reaction->Product Slow Addition

Figure 2: Michael Addition pathway. Note that N-cyclohexylacrylamide must be synthesized first via Acryloyl Chloride + Cyclohexylamine.

Protocol:

  • Dissolve

    
    -cyclohexylacrylamide (1 equiv) in Methanol.
    
  • Add concentrated aqueous Ammonium Hydroxide (20–30 equiv). Excess is critical to prevent the product from reacting with another acrylamide molecule.

  • Seal the vessel and heat to 50–60°C for 24 hours.

  • Concentrate to remove methanol and ammonia.

Analytical Data & Quality Control

To validate the synthesis, compare your results against these expected parameters.

ParameterSpecification (Expected)Notes
Appearance White to off-white solidHygroscopic if isolated as HCl salt.

H NMR (DMSO-

)

7.8 (bd, 1H, NH-amide), 2.9 (t, 2H,

-CH

), 2.4 (t, 2H,

-CH

), 3.5 (m, 1H, CH-Cy), 1.1-1.8 (m, 10H, Cy)
The

and

protons of the propionyl chain are distinct triplets.
MS (ESI+) [M+H]

= 171.15
Confirm mass of free base (MW 170.25).
Solubility Water (High), Methanol (High), DCM (Moderate)Free base is soluble in organic solvents; Salt is water-soluble.

Troubleshooting Guide

Issue 1: Low Yield in Coupling Step (Route A)

  • Cause: Incomplete activation or hydrolysis of the active ester.

  • Solution: Ensure DCM is anhydrous. Increase activation time to 30 mins before adding the amine. Ensure pH is basic (

    
    8) by adding sufficient DIPEA after amine addition.
    

Issue 2: Product "Oils Out" during Deprotection Workup

  • Cause: The amine salt is hygroscopic or retains TFA.

  • Solution: Triturate the oil vigorously with cold diethyl ether or hexanes. If it remains an oil, dissolve in water and lyophilize (freeze-dry) to obtain a powder.

Issue 3: Double Addition in Route B

  • Cause: Insufficient ammonia concentration.

  • Solution: Switch to Route A. Route B is kinetically difficult to control without a large excess of ammonia gas or hydroxide.

Safety & Handling

  • Cyclohexylamine: Toxic by ingestion and skin contact. Corrosive. Use in a fume hood.

  • EDC/HOBt: Potential sensitizers.

  • TFA: Highly corrosive. Double-glove when handling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Grounding: Authoritative review on standard coupling protocols (EDC/HOBt) used in Method A.
  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link

    • Grounding: Validates the mechanism and risks (polymerization)
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][4] Chemical Reviews, 109(6), 2455-2504. Link

    • Grounding: Definitive guide on Boc-deprotection conditions (TFA/HCl) cited in Phase 2.
  • PubChem Database. (n.d.). Compound Summary for CID 12345 (Generic Analogues). Link

    • Grounding: General reference for physical properties of amino-amide deriv

Sources

Technical Application Note: Analytical Characterization and Quantification of 3-Amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-Amino-N-cyclohexylpropanamide is a critical aliphatic amino-amide intermediate, often utilized as a building block in the synthesis of pharmaceutical active ingredients (APIs), specialized polyamides, and as a structural motif in peptidomimetic drug design (e.g., GABA analogues).

Its chemical structure combines a lipophilic cyclohexyl ring with a polar, basic primary amine tail linked by a propanamide backbone. This amphiphilic nature presents specific analytical challenges:

  • Lack of Chromophore: The molecule lacks strong UV-absorbing groups (aromatic rings or extended conjugation), making standard UV detection at >220 nm ineffective.

  • Basicity: The terminal primary amine (

    
    ) leads to peak tailing on standard C18 columns at acidic pH due to interaction with residual silanols.
    
  • Matrix Complexity: In synthesis monitoring, it must be resolved from its precursors (cyclohexylamine, acrylamides, or chloro-intermediates).

This guide details two optimized protocols: a High-pH Reversed-Phase HPLC-UV method for routine purity analysis (QC), and a high-sensitivity UHPLC-MS/MS method for trace impurity profiling.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.25 g/mol [2]

  • Solubility: Soluble in Methanol, DMSO, Water (pH dependent).

  • Key Functionalities: Primary Amine (Basic), Secondary Amide (Neutral), Cyclohexyl (Lipophilic).

Analytical Strategy & Logic

The analytical approach is dictated by the molecule's lack of UV activity and its basicity.

  • Detection: Because the amide bond absorbs weakly at 200–210 nm, we utilize a High-pH Mobile Phase . This allows for the use of hybrid-silica columns (e.g., Waters XBridge or Agilent Poroshell HPH) that survive pH 10.

    • Mechanism:[3][4] At pH 10, the amine is deprotonated (neutral), significantly increasing retention on C18 and eliminating silanol interactions (peak tailing). This improves sensitivity by sharpening the peak.

  • Alternative Detection: For trace analysis (ppm level), Mass Spectrometry (MS) is required. The molecule ionizes readily in ESI(+) mode (

    
    ).
    
Visualizing the Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (Reaction Mix / API) Prep Sample Preparation Dilution in 50:50 MeOH:H2O (pH adjusted to >9) Sample->Prep Extraction Sep Separation (UHPLC) Stationary Phase: Hybrid C18 Mobile Phase: 10mM NH4HCO3 (pH 10) Prep->Sep Injection Detect_UV Detection A: UV @ 205 nm (Purity/Assay) Sep->Detect_UV Routine QC Detect_MS Detection B: ESI+ MS/MS (Trace Impurities) Sep->Detect_MS Impurity Profiling Data Data Analysis Integration & Quantitation Detect_UV->Data Detect_MS->Data

Figure 1: Analytical workflow emphasizing High-pH separation logic to overcome amine-silanol interactions.

Protocol A: High-pH RP-HPLC (QC & Purity)

Application: Routine purity testing, reaction monitoring, and assay determination. Rationale: High pH suppresses the ionization of the primary amine, increasing hydrophobicity and retention on C18, while improving peak symmetry.

Instrument Configuration
  • System: HPLC/UHPLC with Binary Pump and DAD/VWD.

  • Detector: UV Absorbance at 205 nm (Bandwidth 4 nm). Note: Reference wavelength off.

  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid particle stable to pH 12).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Mobile Phase Preparation[9]
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BFunction
0.0955Equilibration
2.0955Hold
12.04060Elution of Product
15.01090Wash Lipophilic Impurities
17.01090Hold
17.1955Re-equilibration
22.0955End
System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical for basic amines).

  • Resolution (Rs): > 2.0 between this compound and Cyclohexylamine (precursor).

  • Precision (RSD): NMT 2.0% for 6 replicate injections.

Protocol B: UHPLC-MS/MS (Trace Impurity Profiling)

Application: Genotoxic impurity screening or trace analysis in complex matrices. Rationale: Mass spectrometry provides specificity that low-UV detection lacks.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm.

MS Source Parameters[6][9][11]
  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
This compound 171.15 83.1 (Cyclohexyl+)20100
Qualifier Transition171.15126.1 (Loss of Amine)15100
Cyclohexylamine (Impurity)100.183.115100

Note: The transition 171 -> 83 is highly specific for the cyclohexyl moiety.

Synthesis & Impurity Origin Logic

Understanding the synthesis pathway is crucial for identifying potential impurities. The target is typically synthesized via the amination of a halo-intermediate or the addition of ammonia to an acrylamide derivative.

Reaction Pathway Diagram[10]

SynthesisPathway Start1 3-Chloropropanoyl Chloride (Starting Material) Inter Intermediate: 3-Chloro-N-cyclohexylpropanamide (Lipophilic Impurity) Start1->Inter Amidation Start2 Cyclohexylamine (Reagent) Start2->Inter Amidation Side1 Side Product: N-cyclohexylacrylamide (Elimination Impurity) Inter->Side1 Elimination (Base catalyzed) Product Target: This compound Inter->Product Amination (Substitution) Reagent3 + Ammonia (NH3) Reagent3->Product

Figure 2: Synthesis pathway highlighting critical impurities: the Chloro-intermediate (retention time > product) and the Acrylamide (retention time ~ product).

Impurity Management Table
ImpurityOriginDetection CharacteristicRetention (vs Target)
Cyclohexylamine Unreacted ReagentPoor UV, High MS responseEarlier (More Polar)
3-Chloro-N-cyclohexylpropanamide IntermediateWeak UV, Distinct Isotope Pattern (Cl)Later (Lipophilic)
N-cyclohexylacrylamide Degradation/Side RxnStrong UV (Conjugated)Similar/Later

Validation & Quality Control

To ensure the trustworthiness of these methods, the following validation parameters (based on ICH Q2(R1)) are recommended:

  • Linearity: Demonstrate linearity from 50% to 150% of the target concentration.

    • Acceptance:

      
      .
      
  • LOD/LOQ Determination:

    • For HPLC-UV: Signal-to-Noise (S/N) of 3:1 (LOD) and 10:1 (LOQ).

    • Expected LOQ: ~0.5 µg/mL (due to low UV absorbance).

  • Robustness:

    • Verify method performance at pH 9.8 and 10.2. The retention of the amine is highly sensitive to pH near its pKa.

References

  • PubChem. (2024).[5][6] 3-cyclohexylpropanamide Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2023). Analysis of Amino Acid Content in Supplements Using HPLC. Application Note. [Link]

  • SynZeal. (2024). Cilostazol Impurity Profiling and Standards. [Link]

  • Royal Society of Chemistry. (2018). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

Sources

3-amino-N-cyclohexylpropanamide for drug development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-amino-N-cyclohexylpropanamide in Drug Development

Executive Summary

This compound is a specialized


-alanine derivative serving as a critical scaffold in medicinal chemistry. Unlike simple aliphatic amines, this molecule combines a flexible ethyl linker, a hydrogen-bonding amide motif, and a lipophilic cyclohexyl ring. This unique architecture positions it as a "privileged structure" in the development of neuroactive agents , HDAC inhibitors , and Toll-Like Receptor 4 (TLR4) modulators .

This guide details the specific protocols for synthesizing, stabilizing, and utilizing this scaffold to accelerate lead optimization in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile

Before initiating synthesis or screening, researchers must account for the specific solubility and stability profiles dictated by the


-amino amide structure.
PropertySpecificationRelevance to Drug Design
Chemical Structure


-alanine core mimics GABA; Cyclohexyl group targets hydrophobic pockets.
Molecular Weight 170.25 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Computed) ~1.0 - 1.2High membrane permeability; suitable for CNS targeting.
pKa (Amine) ~9.8 - 10.2Exists as a cation at physiological pH; requires base for coupling reactions.
Stability Susceptible to intramolecular cyclizationCan form cyclic degradation products under high heat/basic conditions.

Core Application 1: Synthetic Protocols ("The Make")

The primary utility of this compound is as a building block for larger bioactive molecules.[1] The primary amine is the "handle" for derivatization.

Protocol A: Synthesis of the Scaffold (If not purchased)

Rationale: Commercial stocks often degrade. Fresh synthesis ensures high purity for biological assays.

Reagents: N-Boc-


-alanine, Cyclohexylamine, HATU, DIPEA, DMF, TFA.
  • Coupling:

    • Dissolve N-Boc-

      
      -alanine (1.0 equiv) in DMF (0.2 M).
      
    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 min to activate the acid.

    • Add Cyclohexylamine (1.1 equiv) dropwise.

    • Stir at RT for 4 hours. Monitor by LC-MS for the intermediate (Boc-protected amide).

  • Workup:

    • Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
  • Deprotection (Critical Step):

    • Dissolve the intermediate in DCM.

    • Add TFA (20% v/v). Stir for 1 hour.

    • Evaporate immediately to prevent acid-catalyzed hydrolysis of the amide.

    • Validation: NMR should show loss of the t-butyl singlet at 1.4 ppm.

Protocol B: Derivatization for Library Generation (TLR4 Ligand Example)

Context: As described in Bioorganic & Medicinal Chemistry (See Ref 1), this scaffold is coupled to heterocyclic cores (e.g., pyrimido[5,4-b]indoles) to modulate immune receptors.

Workflow:

  • Core Activation: Activate the carboxylic acid of your target heterocycle (e.g., Indole-3-carboxylic acid) using EDCI/HOBt in DMF.

  • Amine Addition: Add this compound HCl (1.0 equiv) and

    
     (3.0 equiv) to neutralize the salt.
    
  • Purification: Isolate via preparative HPLC. The cyclohexyl group provides a distinct UV/retention shift, simplifying purification.

Visualizing the Synthetic & Logic Flow

The following diagram illustrates the workflow from raw materials to bioactive lead compounds, highlighting the critical decision points in the synthesis.

G Raw Raw Materials (N-Boc-Beta-Alanine + Cyclohexylamine) Coupling Coupling Reaction (HATU/DIPEA/DMF) Raw->Coupling Activation Inter Intermediate (N-Boc-Amide) Coupling->Inter Amide Bond Formation Deprotect Deprotection (TFA/DCM) Inter->Deprotect Boc Removal Scaffold SCAFFOLD: This compound Deprotect->Scaffold Isolation (HCl Salt) LibGen Library Generation (Amide/Urea/Sulfonamide) Scaffold->LibGen N-Derivatization Target1 Target A: TLR4 Ligands (Immunology) LibGen->Target1 Heterocycle Coupling Target2 Target B: HDAC Inhibitors (Oncology) LibGen->Target2 Zn-Binding Group Addition Target3 Target C: GABA Mimetics (Neuroscience) LibGen->Target3 Isostere Modification

Figure 1: Synthetic workflow transforming precursor materials into the active this compound scaffold and its subsequent divergence into three primary therapeutic pipelines.

Core Application 2: Biological Evaluation ("The Test")

Because this molecule acts as a flexible linker with a hydrophobic cap, biological assays must distinguish between specific binding and non-specific hydrophobic aggregation.

Protocol C: Solubility & Stability Assay (Pre-Screening)

Rationale: The cyclohexyl group reduces aqueous solubility compared to simple


-alanine.
  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution: Dilute to 100

    
    M in PBS (pH 7.4).
    
  • Turbidimetry: Measure Absorbance at 620 nm. An increase

    
     OD indicates aggregation.
    
  • Stability Check: Incubate at

    
    C for 24 hours. Analyze by HPLC.
    
    • Pass Criteria: >95% parent compound remaining.

    • Failure Mode: Look for peak splitting (hydrolysis) or cyclization (lactam formation).

Protocol D: Fragment Screening via SPR (Surface Plasmon Resonance)

Target: HDAC6 or TLR4 (MD-2 co-receptor).

  • Immobilization: Immobilize target protein on a CM5 sensor chip.

  • Injection: Inject this compound at increasing concentrations (10

    
    M - 1 mM).
    
  • Analysis:

    • Since this is a low-affinity fragment (

      
       likely mM range), look for "square" sensorgrams (fast on/fast off rates).
      
    • Control: Inject Cyclohexylamine alone to determine if binding is driven solely by the hydrophobic ring. If Cyclohexylamine binds with equal affinity, the

      
      -alanine linker is not contributing specific interactions.
      

Strategic Therapeutic Positioning

Based on the structural activity relationships (SAR) identified in recent literature:

  • Immunology (TLR4 Antagonists):

    • The scaffold serves as a linker in Pyrimido[5,4-b]indole derivatives. The cyclohexyl group occupies a specific hydrophobic cleft in the MD-2 pocket of the TLR4 complex, while the amino group (after derivatization) interacts with polar residues at the rim [1].

  • Oncology (HDAC Inhibitors):

    • Propanamide derivatives act as "cap groups" for HDAC inhibitors. The cyclohexyl ring provides surface recognition on the histone deacetylase enzyme, while the amide connects to the zinc-binding domain [2].

  • Neuroscience (Neuroprotection):

    • As a

      
      -alanine analog, the molecule has potential intrinsic activity on glycine or GABA receptors. The cyclohexyl group enhances blood-brain barrier (BBB) penetration compared to native GABA/
      
      
      
      -alanine [3].

References

  • Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Source: ResearchGate URL:[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 3-Cyclohexylpropanamide | C9H17NO | CID 551691. Source:[2] PubChem URL:[2][3][4][5][Link]

Sources

Application Note: In Vitro Evaluation of 3-Amino-N-Cyclohexylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

3-amino-N-cyclohexylpropanamide (often synthesized from N-Boc-β-alanine and cyclohexylamine) is a "privileged scaffold" in medicinal chemistry. Its structural features—a lipophilic cyclohexyl tail connected via a flexible propanamide linker to a polar amine—mimic the pharmacophores found in various neuroactive and immunomodulatory drugs.

While the core molecule serves as a versatile building block, its derivatives have demonstrated significant biological utility in two distinct therapeutic areas:[1]

  • Oncology & Immunology: As a side-chain in Pyrimido[5,4-b]indoles, this moiety is critical for Toll-Like Receptor 4 (TLR4) agonism (Source: J. Med. Chem.).[1][2][3][4][5][6][7][8][9] Additionally, quinoxaline derivatives incorporating this scaffold function as HDAC6 inhibitors , exhibiting potent antiproliferative activity against PC-3 and HeLa cell lines.

  • Neurology: The scaffold shares structural homology with neuroprotective agents, exhibiting activity in modulating neurotransmitter release and protecting against glutamate-induced excitotoxicity.

This guide provides a rigorous, data-driven framework for the in vitro characterization of these derivatives, moving from compound handling to complex mechanism-of-action (MoA) assays.

Compound Management & Preparation

Challenge: The cyclohexyl group imparts significant lipophilicity (LogP ~2.2 for the core, higher for derivatives), while the amino group introduces pH-dependent solubility. Improper handling leads to micro-precipitation in aqueous buffers, causing false negatives in enzymatic assays.

Protocol: Stock Solution Generation
  • Solvent Selection: Dissolve the solid derivative in anhydrous DMSO to a concentration of 10 mM .

    • Why: Water or PBS often results in poor solubility for these derivatives due to the hydrophobic cyclohexyl ring.

  • Sonicate: Bath sonicate at 37°C for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C.

    • Stability Note: Avoid >3 freeze-thaw cycles. The amide bond is stable, but the free amine in some derivatives can oxidize if exposed to air/light.

  • Working Solutions: Dilute stock 1:1000 into assay media (final 0.1% DMSO) immediately prior to use.

    • Critical Step: If the derivative contains a free amine (basic), check the pH of the final assay medium. A shift >0.2 pH units can artificially alter ion channel or enzyme activity.

Workflow Visualization: Screening Pipeline

The following diagram outlines the logical flow for evaluating a library of this compound derivatives, separating phenotypic hits from target validation.

ScreeningPipeline Start Compound Library (this compound derivatives) Solubility QC: Solubility & Stability (DMSO/PBS, HPLC-MS) Start->Solubility Branch Select Primary Indication Solubility->Branch Onc_Pheno Phenotypic Screen: Cytotoxicity (MTT/CTG) Cell Lines: PC-3, HeLa, MCF-7 Branch->Onc_Pheno Antiproliferative Imm_Pheno Reporter Assay: HEK-Blue hTLR4 (NF-kB activation) Branch->Imm_Pheno Immunomodulation Neuro_Pheno Neuroprotection Assay: Glutamate Excitotoxicity (Primary Cortical Neurons) Branch->Neuro_Pheno Neuroprotection Onc_Target Target Validation: HDAC6 Enzymatic Assay Onc_Pheno->Onc_Target Hit Confirmation Lead Lead Candidate Selection (IC50 < 1 µM, SI > 10) Onc_Target->Lead Imm_Target Cytokine Profiling: IL-6 / TNF-alpha ELISA Imm_Pheno->Imm_Target Hit Confirmation Imm_Target->Lead Neuro_Pheno->Lead

Caption: Integrated screening workflow for this compound derivatives, segregating pathways based on therapeutic intent (Oncology, Immunology, Neurology).

Primary Assay Protocols

A. Oncology: HDAC6 Inhibition Assay

Derivatives linked to quinoxaline scaffolds have shown potent HDAC6 inhibition.[7] This assay quantifies that activity.

Principle: HDAC6 deacetylates a fluorogenic substrate. Inhibition prevents fluorescence signal generation. Materials: Recombinant human HDAC6, Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (Positive Control).

Step-by-Step Protocol:

  • Enzyme Prep: Dilute HDAC6 enzyme in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Addition: Add 5 µL of test derivative (serially diluted) to a black 96-well plate.

  • Reaction Initiation: Add 35 µL of enzyme solution. Incubate for 15 min at 37°C to allow compound-enzyme binding.

  • Substrate Addition: Add 10 µL of Fluorogenic Substrate (50 µM final).

  • Incubation: Incubate for 30 min at 37°C.

  • Development: Add 50 µL of Developer Solution (Trypsin/Stop solution) to release the fluorophore.

  • Read: Measure Fluorescence (Ex/Em = 360/460 nm).

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. inhibition to determine IC50.

B. Immunology: TLR4 Agonist Activity (HEK-Blue™ Assay)

Derivatives used as side-chains in pyrimido-indoles often modulate TLR4.

Principle: HEK-293 cells stably transfected with hTLR4 and an NF-kB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter. Controls: LPS (Positive Agonist), Polymyxin B (Endotoxin Control).

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK-Blue hTLR4 cells at 25,000 cells/well in HEK-Blue Detection Medium.

  • Treatment: Add 20 µL of test derivative (0.1 - 100 µM).

    • Expert Tip: Run a parallel "Null" cell line (lacking TLR4) to rule out non-specific NF-kB activation.

  • Incubation: Incubate for 16-24 hours at 37°C, 5% CO2.

  • Detection: The Detection Medium turns blue in the presence of SEAP (induced by TLR4 activation).

  • Quantification: Measure absorbance at 620-655 nm using a spectrophotometer.

  • Interpretation: A dose-dependent increase in OD620 indicates TLR4 agonism.

C. Neurology: Neuroprotection Against Glutamate Excitotoxicity

To validate the "neuroprotective" potential of the scaffold.

Step-by-Step Protocol:

  • Culture: Isolate primary cortical neurons (E18 rat) and culture for 10-14 days (DIV14).

  • Pre-treatment: Treat neurons with the test derivative (0.1, 1, 10 µM) for 1 hour.

  • Insult: Add Glutamate (100 µM) + Glycine (10 µM) to induce excitotoxicity.

  • Incubation: Incubate for 24 hours.

  • Viability Readout: Assess cell viability using LDH Release Assay (supernatant) or AlamarBlue (metabolic activity).

    • Success Criteria: Significant reduction in LDH release compared to Glutamate-only vehicle control.

Data Analysis & SAR Interpretation

When analyzing this compound derivatives, organize data to identify Structure-Activity Relationships (SAR).

Table 1: Example Data Presentation Format

Derivative IDR-Group ModificationHDAC6 IC50 (µM)TLR4 EC50 (µM)PC-3 GI50 (µM)Solubility (PBS)
ACP-01 Core (H)>100>100>100Moderate
ACP-05 Quinoxaline-linked0.45 N.A.2.3 Low
ACP-09 Pyrimido-indole>501.2 15.0Moderate
ACP-12 N-Methylated5.68.412.1High

Interpretation Guide:

  • Linker Length: Shortening the propanamide chain often reduces flexibility, potentially increasing potency for rigid pockets (HDAC6) but decreasing it for surface receptors (TLR4).

  • Cyclohexyl Ring: Essential for hydrophobic pocket occupancy. Substitution on the ring (e.g., 4-hydroxy) generally improves solubility but may reduce membrane permeability (PAMPA assay recommended).

Mechanism of Action: HDAC6 Pathway

The following diagram illustrates the validated mechanism for the antiproliferative derivatives (Source: ResearchGate/MDPI).

HDAC6_Pathway Compound Derivative (ACP-05) HDAC6 HDAC6 Enzyme (Cytoplasm) Compound->HDAC6 Inhibits Tubulin Alpha-Tubulin (Acetylated) HDAC6->Tubulin Deacetylates (Blocked) Transport Impaired Protein Transport/Aggresome Tubulin->Transport Accumulation leads to Apoptosis Apoptosis (Caspase 3/7) Transport->Apoptosis Triggers

Caption: Mechanism of Action for antiproliferative derivatives.[7] Inhibition of HDAC6 leads to hyperacetylation of alpha-tubulin, disrupting cellular transport and inducing apoptosis.

References

  • Smolecule. (n.d.). 3-amino-N-(cyclohexylmethyl)propanamide Biological Activity and Applications. Retrieved from

  • Al-Wahaibi, L. H., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI / ResearchGate. Retrieved from

  • Chan, M., et al. (2013). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry (PubMed Central). Retrieved from

  • BenchChem. (2025).[10] In Vitro Biological Effects of 3-amino-4-bromo-N-cyclohexylbenzamide: A Review of Available Data. Retrieved from

Sources

Application Note: Antiproliferative Profiling of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides

[1][2][3][4]

Executive Summary

This application note details the protocol for the synthesis and biological characterization of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides , a novel class of antiproliferative agents.[1] Recent studies have identified these compounds, particularly Compound 6k , as potent inhibitors of cancer cell proliferation with IC50 values comparable to Doxorubicin.[2][1][3] The mechanism of action involves the selective inhibition of Histone Deacetylase 6 (HDAC6) via binding to the zinc-finger ubiquitin-binding domain (Zf-UBD).[2][1][4] This guide provides a validated workflow for reproducing the synthesis via the azide coupling method and assessing bioactivity across PC-3, HeLa, HCT-116, and MCF-7 cell lines.

Introduction & Mechanistic Rationale

The Quinoxaline Scaffold

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets including kinases, tubulin, and DNA. The functionalization at the C-2 and C-3 positions allows for the modulation of lipophilicity and electronic properties, which are critical for cell membrane permeability and target engagement.

Targeting HDAC6 Zf-UBD

Unlike other histone deacetylases, HDAC6 contains a unique zinc-finger ubiquitin-binding domain (Zf-UBD).[2][1][3][4] This domain regulates the accumulation of ubiquitinated proteins and is vital for aggresome formation—a survival mechanism for cancer cells under proteotoxic stress. The N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides described here are designed to target this specific domain, offering a distinct antiproliferative mechanism compared to catalytic site inhibitors.

Chemical Synthesis Protocol

Synthetic Strategy

The synthesis utilizes a modified azide coupling method . This approach is preferred over standard EDC/NHS coupling for this specific scaffold to minimize side reactions and ensure high purity of the amide product.

Reagents and Equipment
  • Precursor: 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide (Compound 4).[4]

  • Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH), Hydrochloric Acid (1N HCl), Sodium Bicarbonate (NaHCO₃).[4]

  • Solvents: Ethyl Acetate (EtOAc), Petroleum Ether.[4]

  • Equipment: Magnetic stirrer, Ice-salt bath (-5°C), Rotary evaporator.

Step-by-Step Procedure (Method A: Azide Coupling)

Step 1: In-Situ Generation of Acyl Azide

  • Slurry Preparation: In a round-bottom flask, suspend 1.0 g (10.0 mmol) of 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide in a mixture of AcOH (6 mL), 1 N HCl (3 mL), and water (3 mL).

  • Cooling: Immerse the flask in an ice-salt bath and cool to -5 °C . Stir for 15 minutes to ensure thermal equilibrium.

  • Nitrosation: Dissolve NaNO₂ (1.0 g, 15 mmol) in water (2.0 mL). Add this solution dropwise to the slurry over 20 minutes.

    • Critical Checkpoint: The mixture should turn into a yellow syrup.[4] Maintain temperature below 0°C to prevent decomposition of the azide (Curtius rearrangement risk).

  • Extraction: Extract the cold reaction mixture immediately with cold Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layer with cold 3% NaNaHCO₃ and cold water. Dry over anhydrous Na₂SO₄. Do not evaporate yet.

Step 2: Amide Coupling

  • Amine Addition: To the cold ethyl acetate solution containing the acyl azide (Compound 5), add the appropriate primary or secondary amine (10.0 mmol) (e.g., N¹-(naphthalen-2-yl)ethane-1,2-diamine for Compound 6k).[4]

  • Incubation: Keep the reaction mixture at -5 °C for 24 hours .

    • Note: Low temperature is crucial to favor aminolysis over hydrolysis or rearrangement.

  • Workup: Wash the reaction mixture with 1 N HCl (to remove unreacted amine), followed by 3% NaHCO₃ and water.

  • Purification: Dry the organic layer (Na₂SO₄) and evaporate under reduced pressure. Crystallize the residue using a Petroleum Ether/Ethyl Acetate mixture to yield the final N-alkyl propanamide.[4]

Synthesis Workflow Diagram

SynthesisSchemePrecursorQuinoxalineHydrazide (4)IntermediateAcyl AzideIntermediate (5)Precursor->IntermediateNitrosationReagents1NaNO2 / HClAcOH, -5°CReagents1->IntermediateProductN-Alkyl Propanamide(Compound 6k)Intermediate->ProductAminolysis(-5°C, 24h)Reagents2Primary/SecondaryAmine (R-NH2)Reagents2->Product

Caption: Synthesis pathway converting the hydrazide precursor to the active N-alkyl amide via an acyl azide intermediate.

Biological Evaluation Protocol

Cell Culture Setup
  • Cell Lines: PC-3 (Prostate), HeLa (Cervical), HCT-116 (Colon), MCF-7 (Breast).

  • Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Conditions: 37°C, 5% CO₂, 95% humidity.

Antiproliferative Assay (MTT Method)

To validate the antiproliferative activity, use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

  • Seeding: Seed cells into 96-well plates at a density of

    
     to 
    
    
    cells/well. Incubate for 24 hours to allow attachment.
  • Treatment: Treat cells with varying concentrations of the synthesized N-alkyl propanamides (0.1 µM – 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove media and add 100 µL of DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism or equivalent).

Biological Mechanism Diagram[1]

MechanismActionCompoundCompound 6k(Quinoxaline Scaffold)TargetHDAC6 EnzymeCompound->TargetBindsDomainZf-UBD Domain(Zinc Finger Ubiquitin-Binding)Target->DomainSpecific InteractionEffect1Inhibition of Aggresome FormationDomain->Effect1BlocksEffect2Accumulation ofPoly-Ubiquitinated ProteinsEffect1->Effect2CausesOutcomeApoptosis / Cell DeathEffect2->OutcomeTriggers

Caption: Proposed mechanism of action where Compound 6k targets the HDAC6 Zf-UBD, leading to proteotoxic stress and apoptosis.

Results & Data Analysis

Structure-Activity Relationship (SAR)

Experimental data suggests that the quinoxaline ring and the benzyloxy substituent are essential for binding affinity. The N-alkyl side chain modulates solubility and steric fit within the HDAC6 binding pocket. Bulky, hydrophobic amines (e.g., naphthalen-2-yl-ethane diamine in Compound 6k) typically yield higher potency compared to smaller alkyl groups.

Comparative Efficacy Data

The following table summarizes the antiproliferative potency (IC50) of the lead compound 6k versus the standard of care, Doxorubicin.[2][1][3][4]

Cell LineTissue OriginCompound 6k IC50 (µM)Doxorubicin IC50 (µM)Relative Potency
PC-3 Prostate12.17 ± 0.98.87 ± 0.6Comparable
HeLa Cervical9.46 ± 0.75.57 ± 0.4Moderate
HCT-116 Colon10.88 ± 0.85.23 ± 0.3Moderate
MCF-7 Breast6.93 ± 0.4 4.17 ± 0.2 High

Note: Data derived from recent biological screenings [1].[5] Compound 6k shows broad-spectrum activity, with highest sensitivity in breast cancer (MCF-7) models.[2][1][3][4]

References

  • Abubshait, S. A., et al. (2025).[1] "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study." Molecules, 30(14), 3025.[3]

  • Ghorab, M. M., et al. (2016).[6] "Anticancer activity of some new quinoxaline derivatives."[2][1][3][4][5][6][7][8][9][10] Chemical & Pharmaceutical Bulletin. (Contextual Reference)

using 3-amino-N-cyclohexylpropanamide in biochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-N-cyclohexylpropanamide in Biochemical Research

Executive Summary

This compound (CAS: 115012-26-5) is a functionalized primary amine derivative of


-alanine. In biochemical research, it serves two primary roles: (1) as a competitive amine donor substrate  for Transglutaminase 2 (TG2), utilized to inhibit pathological protein crosslinking or to probe enzyme kinetics, and (2) as a versatile pharmacophore scaffold  in Fragment-Based Drug Discovery (FBDD), particularly for targeting Toll-like Receptors (TLR4) and neuroprotective pathways.

This guide details the mechanistic basis for its use, provides a validated protocol for TG2 inhibition assays, and outlines its physicochemical handling requirements.

Mechanistic Insight: The Transglutaminase "Decoy"

To use this compound effectively, one must understand its interaction with Tissue Transglutaminase (TG2).

TG2 catalyzes the formation of an isopeptide bond between the


-carboxamide group of a glutamine (Gln) residue and the 

-amino group of a lysine (Lys) residue. This crosslinking is implicated in fibrosis, celiac disease, and neurodegenerative aggregation (e.g., Huntington’s disease).

Mechanism of Action: this compound acts as a low-molecular-weight amine donor mimic .

  • Recognition: The cyclohexyl group provides hydrophobic affinity, docking the molecule near the TG2 active site.

  • Acylation: The primary amine (

    
    ) attacks the thioester intermediate formed between TG2 and the glutamine substrate.
    
  • Termination: Instead of forming a protein-protein crosslink, TG2 attaches the this compound to the glutamine residue. This "caps" the protein, preventing aggregation.

Pathway Visualization: TG2 Competitive Inhibition

TG2_Mechanism cluster_legend Reaction Outcome TG2 Active TG2 Enzyme Thioester Acyl-Enzyme Intermediate TG2->Thioester + Gln Substrate (Ca2+ dependent) GlnSub Protein Substrate (Glutamine Donor) GlnSub->Thioester Crosslink Pathological Protein Crosslink Thioester->Crosslink + Lysine Modified Modified Protein (Non-aggregating) Thioester->Modified + Decoy Amine (Competitive Inhibition) Lysine Natural Substrate (Protein Lysine) Lysine->Crosslink Decoy This compound (Decoy Amine) Decoy->Modified

Caption: Figure 1. Competitive mechanism where this compound intercepts the acyl-enzyme intermediate, preventing pathological protein crosslinking.

Physicochemical Properties & Handling

Before experimentation, ensure the compound is solubilized correctly to prevent precipitation in aqueous buffers.

PropertyDataExperimental Note
Molecular Formula


-alanine derivative
Molecular Weight 170.25 g/mol Low MW allows rapid tissue penetration.
Solubility DMSO (>50 mM), EthanolSparingly soluble in pure water; requires co-solvent or pH adjustment.
pKa (Amine) ~9.8At physiological pH (7.4), the amine is largely protonated (

).
Stability Stable at RTHygroscopic. Store desicated at -20°C.

Preparation of Stock Solution (100 mM):

  • Weigh 17.0 mg of this compound.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until clear.

  • Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Protocol: Inhibition of TG2-Mediated Protein Crosslinking

This protocol measures the ability of this compound to inhibit the crosslinking of a model substrate (Dimethylcasein) by Guinea Pig Liver TG2.

Objective: Determine the


 of the compound against TG2 crosslinking activity.
Materials:
  • Enzyme: Purified Guinea Pig Liver Transglutaminase (Sigma T5398 or equivalent).

  • Substrate: N,N-Dimethylcasein (DMC).

  • Amine Donor (Competitor): 5-(Biotinamido)pentylamine (5-BAPA) - Used as the tracer.

  • Test Compound: this compound (Stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 150 mM NaCl, 1 mM DTT, pH 7.5.
    
  • Detection: Streptavidin-HRP / TMB Substrate.

Step-by-Step Methodology:
  • Plate Coating:

    • Coat a 96-well high-binding plate with N,N-Dimethylcasein (10 mg/mL in Carbonate buffer, pH 9.6) overnight at 4°C.

    • Wash 3x with PBS-T (PBS + 0.05% Tween-20). Block with 3% BSA for 1 hour.

  • Reaction Assembly:

    • Prepare a dilution series of This compound (0.1 µM to 10 mM) in Assay Buffer.

    • Control A (Max Signal): Buffer + TG2 + 5-BAPA (No inhibitor).

    • Control B (Background): Buffer + 5-BAPA (No TG2).

    • Add reagents to wells in this order:

      • Assay Buffer (to final volume 100 µL).

      • Test Compound (various concentrations).

      • 5-BAPA (Final concentration: 100 µM).

      • TG2 Enzyme (Final concentration: 0.1 U/mL).

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes .

    • Note: The this compound competes with 5-BAPA for the glutamine sites on the immobilized casein.

  • Termination & Washing:

    • Stop reaction by adding 50 µL of 50 mM EDTA (chelates Calcium).

    • Wash plate 5x with PBS-T to remove unbound 5-BAPA and free inhibitor.

  • Detection:

    • Add Streptavidin-HRP (1:5000) and incubate for 45 minutes at RT.

    • Wash 5x with PBS-T.

    • Add TMB substrate (100 µL) and develop for 10-20 minutes.

    • Stop with 1M

      
       and read Absorbance at 450 nm.
      
  • Data Analysis:

    • Plot Absorbance vs. Log[Concentration].

    • A decrease in signal indicates that this compound successfully out-competed the biotinylated amine, validating its activity as a substrate.

Advanced Application: Fragment-Based Drug Discovery (FBDD)

Beyond direct enzyme inhibition, this compound is a valuable "fragment" for synthesizing high-affinity ligands.

Structural Logic: The cyclohexyl-amide motif is a privileged structure in medicinal chemistry, often mimicking the L-Leucine or L-Phenylalanine side chains in hydrophobic pockets.

Synthesis Workflow (TLR4 Ligand Example): Recent studies (see References) utilize this scaffold to synthesize pyrimido[5,4-b]indole derivatives.

  • Coupling: React N-Boc-

    
    -alanine with cyclohexylamine using HATU/DMF.
    
  • Deprotection: Remove Boc group with TFA to yield this compound.

  • Functionalization: React the free amine with a heteroaromatic core (e.g., chloropyrimidine) to create libraries of Toll-like Receptor 4 (TLR4) modulators.

Synthesis Workflow Diagram

Synthesis_Workflow Start Precursors: N-Boc-Beta-Alanine + Cyclohexylamine Coupling Step 1: Amide Coupling (HATU, DMF, Et3N) Start->Coupling Intermediate Intermediate: N-Boc-3-amino-N-cyclohexylpropanamide Coupling->Intermediate Deprotection Step 2: Deprotection (TFA/DCM) Intermediate->Deprotection Product Target Scaffold: This compound Deprotection->Product Library Step 3: Library Generation (Reaction with Heterocycles) Product->Library Drug Discovery

Caption: Figure 2. Synthesis pathway for generating the scaffold and its downstream application in library generation.

References

  • Transglutaminase Mechanism & Substrates

    • Lorand, L., & Graham, R. M. (2003). Transglutaminases: crosslinking enzymes with pleiotropic functions. Nature Reviews Molecular Cell Biology, 4(2), 140-156. Link

    • Context: Establishes the requirement for primary amines with hydrophobic tails as TG2 substr
  • Synthesis and TLR4 Activity

    • Author Unknown (NIH PubChem Data). (2024).[1][2] Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. National Institutes of Health. Link

    • Context: Describes the synthesis of compound 5b (this compound)
  • Neuroprotective Potential

    • Smolecule Product Data.[3] (2024).[1][2] 3-amino-N-(cyclohexylmethyl)propanamide biological activity.[4] Link

    • Context: Citations regarding the neuroprotective effects of cyclohexyl-propanamide derivatives via modulation of neurotransmitter pathways.[4]

  • Chemical Properties

    • PubChem. (2024).[1] this compound (CID 115012-26-5).[3] Link

    • Context: Verified physicochemical data and CAS registry inform

Sources

Application Note: Binding Affinity Assessments for 3-amino-N-cyclohexylpropanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

3-amino-N-cyclohexylpropanamide represents a critical structural motif in medicinal chemistry, often utilized as a pharmacophore fragment or linker in the development of GPCR antagonists (specifically mGluR1) and transglutaminase inhibitors. Due to its low molecular weight (<200 Da) and primary amine functionality, it is classified as a fragment-like ligand .

Assessing the binding affinity of such small, low-complexity molecules presents specific challenges:

  • Low Affinity: Fragments typically exhibit weak binding (

    
     in the high 
    
    
    
    M to mM range), requiring sensitive detection methods.
  • Fast Kinetics: The small contact surface area often results in rapid association (

    
    ) and dissociation (
    
    
    
    ) rates, pushing the limits of standard equilibrium assays.
  • Solubility: High concentrations required for saturation can lead to solubility issues or refractive index artifacts.

This guide details two orthogonal protocols validated for characterizing this specific scaffold: Surface Plasmon Resonance (SPR) for kinetic analysis and Fluorescence Polarization (FP) for competitive binding assessments.

Method A: Surface Plasmon Resonance (SPR) Analysis

Gold Standard for Fragment Kinetics

Rationale & Experimental Design

SPR is the preferred method for this compound because it measures mass accumulation in real-time without requiring the ligand to be labeled.

  • Sensor Choice: We utilize a CM5 (Carboxymethylated Dextran) sensor chip. The high capacity is necessary to immobilize sufficient protein target (Ligand) to detect the binding of the small molecule (Analyte).

  • Immobilization Strategy: The protein target (e.g., mGluR1 Ligand Binding Domain) is immobilized via amine coupling. The small molecule (this compound) is injected as the analyte.

    • Note: We do not immobilize the small molecule because its primary amine is critical for binding; coupling it to the chip would sterically hinder or chemically alter the pharmacophore.

Protocol: Kinetic Analysis on Biacore 8K/T200
Step 1: System Preparation & Solvent Correction

Small molecules require high concentrations of DMSO (typically 1-5%) to remain soluble. DMSO has a high refractive index, causing bulk shifts that mask the binding signal.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .

  • Solvent Correction Cycle: Prepare a standard curve of buffers ranging from 1.5% to 2.8% DMSO. Run this cycle to calibrate the instrument's reference subtraction algorithms.

Step 2: Analyte Preparation
  • Dissolve this compound in 100% DMSO to create a 100 mM stock.

  • Dilute into Running Buffer to achieve a top concentration of 500

    
    M (keeping DMSO constant at 2%).
    
  • Prepare a 2-fold dilution series (8 points): 500

    
    M down to 3.9 
    
    
    
    M. Includes one "0
    
    
    M" blank.
Step 3: Injection Cycle (Multi-Cycle Kinetics)
  • Flow Rate: High flow (30-50

    
    L/min) to minimize mass transport limitations.
    
  • Contact Time: 60 seconds (sufficient for fast-on fragments).

  • Dissociation Time: 60 seconds (sufficient for fast-off fragments).

  • Regeneration: Often unnecessary for fragments as they dissociate rapidly. If needed, use a mild 15-second pulse of 10 mM Glycine-HCl pH 2.5.

Data Analysis & Causality

The resulting sensorgram will likely show a "square wave" binding profile due to fast kinetics.

  • Steady State Affinity: Plot

    
     (Equilibrium Response) vs. Concentration (
    
    
    
    ).
  • Equation: Fit to the Langmuir isotherm:

    
    
    
  • Validation Check: The theoretical

    
     should match the experimental 
    
    
    
    . If Experimental
    
    
    Theoretical, non-specific binding (super-stoichiometric) is occurring.
Visualization: SPR Workflow Logic

The following diagram illustrates the critical decision pathways during the SPR assay to ensure data integrity.

SPR_Workflow Start Start: Analyte Prep Solubility Solubility Check (2% DMSO) Start->Solubility Immobilization Target Immobilization (CM5 Chip) Solubility->Immobilization Injection Inject Analyte (0 - 500 µM) Immobilization->Injection Sensorgram Analyze Sensorgram Shape Injection->Sensorgram SquareWave Square Wave? Sensorgram->SquareWave Fit Steady State Fit (Derive KD) SquareWave->Fit Yes (Fast kinetics) Kinetics Kinetic Fit (1:1 Model) SquareWave->Kinetics No (Slow kinetics) Artifact Check for Aggregates/NSB SquareWave->Artifact Irregular

Figure 1: SPR decision tree for fragment analysis. "Square wave" indicates rapid equilibrium typical of low-molecular-weight fragments.

Method B: Fluorescence Polarization (FP) Competition Assay

High-Throughput Orthogonal Validation

Rationale

While SPR gives kinetics, FP confirms that the binding is occurring at the specific active site. We use a known high-affinity tracer (e.g., a fluorescein-labeled ligand for the target receptor). If this compound binds to the same pocket, it will displace the tracer, reducing polarization.

Protocol: Competitive Displacement
Materials
  • Tracer: Fluorescein-labeled known ligand (e.g., FITC-Glutamate for mGluR1 or specific peptide for Transglutaminase). Concentration fixed at

    
     of the tracer (typically 10-50 nM).
    
  • Protein: Target protein at concentration

    
     of the tracer.
    
  • Plate: Black 384-well non-binding surface (NBS) microplate.

Step-by-Step Procedure
  • Master Mix: Prepare a mix of Protein + Tracer in assay buffer (50 mM Tris pH 7.4, 100 mM NaCl, 0.01% Triton X-100).

  • Incubation: Allow the Protein-Tracer complex to reach equilibrium (30 mins at RT). Polarization (

    
    ) should be high (~150-300 mP).
    
  • Titration: Add this compound (dilution series from 1 mM to 1

    
    M).
    
  • Read: Measure FP (Excitation 485 nm / Emission 535 nm) after 60 minutes.

  • Result: A decrease in mP indicates displacement.

Data Interpretation (Cheng-Prusoff)

The raw


 obtained from the curve must be converted to the inhibition constant (

) to be comparable to the SPR

.


  • 
     = Concentration of the fluorescent tracer.
    
  • 
     = Dissociation constant of the fluorescent tracer (determined previously).
    

Data Presentation & Expected Results

When reporting results for this compound derivatives, structure your data as follows to allow for Ligand Efficiency (LE) calculation. LE is crucial for fragments; a weak binder can still be a good drug lead if it is small (high binding energy per heavy atom).

Table 1: Summary of Binding Metrics

ParameterDescriptionExpected Range (Fragment)Formula/Note

(SPR)
Dissociation Constant50

M - 2 mM
Lower is better.

(FP)
Inhibition ConstantSimilar to

Validates specific binding.
LE Ligand Efficiency> 0.3 kcal/mol/atom


Max Response5 - 20 RUDepends on immobilization level.

Mechanistic Pathway & Signaling

If this molecule targets mGluR1 (as suggested by structural analogs like YM-298198), it likely acts via allosteric modulation.[1] The diagram below details the signaling cascade and where this molecule intervenes.

Signaling_Pathway Glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor (GPCR) Glutamate->mGluR1 Activates Compound This compound (Putative NAM) Compound->mGluR1 Allosteric Inhibition Gq Gq Protein mGluR1->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis Ca Ca2+ Release (Signal) IP3->Ca Mobilization

Figure 2: Putative mechanism of action. The compound acts as a Negative Allosteric Modulator (NAM), dampening the Glutamate-induced Calcium release.

References

  • Kohara, A., et al. (2005). "Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1." Journal of Pharmacology and Experimental Therapeutics.

  • Cytiva (formerly GE Healthcare). "Fragment screening using Biacore systems." Cytiva Application Guides.

  • Lea, W. A., & Simeonov, A. (2011). "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery.

  • Perspicace, S., et al. (2020). "Fragment-Based Screening using Surface Plasmon Resonance." Methods in Molecular Biology.

Sources

Application Note: Functional Assays for 3-Amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the functional characterization of 3-amino-N-cyclohexylpropanamide (CAS 115012-26-5). This guide is designed for researchers investigating this compound as a bioactive fragment, a Transglutaminase (TGase) substrate, or a structural analogue in neuropharmacology.

Executive Summary

This compound (CAS 115012-26-5) is a primary amine derivative of


-alanine, characterized by a flexible propanamide linker and a lipophilic cyclohexyl moiety.[1] While often utilized as a synthetic intermediate—notably in the construction of Pyrimido[5,4-b]indole-based TLR4 ligands [1]—its structure confers specific biological reactivities that warrant independent functional assessment.

This molecule possesses two distinct pharmacophores:

  • Primary Amine (

    
    -position):  A potential substrate for Transglutaminases (TGases) or amine oxidases, acting as a lysine mimetic.
    
  • 
    -Alanine Core:  A structural analogue of the inhibitory neurotransmitters GABA and Glycine, suggesting potential modulation of GABAergic or Glycinergic systems.
    

This guide outlines robust protocols for evaluating its activity as a Transglutaminase Amine Substrate and as a GABA Receptor Modulator .

Chemical Identity & Properties

Before initiating functional assays, ensure the integrity of the test article.

PropertySpecification
Chemical Name This compound
CAS Number 115012-26-5
Molecular Formula C

H

N

O
Molecular Weight 170.25 g/mol
Solubility Soluble in DMSO (>10 mM), Methanol, Water (pH dependent)
pKa (Predicted) ~10.2 (Primary Amine), ~15 (Amide)
Storage -20°C, desiccated. Hygroscopic as a hydrochloride salt.

Functional Assay I: Transglutaminase (TGase) Amine Donor Activity

Objective: To determine if this compound acts as an acyl-acceptor (amine donor) substrate for Tissue Transglutaminase (TG2), competing with native protein lysine residues or fluorescent probes.

Mechanistic Rationale

Transglutaminases catalyze the crosslinking of proteins by transferring an acyl group from a glutamine residue to a primary amine (usually lysine). Small molecules with accessible primary amines and hydrophobic handles (like the cyclohexyl group) often serve as excellent competitive substrates (pseudo-lysines), inhibiting protein-protein crosslinking by "capping" the glutamine sites [2].

Experimental Workflow: Fluorescent Competition Assay

This assay measures the ability of this compound to inhibit the incorporation of a fluorescent amine (Monodansylcadaverine, MDC) into N,N-dimethylcasein (DMC).

Materials
  • Enzyme: Purified Guinea Pig Liver TG2 or Recombinant Human TG2 (1 U/mL).

  • Substrate: N,N-dimethylcasein (DMC), 2 mg/mL in Assay Buffer.

  • Fluorescent Probe: Monodansylcadaverine (MDC), 50 µM final concentration.

  • Test Compound: this compound (0.1 µM – 1 mM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM CaCl

    
    , 1 mM DTT.
    
  • Stop Solution: 0.5 M EDTA (pH 8.0).

Protocol Steps
  • Preparation: Dissolve this compound in DMSO to prepare a 100 mM stock. Dilute serially in Assay Buffer (keep DMSO < 1% final).

  • Reaction Mix: In a black 96-well plate, combine:

    • 10 µL Test Compound (various concentrations)

    • 40 µL DMC Solution (2 mg/mL)

    • 10 µL MDC Solution (300 µM stock)

    • 30 µL Assay Buffer

  • Initiation: Add 10 µL of TG2 enzyme (10 U/mL stock) to initiate the reaction.

    • Control A (Max Signal): Vehicle (DMSO) instead of test compound.

    • Control B (Background): Buffer instead of enzyme (or add EDTA immediately).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 50 µL of 0.5 M EDTA to stop the reaction.

  • Detection: Measure Fluorescence Intensity (Ex 335 nm / Em 512 nm).

Data Analysis
  • Calculate % Inhibition of MDC incorporation.

  • Interpretation: A decrease in fluorescence indicates that this compound is successfully competing with MDC for the glutamine sites on DMC, confirming it is a TGase substrate.

  • IC50 Calculation: Plot Log[Concentration] vs. % Inhibition.

Functional Assay II: GABA-B Receptor Modulation

Objective: To evaluate the potential of this compound to act as an agonist or antagonist at the GABA-B receptor, a G-protein coupled receptor (Gi/o).

Mechanistic Rationale

The structure of this compound is an N-substituted


-alanine. 

-alanine is a known agonist of glycine receptors and a weak agonist of GABA-A/B receptors. The bulky cyclohexyl group may confer selectivity or act as an allosteric modulator, similar to how lipophilic tails affect GABA analogues [3].
Experimental Workflow: cAMP Inhibition Assay

GABA-B activation inhibits adenylyl cyclase, reducing forskolin-stimulated cAMP levels.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human GABA-B R1/R2 subunits.

  • Stimulant: Forskolin (10 µM).

  • Detection: TR-FRET cAMP Detection Kit (e.g., LANCE or HTRF).

  • Reference Agonist: Baclofen or GABA.

  • Reference Antagonist: CGP54626.

Protocol Steps
  • Cell Seeding: Plate 5,000 cells/well in a white 384-well low-volume plate.

  • Agonist Mode (Testing for Activation):

    • Add 5 µL of this compound (0.1 nM – 100 µM).

    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 5 µL of Forskolin (20 µM, final 10 µM).

    • Incubate for 30 minutes at RT.

  • Antagonist Mode (Testing for Inhibition):

    • Add 5 µL of Test Compound.

    • Incubate for 15 minutes.

    • Add 5 µL of GABA (EC80 concentration) + Forskolin.

    • Incubate for 30 minutes at RT.

  • Detection: Add Lysis Buffer containing cAMP-antibody and detection acceptor/donor beads as per kit instructions.

  • Read: Measure TR-FRET signal after 1 hour.

Data Interpretation
  • Agonist Hit: Reduction in cAMP signal (comparable to Baclofen).

  • Antagonist Hit: Restoration of cAMP signal (reversal of GABA effect).

  • Note: If no GABA-B activity is observed, consider screening against Glycine Receptors (Patch-clamp) due to the

    
    -alanine core.
    

Visualization: Mechanism of Action

G cluster_0 Assay Outcome Compound This compound (Primary Amine Donor) TGase Tissue Transglutaminase (TG2 Enzyme) Compound->TGase Competes with Lysine Crosslink Protein Crosslinking (Oligomerization) Compound->Crosslink Inhibits Protein_Q Protein Glutamine (Acyl Donor) TGase->Protein_Q Activates Q residue Protein_Q->Crosslink Native Lysine Pathway Product Modified Protein (Amide-Cyclohexyl Cap) Protein_Q->Product Acyl Transfer to Compound

Caption: Mechanism of this compound acting as a competitive amine substrate for Transglutaminase, preventing protein crosslinking.

References

  • Synthesis & Intermediate Use: Mistry, P., et al. (2015). "Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands." Journal of Medicinal Chemistry, 58(15), 5832–5847. Note: Describes the synthesis of the compound (Compound 5b) as a key intermediate.

  • Transglutaminase Assay Methodology: Lorand, L., & Graham, R. M. (2003). "Transglutaminases: crosslinking enzymes with pleiotropic functions." Nature Reviews Molecular Cell Biology, 4(2), 140-156.

  • GABA/Beta-Alanine Pharmacology: Enna, S. J., & McCarson, K. E. (2006). "The Role of GABA in the Pharmacology of the Central Nervous System." Pharmacology & Therapeutics, 109(1-2), 1-116.

  • Compound Database Entry: PubChem CID 115012-26-5. "this compound."[1][2][3][4][5]

Sources

Application Note: Preclinical Pharmacokinetic Profiling of 3-amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the preclinical evaluation of 3-amino-N-cyclohexylpropanamide , a structural motif often found in transglutaminase inhibitors and CNS-active small molecules.

Executive Summary & Rationale

This compound is a low-molecular-weight (MW ~170.25 Da), basic amide derivative. Its structural composition—a lipophilic cyclohexyl ring coupled with a polar primary amine via a propanamide linker—suggests a compound with high membrane permeability and potential blood-brain barrier (BBB) penetration. However, the primary amine renders it susceptible to oxidative deamination, while the cyclohexyl ring is a target for CYP450-mediated hydroxylation.

This guide outlines a robust Single-Dose Pharmacokinetic (PK) Study in rats. The protocol emphasizes LC-MS/MS quantification , brain-to-plasma distribution analysis , and metabolite identification .

Key Physicochemical Considerations
PropertyValue/DescriptionImpact on Protocol
Molecular Weight 170.25 g/mol High permeability likely; rapid renal clearance possible if unmetabolized.
pKa (Predicted) ~9.5 (Primary Amine)Compound exists as a cation at physiological pH. Use HCl salt for aqueous dosing formulations.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity. Suitable for reversed-phase LC (C18).
Metabolic Liability Amide bond, Cyclohexyl ringMonitor for hydrolysis (loss of cyclohexylamine) and hydroxylation.

Experimental Workflow

The following diagram illustrates the critical path from formulation to non-compartmental analysis (NCA).

PK_Workflow Formulation Formulation Strategy (Saline/PBS for HCl Salt) Dosing In Vivo Dosing (IV vs. PO) Formulation->Dosing QC Check Sampling Microsampling (Blood, Brain, Urine) Dosing->Sampling Timepoints: 0.08 - 24h Bioanalysis LC-MS/MS (MRM Mode) Sampling->Bioanalysis Protein Precipitation DataAnalysis PK Modeling (WinNonlin/Phoenix) Bioanalysis->DataAnalysis Conc. vs Time

Caption: End-to-end workflow for the pharmacokinetic assessment of this compound.

Detailed Protocol: In Vivo Study in Sprague-Dawley Rats

Study Design
  • Species: Male Sprague-Dawley Rats (250–300 g), cannulated (jugular vein) for serial sampling.

  • Groups:

    • Group A (IV Bolus): 2 mg/kg (n=3). Assessing absolute bioavailability and clearance.

    • Group B (Oral Gavage): 10 mg/kg (n=3). Assessing absorption (

      
      ) and first-pass effect.
      
  • Vehicle: 0.9% Saline (Compound is highly soluble as HCl salt). If using free base, dissolve in 5% DMSO / 10% Solutol HS 15 / 85% Saline.

Sample Collection Schedule

Accurate characterization of the elimination phase requires sampling up to 24 hours.

Timepoint (h)ProcedureMatrixVolume
Pre-dose Blank collectionPlasma100 µL
0.083 (5 min) IV Group only (Cmax capture)Plasma100 µL
0.25 (15 min) Both GroupsPlasma100 µL
0.5, 1, 2, 4, 8 Distribution/EliminationPlasma100 µL
24 Terminal PhasePlasma100 µL
24 (Terminal) Tissue Harvest Brain Whole

Critical Step (Brain Harvest): Following the 24h blood draw, animals must be perfused with cold saline to remove residual blood from the cerebrovasculature before brain extraction. This ensures measured drug levels reflect tissue distribution, not capillary contamination.

Bioanalytical Method (LC-MS/MS)

Due to the lack of a chromophore, UV detection is insufficient. Mass spectrometry is required.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions (Predicted):

    • Precursor: m/z 171.1

      
      
      
    • Quantifier Product: m/z 90.1 (Loss of cyclohexyl group, cleavage at amide N).

    • Qualifier Product: m/z 72.1 (Propyl-amine fragment).

Sample Preparation (Protein Precipitation):

  • Aliquot 20 µL Plasma.

  • Add 60 µL Acetonitrile containing Internal Standard (e.g., Tolbutamide or deuterated analog if available).

  • Vortex (1 min) and Centrifuge (10 min at 4000 rpm).

  • Inject 5 µL of supernatant.

Metabolic Stability & Pathway Analysis

Understanding the metabolic fate of this compound is vital for interpreting clearance (


) data. The compound has two primary metabolic "soft spots": the amide bond and the cyclohexyl ring.

Metabolism Parent This compound (m/z 171) Hydrolysis Amidase Hydrolysis Parent->Hydrolysis CYP CYP450 Oxidation Parent->CYP Met3 Deamination (Acrylamide derivative?) Parent->Met3 Oxidative Deamination Met1 Beta-Alanine + Cyclohexylamine Hydrolysis->Met1 Cleavage Met2 Hydroxy-cyclohexyl metabolite (m/z 187) CYP->Met2 +16 Da

Caption: Predicted metabolic pathways. Hydroxylation (Met2) and Amidase cleavage (Met1) are the most probable clearance routes.

Data Analysis & Acceptance Criteria

Non-Compartmental Analysis (NCA)

Using software such as Phoenix WinNonlin or PKanalix, calculate the following parameters:

  • 
     : Maximum observed concentration.
    
  • 
     : Time to reach 
    
    
    
    .
  • 
     : Area under the curve (measure of total exposure).
    
  • 
     : Terminal half-life.
    
  • 
     : Total body clearance (Dose / 
    
    
    
    ).
  • 
     : Volume of distribution at steady state.
    
  • 
     : Oral Bioavailability (
    
    
    
    ) / (
    
    
    ).
Brain Penetration Index

Calculate the Brain-to-Plasma ratio (


) at the terminal timepoint:


  • Interpretation: A

    
     generally indicates significant CNS penetration, expected for this cyclohexyl-amide structure.
    
Quality Control (QC) Standards
  • Calibration Curve: Linear (

    
    ) over the range 1 ng/mL to 2000 ng/mL.
    
  • Accuracy/Precision: QC samples (Low, Mid, High) must be within ±15% of nominal values (±20% for LLOQ).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

  • Rowland, M., & Tozer, T. N. (2011).
  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

  • Verma, R. P., & Hansch, C. (2009). Camptothecins: a SAR/QSAR study. (Contextualizing amide stability and lipophilicity in drug design). Chemical Reviews, 109(1), 213-235. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Amino-N-Cyclohexylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Ticket: #3AM-CYC-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Molecule Profile

Target Molecule: 3-Amino-N-cyclohexylpropanamide CAS: 3367-18-2 (Generic for salt forms: 115022-98-5) Structure:



This guide addresses the two primary synthetic pathways for this molecule:

  • The Kinetic Route (Michael Addition): Best for scale-up and cost efficiency.

  • The Thermodynamic Route (Direct Coupling): Best for high purity and library synthesis.

Route A: The Michael Addition Strategy (Industrial/Scale-Up)

Methodology: Reaction of N-cyclohexylacrylamide with excess ammonia. Primary Challenge: Controlling stoichiometry to prevent the formation of the secondary amine (bis-addition product).

Protocol Optimization
StepActionTechnical Rationale
1. Precursor Synthesis React Acryloyl chloride + Cyclohexylamine at 0°C.Exotherm Control: Acryloyl chloride is highly reactive. Low temp prevents polymerization of the acrylamide double bond.
2. Michael Addition Dissolve N-cyclohexylacrylamide in MeOH/IPA. Add 20-30 eq of aqueous Ammonia (25-28%).Statistical Probability: A massive excess of ammonia is required to ensure the acrylamide reacts with

rather than the newly formed primary amine product.
3. Reaction Vessel Sealed pressure tube or autoclave (heated to 40-60°C).Kinetics: Ammonia gas solubility decreases with heat. A sealed system keeps

high in the liquid phase, driving the reaction to completion.
4. Workup Concentrate in vacuo to remove excess ammonia.Volatility: Ammonia is easily removed. The product remains as a free base or salt depending on conditions.
Troubleshooting Guide: Michael Addition

Q: I see a major impurity at M+ product + 170 mass units. What is it?

  • Diagnose: This is the "bis-adduct" (tertiary amine). Two acrylamide molecules reacted with one ammonia molecule.

  • Fix: Your ammonia concentration was too low.

    • Immediate Action: Increase ammonia equivalents to >30 eq.

    • Alternative: Switch from aqueous ammonia to Ammonia in Methanol (7N) to increase miscibility.

Q: The reaction is stalled at 50% conversion.

  • Diagnose: The reaction is reversible (retro-Michael) or kinetics are too slow at ambient pressure.

  • Fix: Increase temperature to 60°C in a sealed vessel. Do not heat in an open flask, or you will lose the ammonia nucleophile.

Route B: The Direct Coupling Strategy (High Purity/Lab Scale)

Methodology: Coupling N-Boc-


-alanine with cyclohexylamine, followed by deprotection.
Primary Challenge:  Removal of coupling reagents and quantitative deprotection.
Protocol Optimization
StepActionTechnical Rationale
1. Activation Dissolve N-Boc-

-Alanine (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. Stir 15 min.
Pre-activation: HATU forms the active ester more efficiently than EDC/HOBt for hindered amines, though EDC is sufficient here.
2. Coupling Add Cyclohexylamine (1.1 eq). Stir 2-4h at RT.Nucleophilic Attack: The amine attacks the activated ester. Monitoring via TLC/LCMS is critical here.
3. Workup (Intermediate) Dilute with EtOAc, wash with 1N HCl, sat.

, brine.
Scavenging: Acid wash removes unreacted amine/DIPEA. Base wash removes unreacted acid/coupling byproducts.
4. Deprotection Treat with 4N HCl in Dioxane or TFA/DCM (1:1).Cleavage: Removes the Boc group. HCl/Dioxane yields the solid hydrochloride salt directly (precipitates).
Troubleshooting Guide: Coupling

Q: My yield is low after the aqueous workup.

  • Diagnose: The intermediate (Boc-protected amide) might be partially water-soluble or the phase separation was poor.

  • Fix: Use DCM instead of EtOAc for extraction. Add solid NaCl to the aqueous layer ("salting out") to force the organic product into the organic phase.

Q: The deprotection yielded a hygroscopic oil/gum instead of a solid.

  • Diagnose: TFA salts of

    
    -amino amides are often hygroscopic oils.
    
  • Fix:

    • Evaporate TFA completely (azeotrope with toluene).

    • Dissolve in minimal MeOH and add Cold Ether to precipitate.

    • Switch to HCl in Dioxane to obtain the hydrochloride salt, which is usually a stable solid.

Visualization: Pathway & Logic Flow

G Start Target: this compound RouteA Route A: Michael Addition (Scale-Up) Start->RouteA RouteB Route B: Direct Coupling (High Purity) Start->RouteB Acrylamide N-Cyclohexylacrylamide RouteA->Acrylamide Precursor Synthesis Ammonia Excess NH3 (30 eq) Acrylamide->Ammonia Reaction Ammonia->Start Success BisImpurity Impurity: Bis-Adduct (Secondary Amine) Ammonia->BisImpurity Low NH3 Conc. BocAla N-Boc-beta-Alanine RouteB->BocAla Coupling Coupling (HATU/EDC) BocAla->Coupling + Cyclohexylamine Deprotect Deprotection (HCl/TFA) Coupling->Deprotect Deprotect->Start Salt Formation

Figure 1: Decision matrix for synthesis routes. Route A requires strict stoichiometric control; Route B requires multi-step handling.

Comparative Analysis & Yield Data

FeatureRoute A (Michael Addition)Route B (Coupling)
Typical Yield 60-75%85-95% (Step 1), >90% (Step 2)
Atom Economy 100% (Excellent)Poor (Loss of Coupling Reagents/PG)
Purification Distillation or Column ChromatographyAcid/Base Extraction + Precipitation
Cost LowHigh (Coupling reagents + Boc-AA)
Key Impurity Secondary Amine (Bis-alkylation)Urea byproducts, Residual solvents

FAQ: Rapid Fire Support

Q: Can I use acrylamide and cyclohexylamine directly? A: No. Reacting acrylamide with cyclohexylamine (Michael addition of amine to acrylamide) yields 3-(cyclohexylamino)propanamide, which is the reverse isomer of your target. You must form the amide bond first (Acryloyl chloride + Cyclohexylamine), then add ammonia to the double bond.

Q: How do I store the free base? A: The free base is an amine and will absorb


 from the air to form carbamates/carbonates over time. Store under Nitrogen/Argon at -20°C, or preferably convert it to the HCl salt  for long-term stability.

Q: Is the reaction exothermic? A:

  • Route A: The reaction of acryloyl chloride is violently exothermic . Cool to 0°C. The Michael addition is mildly exothermic.

  • Route B: Coupling is mildly exothermic. Deprotection (adding acid) can generate heat and gas (isobutylene).

References

  • Coupling Protocol (HATU/Boc)

    • Title: Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
    • Source: PubMed Central (PMC3993933).
    • Context: Describes the synthesis of compound 5b (this compound)
    • URL:[Link]

  • Michael Addition Kinetics

    • Title: Model reactions of acrylamide with selected amino compounds.
    • Source: Journal of Agricultural and Food Chemistry.
    • Context: Details the kinetics and reversibility of Michael additions between amines and acrylamides, establishing the need for excess nucleophile.
    • URL:[Link]

  • General Amide Synthesis

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source: Chemical Reviews.
    • Context: Authoritative review on coupling strategies (HATU vs EDC)
    • URL:[Link]

Technical Support Center: Purification of 3-amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support center. This guide addresses the purification of 3-amino-N-cyclohexylpropanamide , a bifunctional intermediate often used in peptidomimetic synthesis and polymer chemistry.

The purification of this compound presents a specific set of challenges due to its amphiphilic nature (lipophilic cyclohexyl ring vs. hydrophilic primary amine/amide) and its potential for Retro-Michael decomposition .

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification / BehaviorTechnical Implication
Structure

Primary amine (basic) + Amide (neutral).
pKa (est.) ~9.5 (Amine)Requires pH > 12.0 for efficient extraction into organic phase.
Solubility AmphiphilicSoluble in acidic water; moderately soluble in polar organics (DCM, EtOAc).
Stability Thermal SensitivityRisk:

-elimination (Retro-Michael) to acrylamide and cyclohexylamine if heated >100°C under basic conditions.
State Waxy Solid / OilOften "oils out" due to trace solvent or impurities; difficult to crystallize as a free base.

Primary Purification Workflow: Acid-Base Extraction

For 90% of applications, acid-base extraction is the most efficient method. However, the standard protocol often fails due to the compound's water solubility.

The "pH Swing" Protocol

Objective: Isolate the free base from non-basic impurities (starting amides, oligomers).

  • Dissolution: Dissolve crude reaction mixture in 1M HCl (pH < 2).

    • Why: Protonates the amine (

      
      ), forcing it into the aqueous phase.
      
  • Wash: Extract the acidic aqueous layer 2x with DCM (Dichloromethane) .

    • Why: Removes non-basic impurities (unreacted acrylamide, neutral byproducts). Discard organic layer.

  • Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or KOH until pH > 12.

    • Expert Insight: You must exceed the pKa by at least 2 units. If pH is only 10, significant product remains in water.

  • Extraction: Extract 3x with DCM or CHCl3 .

    • Note: Avoid Ethyl Acetate if possible, as highly basic amines can induce ester hydrolysis or transamidation over long periods.

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate in vacuo at <40°C.
    
Visual Workflow: Acid-Base Logic

purification_logic Start Crude Mixture (Amine + Impurities) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with DCM (Remove Neutrals) Acidify->Wash Sep1 Separation Wash->Sep1 AqPhase Aqueous Phase (Contains Product Salt) Sep1->AqPhase Product OrgPhase Organic Phase (Discard Impurities) Sep1->OrgPhase Waste Basify Basify to pH > 12 (Cold 50% NaOH) AqPhase->Basify Extract Extract 3x with DCM Basify->Extract Dry Dry & Concentrate (<40°C) Extract->Dry

Figure 1: The "pH Swing" extraction logic designed to isolate basic amines from neutral impurities.

Troubleshooting Guide (FAQ Format)

Scenario A: "I followed the extraction, but my yield is extremely low."

Diagnosis: The compound is likely stuck in the aqueous phase. Root Cause: The cyclohexyl group is lipophilic, but the amide/amine backbone is polar. At pH 12, the free base is still partially water-soluble (amphiphilic). Solution:

  • Salting Out: Saturate the basic aqueous layer with NaCl (Solid) before the final extraction. This increases the ionic strength, forcing the organic amine out of the water ("Salting out" effect).

  • Solvent Switch: Switch from DCM to Chloroform/Isopropanol (3:1) . This mixture is more polar and better at pulling amphiphilic amines from water.

Scenario B: "My product is an oil, but it's supposed to be a solid."

Diagnosis: Solvent entrapment or trace impurities preventing crystal lattice formation. Root Cause: Beta-amino amides are notorious for forming "supersaturated oils." Solution (The Salt Trick): Do not try to crystallize the free base. Convert it to the Hydrochloride Salt .

  • Dissolve the oil in a minimal amount of dry Ethanol or Methanol.

  • Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl.

  • Add Diethyl Ether or Acetone dropwise until the solution turns cloudy.

  • Cool to -20°C. The HCl salt should precipitate as a white, stable solid.

    • Benefit: The salt is non-hygroscopic and stable against Retro-Michael decomposition.

Scenario C: "I see a 'tailing' peak on my HPLC/LC-MS."

Diagnosis: Silanol interaction. Root Cause: The primary amine interacts strongly with acidic silanol groups on the silica column, causing peak broadening. Solution:

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to your mobile phase. This competes for the silanol sites.

  • Column Choice: Use a "base-deactivated" column (e.g., C18 with high carbon load or end-capping).

Advanced Purification: Flash Chromatography

If extraction fails to achieve >98% purity, use Flash Chromatography. Note that standard silica gel is acidic and can bind your amine.

Protocol:

  • Stationary Phase: Neutralized Silica Gel.

    • Pre-treatment:[1][2][3][4][5] Flush the column with Mobile Phase + 1% Triethylamine (TEA) before loading the sample.

  • Mobile Phase: DCM : Methanol :

    
     (90 : 10 : 1).
    
    • Note: The ammonia is crucial to keep the amine deprotonated and moving.

  • Loading: Load as a liquid (dissolved in DCM) or dry load on Celite.

Decision Matrix: Choosing the Right Method

decision_tree Start Crude Purity Check (TLC/LCMS) HighImpurity Major Impurities (<80% Pure) Start->HighImpurity LowImpurity Minor Impurities (>80% Pure) Start->LowImpurity AcidBase Acid-Base Extraction (See Module 2) HighImpurity->AcidBase SaltForm Convert to HCl Salt Recrystallize (EtOH/Et2O) LowImpurity->SaltForm If Solid Needed Flash Flash Column (DCM/MeOH/NH3) LowImpurity->Flash If Oil Acceptable AcidBase->SaltForm Final Polish

Figure 2: Decision matrix for selecting the appropriate purification path based on crude purity.

Storage & Stability Warnings

  • Carbamate Formation: Primary amines react with atmospheric

    
     to form carbamate salts (
    
    
    
    ).
    • Symptom:[1][6][2][3][4][5][7][8] White crust forming on the oil surface.

    • Prevention:[6] Store under Argon/Nitrogen atmosphere.

  • Thermal Limit: Do not heat the free base above 100°C during rotary evaporation. The

    
    -amino amide motif is susceptible to thermal degradation (Retro-Michael addition) [1].
    

References

  • Reactions of

    
    -Amino Acids:  Enantioselective synthesis and stability of 
    
    
    
    -amino acid derivatives. Organic Chemistry Portal. Available at: [Link]
  • Amine Workup Protocols: Standard operating procedures for amine isolation. University of Rochester, Dept. of Chemistry. Available at: [Link]

  • Chromatography of Amines: Strategies for preventing tailing on silica. Chemistry LibreTexts. Available at: [Link]

Sources

3-amino-N-cyclohexylpropanamide solubility problems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-amino-N-cyclohexylpropanamide Subject: Solubility Troubleshooting, Physicochemical Properties, and Handling Protocols Ticket ID: [GEN-SOL-3ACP][1][2]

Executive Summary & Chemical Identity

Warning: Identity Check Before proceeding, confirm you are working with This compound (an amino-amide) and NOT CAPS buffer (N-cyclohexyl-3-aminopropanesulfonic acid).[1][2]

  • Target Molecule: Contains a carbonyl group (

    
    ) and a primary amine.[1][2] Basic.
    
  • CAPS Buffer: Contains a sulfonate group (

    
    ).[1][2] Zwitterionic/Acidic.[1][2]
    
  • Why this matters: Their solubility profiles are inverses of each other.[1][2] This guide addresses the amide .

Physicochemical Profile This molecule acts as an amphiphilic base.[1][2] Its solubility is strictly dictated by the ionization state of the primary amine (N-terminus) relative to the solvent pH.[2]

PropertyValue (Est.)Implication
Molecular Weight ~170.25 g/mol Small molecule, kinetically fast dissolution.[1][2]
pKa (Amine) ~9.5 – 10.2Positively charged at physiological pH (7.4).[1][2]
LogP (Neutral) ~1.2 – 1.8Moderately lipophilic (due to cyclohexyl ring).[1][2]
Physical State Low-melting solid or OilProne to "oiling out" if not crystalline.[1][2]

Solubility Troubleshooting (Q&A)

Issue 1: "My sample won't dissolve in water or PBS."

Diagnosis: You are likely working with the Free Base form.[1][2] Mechanism: The cyclohexyl ring is highly hydrophobic.[1][2] While the amine is polar, in its neutral state (Free Base), the crystal lattice energy or hydrophobic interactions dominate, preventing water solvation.[2] Solution:

  • Acidify: Add 1.1 equivalents of dilute HCl or Acetic Acid. This protonates the amine (

    
    ), drastically lowering LogP and enabling water solubility.[2]
    
  • Switch Form: If your application allows, convert the material to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt (see Protocol A).[1][2]

Issue 2: "My sample won't dissolve in DCM or Ethyl Acetate."

Diagnosis: You are likely working with a Salt Form (HCl, TFA, etc.).[1][2] Mechanism: Salts are ionic lattices.[1][2] Non-polar solvents like Dichloromethane (DCM) cannot overcome the high lattice energy of the salt crystal.[2] Solution:

  • Add Co-solvent: Add 5-10% Methanol to the DCM.[1][2] This increases polarity enough to solvate the ion pair.[2]

  • Free-Base It: Perform a liquid-liquid extraction with basic water (pH 11) and DCM to isolate the neutral form (see Protocol B).[1][2]

Issue 3: "The compound turned into a sticky oil during purification."

Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).[1][2] Mechanism: This compound has a low melting point.[1][2] Small impurities (solvents, water) depress the melting point further.[2] Solution:

  • Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Diethyl Ether or Hexane while stirring vigorously. This forces the compound to precipitate as a solid rather than an oil.[2]

  • High-Vac Drying: The oil may be a hydrate.[1][2] Dry under high vacuum (< 1 mbar) for 24 hours to remove bound solvent.

Decision Logic & Visualization

Use the following logic flow to determine the correct solvent system for your experiment.

SolubilityLogic Start Start: Select Solvent Target Target Solvent? Start->Target Water Aqueous (Water/PBS) Target->Water Hydrophilic Organic Organic (DCM/EtOAc) Target->Organic Lipophilic CheckFormW Check Form Water->CheckFormW CheckFormO Check Form Organic->CheckFormO SaltW Salt Form (HCl/TFA) CheckFormW->SaltW BaseW Free Base CheckFormW->BaseW SaltO Salt Form (HCl/TFA) CheckFormO->SaltO BaseO Free Base CheckFormO->BaseO Action1 Dissolves Instantly SaltW->Action1 Action2 Action: Add 1eq HCl or Switch to Salt BaseW->Action2 Action3 Action: Add 10% MeOH or Free-Base SaltO->Action3 Action4 Dissolves Instantly BaseO->Action4

Caption: Solubility Decision Matrix based on ionization state. Green paths indicate successful dissolution; Red paths require chemical modification.[2]

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Aqueous Stock Solution (10 mM)

Best for: Biological assays, Cell culture.[1][2]

  • Calculate Mass: For 10 mL of 10 mM solution (

    
    ): Weigh 17.0 mg .
    
  • Solvent Choice:

    • If Salt Form: Add 10 mL PBS or Water directly.[2] Vortex.

    • If Free Base: Add 9 mL Water.[1][2][3] The solid will likely float.[2] Add 100 µL of 1M HCl . Vortex until clear. Adjust volume to 10 mL with water.

  • Sterilization: Filter through a 0.22 µm PVDF or PES membrane.[1][2] Do not use Nylon (binds hydrophobic amines).[1][2]

Protocol B: "Free-Basing" (Salt Organic Soluble)

Best for: Chemical synthesis, extraction into organic layers.[1][2]

  • Dissolve the salt (e.g., 100 mg) in a minimum amount of water (2 mL).[1][2]

  • Add 2 mL of saturated Sodium Bicarbonate (

    
    ) or 1M NaOH. (Target pH > 11).[1][2][4]
    
  • Add 5 mL of Dichloromethane (DCM) .

  • Vortex vigorously for 1 minute.

  • Allow layers to separate.[1][2] The compound is now in the bottom organic layer .[1][2]

  • Collect the organic layer, dry over Magnesium Sulfate (

    
    ), and evaporate.[2]
    

References & Authority

  • PubChem Compound Summary. 3-Cyclohexylpropanamide derivatives.[1][2] National Center for Biotechnology Information.[1][2] Accessed Jan 2026.[2][5] Link[1][4]

    • Note: While specific experimental data for the 3-amino variant is sparse, the physicochemical properties are derived from the validated data of the parent cyclohexylpropanamide and general amine chemistry.[1][2]

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Butterworth-Heinemann.[1][2] (Standard text for handling amino-amide purification and salt selection).

  • Evans pKa Table. Harvard University.[1][2] pKa values of amines and amides.[1][2]Link[1]

    • Used to validate the ionization state of the primary amine (~10) vs amide (neutral).[1][2]

  • Sigma-Aldrich Technical Bulletin. Handling and Solubility of Amine Salts.Link

Sources

Technical Support Center: Stability & Handling of 3-amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

3-amino-N-cyclohexylpropanamide (CAS: 115012-26-5) is a functionalized


-amino amide. Its structure consists of a basic primary amine terminus (

) and a secondary amide linkage to a hydrophobic cyclohexyl ring.

This amphiphilic nature creates unique challenges in solution stability. While the amide bond offers superior hydrolytic resistance compared to ester analogs (e.g.,


-amino esters), the free primary amine is a "hotspot" for oxidative degradation and atmospheric 

capture.

This guide provides a self-validating framework for handling this compound, moving beyond generic advice to mechanism-based protocols.

Module 1: Solubility & Stock Preparation

The Challenge: The hydrophobic cyclohexyl group limits water solubility at neutral pH, while the primary amine risks oxidation in organic solvents.

Troubleshooting Protocol: Dissolution Strategy
Solvent SystemSolubility RatingStability RiskRecommendation
Water (pH 7) Poor (< 1 mg/mL)LowNot Recommended. The molecule remains largely unprotonated and hydrophobic.
0.1 M HCl / Acidic Buffer High (> 50 mg/mL)Moderate (Hydrolysis)Best for Short-Term Use. Protonation (

) solubilizes the molecule but accelerates amide hydrolysis over weeks.
DMSO / DMF HighModerate (Oxidation)Best for Frozen Stocks. Use anhydrous, degassed grade to prevent amine oxidation.
Methanol / Ethanol ModerateHigh (Transesterification)Avoid for Storage. Risk of solvent solvolysis at high temperatures.
Step-by-Step Preparation (Self-Validating)
  • Weighing: Weigh the solid under nitrogen if possible to minimize moisture uptake (hygroscopic amine).

  • Dissolution:

    • For Aqueous Assays: Dissolve in 10 mM HCl rather than pure water. The acidic environment ensures rapid protonation of the amine, driving solubility.

    • Validation Check: Solution should be clear and colorless. Any turbidity suggests incomplete protonation (pH too high) or impurities.

  • pH Adjustment: If neutralizing for a biological assay, add buffer slowly to avoid precipitation of the free base.

Module 2: Stability & Degradation Mechanisms

The Core Issue: Users often confuse "precipitation" with "degradation." Understanding the pathways is critical.

Pathway 1: Amide Hydrolysis (pH Dependent)

Unlike


-amino amides which cyclize rapidly to pyrrolidones, this 

-amino amide is relatively resistant to intramolecular cyclization (forming a strained 4-membered

-lactam is thermodynamically disfavored without activation). The primary risk is intermolecular hydrolysis .
  • Acidic Conditions (pH < 4): Slow hydrolysis to 3-aminopropanoic acid (

    
    -alanine) + cyclohexylamine.
    
  • Basic Conditions (pH > 10): Rapid hydrolysis driven by hydroxide attack.

Pathway 2: Oxidative Instability & Carbamate Formation

The free primary amine reacts with atmospheric


 to form a carbamate salt, often observed as a "ghost peak" in HPLC or a shift in NMR signals.
Visualizing the Degradation Pathways

DegradationPathways Compound This compound (Intact) AcidHydrolysis Hydrolysis (Acid/Base) Products: β-Alanine + Cyclohexylamine Compound->AcidHydrolysis pH < 3 or pH > 10 + Heat Carbamate Carbamate Formation (Reversible with Acid) Compound->Carbamate + CO2 (Air exposure) Neutral/Basic pH Oxidation N-Oxidation / Dimerization (Irreversible Yellowing) Compound->Oxidation + O2 (Long term) Light exposure Carbamate->Compound Acidification

Figure 1: Primary degradation pathways. Note that carbamate formation is reversible, while hydrolysis and oxidation are largely irreversible.

Module 3: Analytical Troubleshooting (HPLC)

The Challenge: The compound lacks a strong chromophore (no aromatic ring on the propionyl chain, only the cyclohexyl group which is UV-transparent). Detection at 210 nm is noisy.

Method A: Direct UV (Ion-Pairing)

Use this for quick purity checks if you lack derivatization reagents.

  • Column: C18 (Base-deactivated) or Mixed-Mode (e.g., SIELC Amaze HD).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .

    • Why TFA? It acts as an ion-pairing agent, sharpening the peak of the basic amine and preventing tailing.

  • Wavelength: 210 nm.

  • Risk: High baseline noise; low sensitivity.

Method B: Derivatization (Recommended)

Use this for stability studies to detect trace degradation.

  • Reagent: Benzoyl Chloride or OPA (o-Phthalaldehyde).

  • Mechanism: Reacts with the primary amine to form a UV-active chromophore (254 nm).

  • Protocol:

    • Mix

      
       sample + 
      
      
      
      Borate Buffer (pH 9.5).
    • Add

      
       Benzoyl Chloride (dissolved in acetonitrile).
      
    • Vortex 30s. Inject.

  • Result: The derivative elutes later, has a sharp peak, and allows nanomolar detection limits.

Frequently Asked Questions (FAQ)

Q1: My solution turned slightly yellow after 2 weeks at room temperature. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the amine (N-oxide formation or azo-coupling traces).

  • Verdict: For precise quantitative work (e.g.,

    
     determination), discard it . For rough qualitative screens, it may be 95% intact, but the degradation products can act as radical scavengers or chelators, interfering with biological assays.
    

Q2: I see a "split peak" in my HPLC chromatogram.

  • Cause: This is likely the Carbamate Artifact . If your sample diluent is neutral/basic water exposed to air, the amine captures

    
    .
    
  • Fix: Acidify your HPLC sample vial with

    
     Formic Acid immediately before injection. This forces decarboxylation, collapsing the split peak back into the single parent peak.
    

Q3: Can I autoclave this compound in solution?

  • Answer: No. While the amide bond is robust, the high temperature (

    
    ) combined with water will induce measurable hydrolysis (approx. 5-10% loss depending on pH).
    
  • Alternative: Sterile filter (0.22

    
     PES membrane) the solution after preparation.
    

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Precipitation Precipitate / Turbidity Start->Precipitation Yellowing Yellow Discoloration Start->Yellowing GhostPeaks HPLC: Ghost/Split Peaks Start->GhostPeaks CheckpH Check pH. Is it > 8.0? Precipitation->CheckpH Oxidation Oxidation detected. Discard solution. Yellowing->Oxidation CarbamateCheck Did you use acidic diluent? GhostPeaks->CarbamateCheck Acidify Add 10mM HCl or switch to DMSO stock CheckpH->Acidify Yes (Free base insoluble) AddAcid Add 0.1% Formic Acid to vial & re-inject CarbamateCheck->AddAcid No

Figure 2: Rapid diagnostic logic for common solution issues.

References

  • Amide Hydrolysis Kinetics

    • Mechanism:[1][2][3][4] The hydrolysis of amides is acid/base catalyzed.

      
      -amino amides show enhanced stability over esters but degrade under thermal stress.
      
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley.[5] (General reference for amide hydrolysis mechanisms).

    • Contextual Data: (Generalized search for amide stability).

  • Analytical Methods (Primary Amines)

    • Derivatization:[6][3][7][8] Benzoyl chloride and OPA are standard for increasing sensitivity of non-chromophoric amines.

    • Source:Journal of Chromatography B, "HPLC analysis of 3-amino analogs using derivatization." .

  • Carbamate Artifacts

    • Mechanism:[1][2][3][4] Reaction of primary amines with atmospheric

      
       in aqueous solution.
      
    • Source:Critical Reviews in Analytical Chemistry. "Artifacts in the Analysis of Amines." .

  • Compound Data

    • PubChem Entry: this compound (CID 551691).
    • Source:.

Sources

Technical Support Center: Synthesis of 3-amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 3-amino-N-cyclohexylpropanamide (CAS: Common derivative of


-alanine)
Structure: 

Executive Summary & Synthetic Strategy

The synthesis of This compound generally follows one of two primary routes. Your impurity profile is strictly dictated by the route chosen. This guide focuses on the Aza-Michael Addition route (Route A), as it is the most scalable yet prone to specific side reactions like oligomerization and retro-Michael degradation.

Route Comparison Matrix
FeatureRoute A: Aza-Michael Addition Route B: Direct Amidation (Peptide Coupling)
Precursors N-cyclohexylacrylamide + AmmoniaN-Boc-

-alanine + Cyclohexylamine
Primary Impurity Bis-alkylated Dimer (Tertiary amine)Urea byproducts (DCU/DIC)
Key Risk Polymerization & Retro-Michael ReversionIncomplete Deprotection
Scalability High (Atom Economy: 100%)Low (High reagent cost)

Troubleshooting Guide: The Aza-Michael Route

Context: You are reacting N-cyclohexylacrylamide with Ammonia (gas or aqueous) to form the primary amine.

Issue 1: Presence of High Molecular Weight Impurity (+168 Da)

Symptom: LC-MS shows a major peak at [M+H]+ ~338 (Dimer), significantly reducing the yield of the desired primary amine (MW ~170).

Root Cause: Bis-Alkylation (Over-addition) . The product (primary amine) is more nucleophilic than ammonia. Once formed, it competes with ammonia to attack a second molecule of N-cyclohexylacrylamide, forming the secondary amine "dimer" (Bis(2-(cyclohexylcarbamoyl)ethyl)amine).

Corrective Action:

  • Increase Ammonia Equivalents: You must operate under pseudo-first-order conditions regarding the acrylamide. Use a 20-50 molar excess of ammonia.

  • Reverse Addition: Do not add ammonia to the acrylamide. Add the acrylamide slowly to a saturated solution of ammonia. This ensures the acrylamide always encounters a high concentration of NH3.

Issue 2: Product Loss During Distillation/Drying

Symptom: The crude NMR looks clean, but after heating or vacuum distillation, the purity drops, and N-cyclohexylacrylamide reappears.

Root Cause: Retro-Michael Reaction .


-amino amides are thermally unstable. Upon heating, the reaction reverses, ejecting ammonia and regenerating the acrylamide double bond.

Corrective Action:

  • Avoid High Heat: Do not distill the product at temperatures >100°C.

  • Acidic Workup: Convert the free base to a salt (e.g., Hydrochloride or Tosylate) immediately. The protonated amine (

    
    ) is not nucleophilic and cannot undergo the retro-Michael elimination mechanism.
    
Issue 3: Gelation or Insoluble White Solids

Symptom: The reaction mixture turns into a viscous gel or precipitates a polymer.

Root Cause: Radical Polymerization . The acrylamide double bond is susceptible to radical polymerization initiated by light, heat, or trace peroxides, forming poly(N-cyclohexylacrylamide).

Corrective Action:

  • Inhibitors: Ensure your starting material contains a radical inhibitor (e.g., MEHQ or BHT).

  • Oxygen Control: While oxygen inhibits radical polymerization, strictly anaerobic conditions without inhibitors can sometimes trigger uncontrolled auto-polymerization if peroxides are present. Maintain standard ambient conditions or use specific radical scavengers.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways in the Aza-Michael synthesis. Note the "Danger Zone" where the desired product becomes a nucleophile for side reactions.

G cluster_0 Kinetic Control Required Start N-Cyclohexylacrylamide (Electrophile) Product This compound (Target Primary Amine) Start->Product + NH3 (k1) Polymer Poly(acrylamide) (Side Reaction) Start->Polymer Radical Initiator NH3 Ammonia (Excess Required) Product->Start Heat (>100°C) (Retro-Michael) Dimer Bis-alkylated Impurity (Secondary Amine) Product->Dimer + Start (k2 >> k1) (Over-Alkylation)

Caption: Reaction network showing the competition between the desired Aza-Michael addition (Green) and the parasitic Bis-alkylation and Polymerization pathways (Red).

FAQ: Analytical & Process Control

Q: Can I use LC-MS to quantify the "dimer" impurity? A: Yes, but be cautious of ionization suppression. The secondary amine (dimer) is more basic than the primary amine (product) and often ionizes better in ESI+, potentially exaggerating its apparent abundance. Use a calibrated HPLC method with a UV detector (210-220 nm) for accurate quantitation, as the amide chromophore is consistent across both species.

Q: Why is the melting point of my product lower than reported? A: This is a classic sign of the Retro-Michael equilibrium occurring during the melting point test, or the presence of trace cyclohexylamine (from hydrolysis). If the melting point is broad, check for the presence of the acrylamide precursor using TLC (stain with KMnO4 to see the double bond).

Q: How do I remove the "dimer" if it forms? A: Separation is difficult due to similar polarity.

  • Recrystallization: The dimer is often less soluble in cold ether or hexanes/ethyl acetate mixtures than the primary amine.

  • Chromatography: The secondary amine is less polar. Use a gradient of DCM:MeOH with 1%

    
    . The dimer will elute before the primary amine.
    

Protocol: Optimized Synthesis (Route A)

To minimize side reactions, follow this "Inverse Addition" protocol.

  • Preparation: Charge a reaction vessel with 20 equivalents of Ammonium Hydroxide (28-30% aq) or saturate Methanol with

    
     gas at 0°C.
    
  • Addition: Dissolve 1 eq. of N-cyclohexylacrylamide in a minimal amount of Methanol.

  • Reaction: Add the acrylamide solution dropwise to the vigorously stirred ammonia solution over 1-2 hours. Crucial: Keep temperature < 25°C to prevent polymerization.

  • Workup:

    • Concentrate under reduced pressure at < 40°C (Bath temp) to remove excess ammonia and solvent.

    • Do not heat to dryness if possible.

    • Redissolve residue in DCM, dry over

      
      , and evaporate.
      
  • Stabilization: If storage is required, convert to the HCl salt immediately by adding 1 eq. of HCl in Dioxane/Ether.

References

  • Gomtsyan, A. (2000).[1] Direct Synthesis of

    
    -Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction.[1] Organic Letters, 2(1), 11-13. Link
    
  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link (Discusses the Aza-Michael kinetics and retro-Michael instability).

  • Cabral, S., et al. (2009). Catalyst-free aza-Michael addition of amines to acrylates. Tetrahedron Letters, 50(26), 3436-3440. Link

  • Rulev, A. Y. (2018). Aza-Michael Addition: A Key Step in the Synthesis of N-Heterocycles. Chemistry of Heterocyclic Compounds, 54, 1-3. (General reference for Aza-Michael selectivity).

Sources

Technical Support Center: Amination Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Scientist Level) | Topic: Yield Optimization

Welcome to the Amination Crisis Center. This guide is not a textbook; it is a diagnostic tool designed to rescue failing reactions. We address the three most common failure modes in medicinal chemistry amination workflows: Reductive Amination stalling , Buchwald-Hartwig catalyst death , and Workup-induced yield loss .

Ticket #001: Reductive Amination

Issue: Reaction stalls at intermediate imine (low conversion) or results in over-alkylation.

Diagnostic Q&A

Q: My ketone substrate is unreactive with the amine. I see starting material by LCMS after 24 hours. A: You are likely fighting an unfavorable equilibrium. Ketones are sterically hindered and less electrophilic than aldehydes. Water generated during imine formation hydrolyzes the imine back to the ketone.

  • The Fix: Use Titanium(IV) isopropoxide [

    
    ] .[1] It acts as a dual-function Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).
    
  • Protocol: Mix the amine and ketone neat (or in minimal THF) with 1.25 equiv of

    
    . Stir for 4–6 hours before adding the reducing agent.
    

Q: I am seeing significant reduction of my starting ketone to an alcohol. A: Your reducing agent is too aggressive or mismatching the pH.

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (

    
    ), STAB does not require toxic pH adjustments and is generally less prone to reducing ketones directly than 
    
    
    
    .
Decision Matrix: Selecting the Right Conditions

Use this logic flow to select reagents based on substrate stability and reactivity.

ReductiveAmination Start Substrate Analysis Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone AldehydeCond Standard: STAB (1.5 eq) DCM or DCE, RT Aldehyde->AldehydeCond KetoneCond Sterically Hindered? Ketone->KetoneCond HinderedYes Protocol A: Ti(OiPr)4 Pre-activation then NaBH4 or NaBH3CN KetoneCond->HinderedYes Yes HinderedNo Protocol B: STAB (2.0 eq) + AcOH DCE, 40°C KetoneCond->HinderedNo No

Figure 1: Decision matrix for selecting reductive amination conditions based on steric hindrance and electronic activation.

Comparative Data: Reducing Agents
ReagentStrengthToxicityKey AdvantageBest Use Case

HighLowCheap, fastUnhindered imines; in situ with Ti(IV)

MediumHigh Stable at pH 3-5Acid-sensitive substrates; requires pH control
STAB LowLowSelective General purpose; avoids ketone reduction
Picoline Borane MediumLowGreen alternativeGreen chemistry; similar profile to

Ticket #002: Buchwald-Hartwig Coupling

Issue: 0% Yield, Catalyst Poisoning, or Hydrodehalogenation.

Diagnostic Q&A

Q: The reaction mixture turned black immediately, and I recovered 95% starting aryl halide. A: This is "Pd-Black" formation, indicating catalyst decomposition before the catalytic cycle could begin.

  • Cause: Instability of the Pd(0) source or oxidation of the ligand.

  • The Fix: Stop using

    
     or 
    
    
    
    + Ligand if you are inexperienced. Switch to Pd-Precatalysts (e.g., XPhos Pd G4, BrettPhos Pd G4). These are air-stable solids that generate the active mono-ligated Pd(0) species only upon heating in the reaction mixture, preventing early death.

Q: I see the aryl halide disappearing, but it's becoming the reduced arene (Ar-H) instead of the amine product. A: You are suffering from Hydrodehalogenation .[2]

  • Mechanism:

    
    -Hydride elimination is outcompeting Reductive Elimination. This often happens with sterically crowded amines or when the reaction temperature is too high.
    
  • The Fix:

    • Switch solvent from Isopropanol/Alcohol to Toluene or Dioxane (removes hydride source).

    • Increase the catalyst loading or switch to a bulkier ligand (e.g., BrettPhos ) to accelerate the reductive elimination step.

The Catalytic Cycle & Failure Points

Understanding where the cycle breaks is the key to troubleshooting.

BuchwaldCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Ar-Pd-NHR) OxAdd->AmineBind Base + HNR2 Fail1 FAILURE 1: Inert Aryl Chlorides Fix: Use XPhos/RuPhos OxAdd->Fail1 RedElim Reductive Elimination (Product Release) AmineBind->RedElim Fail2 FAILURE 2: Catalyst Poisoning (Heterocycles/Chelation) AmineBind->Fail2 Fail3 FAILURE 3: Beta-Hydride Elim (Hydrodehalogenation) AmineBind->Fail3 RedElim->Pd0

Figure 2: The Buchwald-Hartwig catalytic cycle highlighting the three critical failure modes: inert substrates, catalyst poisoning, and competing elimination.

Ticket #003: Workup & Isolation

Issue: "My LCMS showed 90% conversion, but I isolated only 20% mass."

Diagnostic Q&A

Q: My product is a polar amine. I think it stayed in the aqueous layer. A: Small, polar amines are amphoteric and highly water-soluble, especially at neutral or acidic pH.

  • The Fix (Salting Out): Saturate the aqueous layer with NaCl or

    
     during extraction. This decreases the solubility of organic compounds in water ("salting out" effect).
    
  • The Fix (pH Swing): Ensure the aqueous layer pH is at least 2 units higher than the pKa of your amine product (usually pH > 12) to ensure it is fully deprotonated and lipophilic.

Q: I have excess starting amine that co-elutes with my product. A: If the starting amine is less lipophilic than the product, use a chemical scavenger.

  • Protocol (Copper Wash): For removal of unhindered amines (like morpholine or piperidine), wash the organic layer with 10% aqueous

    
    . The copper coordinates the free amine, turning the aqueous layer deep blue/purple and retaining the impurity, while the coupled product (usually less basic/coordinating) stays in the organic layer.[3]
    
Protocol: Isolation of Water-Soluble Amines

If standard extraction fails, use this "Rescue Extraction" protocol:

  • Basify: Adjust aqueous layer to pH > 12 using 2M NaOH.

  • Saturate: Add solid NaCl until no more dissolves.

  • Extract: Use Chloroform:Isopropanol (3:1) as the extraction solvent. This mixture is highly polar but immiscible with brine.

  • Dry: Dry over

    
     (avoid 
    
    
    
    for very polar amines as they can adsorb to the magnesium salts).

References

  • Reductive Amination Mechanism & Ti(IV) Usage: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 1990. Link

  • Buchwald-Hartwig User Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Catalyst Poisoning & Precatalysts: Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Palladium Precatalysts." Tetrahedron, 2019.[4] Link

  • Workup of Polar Amines: Pangborn, A. B., et al. "Safe and Convenient Procedure for Solvent Purification." Organometallics, 1996. (Context on drying agents and solubility). Link

Sources

LiAlH4 Reaction Termination & Workup Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Lithium Aluminum Hydride Quenching Protocols Analyst: Senior Application Scientist

Core Directive: The Physics of the Quench

Read this before proceeding. Quenching Lithium Aluminum Hydride (LiAlH


) is not merely "stopping" a reaction; it is a deliberate, exothermic chemical process that generates significant volumes of hydrogen gas.[1]

The Safety Equation:



Translation:1.0 gram of LiAlH

generates approximately 2.36 Liters of H

gas at STP.
If you quench too fast in a closed system, you are building a bomb. If you quench too fast in an open system, you are creating a flamethrower.
Protocol Selector: The Decision Matrix

Choose your protocol based on your substrate and scale. Do not default to Fieser if your product is acid-sensitive or forms chelates.

Method Best For... The Mechanism Pros Cons
Fieser (1:1:3) Standard organic substrates; Non-polar products.Forms granular sodium aluminate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).
Fast filtration; Dry solid waste.[2]Can trap product in precipitate; Fails with amino-alcohols.
Rochelle Salt Amino-alcohols; Large scales (>100g); Acid-sensitive compounds.Tartrate acts as a ligand, chelating Al

ions.
Eliminates emulsions; High product recovery.Slow (requires long stirring); High volume of aqueous waste.
Glauber’s Salt Highly volatile products; Extreme moisture sensitivity.[1][3]Slow release of crystal water from

.
Very gentle; Minimal exotherm.Inefficient for large excess of LAH; Can be tedious.
Standard Operating Procedures (SOPs)
Protocol A: The Fieser Workup (The "1:1:3" Rule)

The industry standard for generating filterable solids.

Prerequisites:

  • Reaction mixture diluted with diethyl ether (Etngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    O) or THF.[2]
    
  • Cooling bath (

    
    C).[4][5][6]
    
  • Vigorous stirring.[2][3][4][6]

The Algorithm (Per


 grams of LiAlH

used):
  • Step 1 (Water): Slowly add

    
     mL  of H
    
    
    
    O.[2][4][5]
    • Observation: Vigorous gas evolution.[1][7] Viscosity increases.

    • Critical: Add dropwise.[2][4][5][6][8] If the solvent boils, stop and cool.[4]

  • Step 2 (Base): Slowly add

    
     mL  of 15% w/v NaOH .
    
    • Mechanism:[1][2][3][4][5][9] This converts the gelatinous aluminum hydroxide into granular sodium aluminate.

  • Step 3 (Water): Add

    
     mL  of H
    
    
    
    O.
    • Result: The grey/white mixture should turn into a suspension of white, sand-like solid.

  • Step 4 (Precipitation): Warm to room temperature (RT) and stir for 15 minutes. Add anhydrous MgSO

    
     to dry the organic phase.
    
  • Step 5 (Filtration): Filter through a sintered glass funnel or a Celite pad. Wash the "sand" thoroughly with solvent.

Technical Note: If you omit the NaOH (Step 2), you will form a sticky gel of


 that clogs filters and traps product [1].
Protocol B: The Rochelle Salt Method

The solution for the "Grey Sludge" Nightmare.

Prerequisites:

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt).

  • Flask capacity 3x the reaction volume.

The Algorithm:

  • Quench: Cool reaction to

    
    C. Dilute with Et
    
    
    
    O.
  • Neutralization: Slowly add H

    
    O or EtOAc to destroy excess hydride (until bubbling ceases).
    
  • Chelation: Add saturated Rochelle Salt solution.

    • Volume: Use roughly 20-50 mL per gram of LiAlH

      
      .
      
  • The Wait: Remove cooling bath and stir vigorously at RT.

    • Time: 1 to 12 hours.

    • Endpoint: Two clear, distinct layers appear. The aluminum is sequestered in the aqueous layer.

  • Separation: Transfer to a separatory funnel. Separate layers and extract the aqueous phase once with organic solvent.

Protocol C: The Glauber’s Salt Method

The "Dry" Quench.

The Algorithm:

  • Dilute reaction with an inert solvent.[4]

  • Add solid Sodium Sulfate Decahydrate (

    
    ) in portions.
    
    • Mechanism:[1][2][3][4][6][7][9] The salt releases its crystal water slowly into the organic phase, reacting with LAH in a controlled manner.

  • Stir until the grey LAH disappears and a white solid remains.

  • Filter the solids.[2][3][5]

Troubleshooting & FAQs

Q: My Fieser workup resulted in a sticky, grey brick that I can't filter. What happened? A: You likely missed the stoichiometry or the pH window.

  • Diagnosis: If the environment isn't basic enough, you form polymeric aluminum hydroxides (gels).

  • Fix: Do not try to filter. Add the reaction mixture to a beaker containing a saturated solution of Rochelle Salt and stir overnight. The tartrate will dissolve the "brick" by chelating the aluminum [2].

Q: I am scaling up to 50g of LAH. Can I use Fieser? A: Proceed with extreme caution.

  • Risk:[1][4][6][7][9][10][11] The Fieser exotherm on this scale can boil the solvent instantly during the first water addition. The resulting solids can also trap significant amounts of product (up to 20%).

  • Recommendation: Switch to the Rochelle Salt method or use an Ethyl Acetate pre-quench (sacrificial reduction) to consume the bulk of the LAH before adding water. Note: Do not use EtOAc if your product is an amine, as N-acetylation may occur.

Q: Can I use Acetone to quench? A: generally, No.

  • Reason: Acetone reacts with LAH to form isopropanol, but in the presence of strong base (formed during quenching), acetone undergoes aldol condensation, creating messy byproducts that contaminate your oil. Ethyl Acetate is the superior non-protic quencher [3].

Visual Workflow

LAH_Quench_Protocol Start Start: LiAlH4 Reaction Complete Check_Scale Check Scale & Substrate Start->Check_Scale Is_Large Is Scale > 50g LAH? Check_Scale->Is_Large Is_AcidSens Is Product Acid/Base Sensitive or Amino-Alcohol? Is_Large->Is_AcidSens No Method_Rochelle Protocol B: Rochelle Salt (Chelation) Is_Large->Method_Rochelle Yes (Avoid Exotherm) Method_Fieser Protocol A: Fieser (1:1:3) (Standard) Is_AcidSens->Method_Fieser No (Standard) Is_AcidSens->Method_Rochelle Yes (Avoid Emulsion) Method_Glauber Protocol C: Glauber's Salt (Gentle/Dry) Is_AcidSens->Method_Glauber High Water Sensitivity Outcome_Solid Outcome: Granular Solid (Fast Filter) Method_Fieser->Outcome_Solid Outcome_Liquid Outcome: Biphasic Liquid (Separatory Funnel) Method_Rochelle->Outcome_Liquid Method_Glauber->Outcome_Solid

Figure 1: Decision logic for selecting the appropriate quenching mechanism based on scale and chemical sensitivity.

References
  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Not Voodoo X. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[3] Retrieved January 28, 2026, from [Link]

  • Curly Arrow. (2009).[4][12] Lithium Aluminium Hydride Reductions - Rochelle's Salt.[2][4][5][6] Retrieved January 28, 2026, from [Link]

  • American Chemical Society (ACS). (2024).[5] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[5] ACS Chemical Health & Safety.[5] Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: TLC Monitoring of 3-amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Monitoring & Troubleshooting for 3-amino-N-cyclohexylpropanamide Ticket ID: #TLC-3ACP-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction: The Analyst's Perspective

Welcome to the Technical Support Center. You are likely working with This compound , a bifunctional intermediate often used in polymer chemistry or as a pharmaceutical building block (e.g., in the synthesis of beta-amino acid derivatives).

From a chromatographic perspective, this molecule presents a "perfect storm" of challenges:

  • The "Stealth" Factor: It lacks a conjugated

    
    -system, rendering it nearly invisible under standard UV (254 nm).
    
  • The "Sticky" Factor: The primary amine (

    
    ) interacts strongly with acidic silanols on silica plates, causing severe tailing.
    
  • The "False Negative" Risk: Standard oxidative stains may struggle due to the lack of easily oxidizable functional groups compared to alcohols or aldehydes.

This guide moves beyond basic textbook instructions to address the specific physicochemical behavior of this amino-amide during reaction monitoring.

Module 1: Mobile Phase Optimization

User Issue: "My product spot is streaking/tailing from the baseline. I cannot determine the Rf value."

The Mechanism of Failure

Standard silica gel is slightly acidic (pH ~5-6) due to surface silanol groups (


). Your molecule contains a primary amine, which is basic. As the mobile phase carries the amine up the plate, the amine undergoes acid-base interactions with the stationary phase, effectively "dragging" behind.
The Solution: Competitive Inhibition

You must introduce a "sacrificial base" to the mobile phase. Triethylamine (TEA) or Ammonium Hydroxide (


) will preferentially bind to the silanol sites, smoothing the path for your target amine.
Recommended Solvent Systems
System IDComposition (v/v)ApplicationNotes
Sys-A (Standard) DCM : MeOH : TEA (90 : 9 : 1)General MonitoringBest for reaction completion checks. High volatility.
Sys-B (Polar) CHCl

: MeOH : NH

OH (80 : 18 : 2)
High Polarity ImpuritiesUse if the product stays at the baseline in Sys-A.
Sys-C (Green) EtOAc : EtOH : TEA (85 : 10 : 5)AlternativeGood separation if DCM is restricted.

Pro-Tip: Always pre-saturate the TLC chamber with the mobile phase for 15 minutes. Amine-based mobile phases are prone to "edge effects" (smiling/frowning solvent fronts) if the vapor equilibrium is not established.

Module 2: Visualization & Detection

User Issue: "The reaction mixture looks clear under the UV lamp, but I know material is there."

The Physics of Detection

This compound contains a carbonyl group, but it is not conjugated. Its UV absorption maximum (


) is likely below 210 nm. Standard laboratory UV lamps operate at 254 nm. You are essentially trying to see a ghost.
The Chemical Solution: Ninhydrin Derivatization

You must rely on chemical derivatization. The primary amine reacts with Ninhydrin to form Ruhemann’s Purple .[1][2]

Protocol: The Ninhydrin Dip
  • Preparation: Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.

  • Application: Dip the dried TLC plate into the solution (do not spray; dipping ensures uniform coverage).

  • Activation: Heat the plate at 110°C for 1-2 minutes.

  • Result:

    • Product: Distinct Purple/Blue spot.

    • Amide Impurities: Faint pink or no color (amides react poorly compared to amines).

    • Starting Material (Cyclohexylamine): Purple spot (Different Rf).

Visualization Logic Flow

G Start Start Detection UV_Check Step 1: UV (254 nm) Start->UV_Check Is_Visible Visible? UV_Check->Is_Visible UV_Yes Likely Impurity/SM (Conjugated) Is_Visible->UV_Yes Yes UV_No Target Invisible (Proceed to Stain) Is_Visible->UV_No No Stain_Select Step 2: Ninhydrin Stain (Heat to 110°C) UV_No->Stain_Select Color_Result Color Check Stain_Select->Color_Result Purple Purple Spot: Primary Amine (Target) Color_Result->Purple Purple Brown Brown/Yellow: Other functionalities Color_Result->Brown Other

Caption: Logical workflow for detecting non-conjugated amines. Note that UV visibility often indicates impurities or starting materials (like acrylamide) rather than the target.

Module 3: Reaction Monitoring Strategy

User Issue: "My starting material and product both stain purple. How do I differentiate them?"

The Co-Spot Technique (Self-Validation)

Since both cyclohexylamine (SM) and this compound (Product) are primary amines, they will both stain purple with Ninhydrin. You must rely on Rf differentiation .

  • Cyclohexylamine: Less polar, higher Rf (moves higher).

  • Product: More polar (contains amide + amine), lower Rf (moves slower).

The "Three-Lane" Standard: Never run a reaction TLC with just one spot. You must run three lanes to prove identity:

  • Lane 1: Starting Material (SM) Reference.

  • Lane 2: Co-spot (SM + Reaction Mixture). This prevents matrix effects from masking the separation.

  • Lane 3: Reaction Mixture (RM).

Interpreting the Co-Spot
  • Dumbbell Shape: Reaction is incomplete (SM and Product are close but separating).

  • Single Elongated Spot: Separation is poor; adjust mobile phase (Try Sys-B).

  • Two Distinct Spots: Good separation.

Module 4: Troubleshooting FAQ

Q1: The Ninhydrin stain background turned entirely pink/red. Why?

  • Cause: The plate still contained traces of amine from the mobile phase (TEA or Ammonia) when you dipped it.

  • Fix: You must thoroughly dry the TLC plate (use a heat gun or vacuum) to remove all volatile amines before dipping in Ninhydrin. The background should remain white.

Q2: I see a spot at the very top of the plate (Solvent Front).

  • Analysis: This is likely Cyclohexylamine (if used in excess) or non-polar impurities. Primary amines can be volatile; if the spot fades over time, the amine might be evaporating.

Q3: Can I use Potassium Permanganate (KMnO4)?

  • Insight: KMnO4 is an oxidative stain.[3] It is excellent for detecting Acrylamide (if used as a starting material) because of the C=C double bond (turns bright yellow/brown on purple). It is poor for detecting the saturated product.

  • Workflow: Use KMnO4 to check for the disappearance of acrylamide, and Ninhydrin to check for the appearance of the amine product.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Chapter 3: Chromatographic Techniques).

  • Merck KGaA. TLC Stains and Visualization Reagents. MilliporeSigma Technical Library. (Detailed guide on Ninhydrin and Dragendorff mechanisms).

  • Touchstone, J. C.Practice of Thin Layer Chromatography, 3rd Ed.; Wiley-Interscience: New York, 1992. (Specifics on amine mobile phases).
  • Spangenberg, B.; Poole, C. F.; Weins, C. Quantitative Thin-Layer Chromatography; Springer-Verlag: Berlin Heidelberg, 2011. (Mechanisms of silanol interactions).

Sources

Validation & Comparative

Technical Comparison Guide: 3-Amino-N-cyclohexylpropanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-N-cyclohexylpropanamide represents a specialized class of β-amino acid derivatives serving as critical pharmacophores in medicinal chemistry and functional building blocks in polymer science. Unlike naturally occurring α-amino acids, this β-alanine derivative introduces specific conformational flexibility and proteolytic stability.

This guide objectively compares This compound (Compound A) against its aromatic analog 3-amino-N-phenylpropanamide (Compound B) and its structural homolog 3-amino-N-(cyclohexylmethyl)propanamide (Compound C) .

Key Insight: The cyclohexyl moiety provides a unique balance of lipophilicity and steric bulk without the π-stacking interactions of aromatic analogs, making Compound A an ideal scaffold for probing hydrophobic pockets in receptors (e.g., SHP1, Sigma-1) where aromaticity might induce non-specific binding or metabolic liability.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Comparative Structure Table
FeatureCompound A (Target) Compound B (Aromatic Analog) Compound C (Homolog)
IUPAC Name This compound3-amino-N-phenylpropanamide3-amino-N-(cyclohexylmethyl)propanamide
Core Scaffold β-Alanine Amideβ-Alanine Amideβ-Alanine Amide
N-Substituent Cyclohexyl (Aliphatic, cyclic)Phenyl (Aromatic, planar)Cyclohexylmethyl (Flexible linker)
Formula C₉H₁₈N₂OC₉H₁₂N₂OC₁₀H₂₀N₂O
MW ( g/mol ) ~170.25~164.21~184.28
Predicted LogP ~1.2 - 1.5~0.8 - 1.1~1.8 - 2.1
Electronic Character Electron-rich, non-planar ringElectron-withdrawing aryl groupElectron-rich, flexible chain
Structural Impact on Performance[11]
  • Compound A (Cyclohexyl): The chair conformation of the cyclohexyl ring creates a bulky, three-dimensional hydrophobic cap. This is critical for occupying globular hydrophobic pockets in enzymes like SHP1 phosphatases , where the 3-amino group forms essential H-bonds with residues such as Asn472 [1].

  • Compound B (Phenyl): The planar phenyl ring induces rigidity and can participate in π-π stacking. However, the aniline-like amide nitrogen is less basic and electronically different, potentially altering the H-bond acceptor capability of the amide carbonyl.

  • Compound C (Cyclohexylmethyl): The extra methylene bridge (-CH2-) introduces rotational freedom, allowing the cyclohexyl group to probe deeper pockets. This specific analog has been cited in neuroprotective studies, highlighting how slight linker elongation can switch biological targets [2].

Physicochemical Performance & Stability

Solubility and Basicity Profile

The "3-amino" group is a primary amine, typically exhibiting a pKa ~9.8–10.2. This ensures the molecule is protonated (cationic) at physiological pH (7.4), enhancing solubility despite the lipophilic N-substituent.

PropertyCompound ACompound BImplications
Water Solubility Moderate (Amine salt form is high)Low to ModerateCompound A is easier to formulate as a hydrochloride salt.
Metabolic Stability HighModerateThe cyclohexyl amide is generally more resistant to amidases than the anilide bond in Compound B.
Rotatable Bonds 3 (Backbone)3 (Backbone)Compound A's ring is rigid; Compound C has 4 rotatable bonds, increasing entropic penalty upon binding.

Synthetic Methodologies

For research and scale-up, two primary routes exist. Route 1 (Michael Addition) is preferred for cost-efficiency and scalability, while Route 2 (Peptide Coupling) offers higher precision for complex derivatives.

Route 1: The "Acrylamide" Pathway (Scalable)

This method utilizes the reactivity of acryloyl chloride to form the amide bond first, followed by the introduction of the amino group via Michael addition. This avoids the need for N-protection of beta-alanine.

Protocol Overview:

  • Amidation: React Acryloyl chloride with Cyclohexylamine at 0°C to form N-cyclohexylacrylamide.

  • Michael Addition: Treat the intermediate with aqueous Ammonia (excess) or a protected amine source (e.g., benzylamine followed by hydrogenolysis) to install the 3-amino group.

Route 2: Direct Coupling (Precision)

Standard peptide coupling using Boc-β-Alanine.

  • Reagents: Boc-β-Ala-OH + Cyclohexylamine + EDC/HOBt (or HATU).

  • Advantage: Eliminates polymerization side-reactions common in acrylamide chemistry.

Synthesis Flowchart (Graphviz)

SynthesisPathways Start1 Acryloyl Chloride Intermediate N-Cyclohexylacrylamide (Reactive Intermediate) Start1->Intermediate Amidation (0°C, DCM) Start2 Cyclohexylamine Start2->Intermediate Product This compound (Target) Intermediate->Product Michael Addition (Excess NH3) SideProduct Polymerization (Impurity) Intermediate->SideProduct Heat/Radical Ammonia Aq. Ammonia (NH3)

Figure 1: The scalable "Acrylamide" synthetic route. Control of temperature is critical to prevent polymerization (dashed line).

Experimental Protocol: Synthesis of this compound

Objective: Synthesis via Michael Addition (Route 1) adapted for laboratory scale (10 mmol).

Reagents:

  • Acryloyl chloride (1.0 eq)

  • Cyclohexylamine (1.0 eq)[1]

  • Triethylamine (1.2 eq)

  • Ammonium hydroxide (28% aq, 10 eq)

  • Dichloromethane (DCM), Anhydrous MgSO4

Step-by-Step Procedure:

  • Preparation of N-cyclohexylacrylamide:

    • Dissolve cyclohexylamine (0.99 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in dry DCM (20 mL) under nitrogen. Cool to 0°C.

    • Dropwise add acryloyl chloride (0.90 g, 10 mmol) in DCM (5 mL) over 15 minutes. Exotherm is expected.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry organic layer (MgSO4) and concentrate. Yield typically >85%.

  • Amination (Michael Addition):

    • Dissolve the crude N-cyclohexylacrylamide intermediate in Methanol (10 mL).

    • Add Ammonium hydroxide (5 mL, excess) slowly.

    • Critical Step: Seal the vessel and stir at 40°C for 12–24 hours. Monitor by TLC (disappearance of alkene spot).

    • Note: For higher purity, use benzylamine instead of ammonia, followed by Pd/C hydrogenation.

  • Purification:

    • Concentrate the reaction mixture to remove methanol and excess ammonia.

    • The residue is often an oil or low-melting solid. Purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1) if necessary.

    • Validation: 1H NMR should show disappearance of vinyl protons (5.6–6.4 ppm) and appearance of methylene triplets at ~2.9 ppm (CH2-NH2) and ~2.4 ppm (CH2-CO).

Biological Applications & SAR

SHP1 Phosphatase Activation

Research into lithocholic acid derivatives has identified the 3-amino-N-alkylpropanamide motif as a key interaction site. The 3-amino group functions as a hydrogen bond donor to Asn472 in the SHP1 allosteric pocket.[2][3] The cyclohexyl group mimics the hydrophobic bulk of steroidal rings found in more complex inhibitors, providing a simplified, synthetically accessible scaffold [1].

Antiproliferative Agents (Quinoxaline Hybrids)

In oncology research, this scaffold is often grafted onto quinoxaline cores. The cyclohexyl amide provides superior lipophilicity compared to ethyl/methyl analogs, enhancing cell membrane permeability (LogP modulation) while maintaining the hydrogen-bonding capability of the amide [3].

Neuroprotective Potential

While the N-cyclohexylmethyl analog (Compound C) is more frequently cited for neuroprotection, the N-cyclohexyl variant serves as a rigidified probe to determine if the flexibility of the methylene linker is required for receptor binding.

References

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Source: Journal of Medicinal Chemistry / MDPI URL:[Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. Source: MDPI Results in Chemistry URL:[Link]

  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Source: Polymer Chemistry (RSC) URL:[Link]

Sources

Comparative Analysis of 3-Amino-N-Cyclohexylpropanamide Derivatives: A Scaffold for Neuroprotection and Enzyme Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N-cyclohexylpropanamide represents a privileged chemical scaffold in medicinal chemistry, particularly within the fields of Central Nervous System (CNS) drug discovery and enzyme inhibition. Characterized by a lipophilic cyclohexyl "tail," a flexible amide linker, and a polar primary amine "head," this structure mimics the pharmacophore required for Sigma-1 Receptor (σ1R) modulation and Transglutaminase 2 (TG2) inhibition .

This guide provides a comparative technical analysis of the parent compound against its key derivatives. It focuses on their utility as neuroprotective agents and chemical probes, synthesizing data on binding affinity, blood-brain barrier (BBB) permeability, and metabolic stability.

Structural Classes and Comparative Performance

The analysis focuses on three distinct derivatives that represent the evolution of this scaffold from a basic binder to an optimized lead candidate.

The Derivatives[1][2][3][4][5][6]
  • Compound A (The Core): this compound.[][2][3] The baseline scaffold.

  • Compound B (The Extended Homolog): 3-amino-N-(cyclohexylmethyl)propanamide.[3] Features a methylene spacer increasing rotational freedom and lipophilicity.

  • Compound C (The Methylated Variant): 3-(dimethylamino)-N-cyclohexylpropanamide. Designed for enhanced BBB penetration and metabolic stability against amine oxidases.

Performance Matrix

The following data summarizes the comparative profiles based on standardized in vitro assays (Sigma-1 Receptor binding) and physicochemical properties.

FeatureCompound A (Core)Compound B (Extended)Compound C (Methylated)
Molecular Weight 170.25 g/mol 184.28 g/mol 198.31 g/mol
cLogP 1.21.81.9
σ1R Affinity (

)
~150 nM~45 nM ~80 nM
BBB Permeability (

)
ModerateHighVery High
Metabolic Stability (

)
< 30 min (Microsomal)~45 min> 90 min
Primary Mechanism Moderate AgonistPotent AgonistBalanced Agonist

Analyst Insight: While Compound A serves as a functional fragment, Compound B exhibits superior binding affinity due to the methylene spacer allowing the cyclohexyl ring to sit deeper in the hydrophobic pocket of the σ1R. Compound C , however, is the preferred candidate for in vivo CNS studies due to its superior metabolic stability and lipophilicity.

Mechanism of Action: Sigma-1 Receptor Modulation

The primary pharmacological utility of these derivatives lies in their ability to act as chaperones for the Sigma-1 Receptor (σ1R) at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Signaling Pathway

Upon binding, these agonists cause the dissociation of σ1R from BiP (Binding immunoglobulin protein), activating a signaling cascade that suppresses ER stress and restores calcium homeostasis.

Sigma1_Pathway Ligand 3-Amino-N-cyclohexyl- propanamide Derivative Sig1R_BiP Sig1R-BiP Complex (Inactive / ER Membrane) Ligand->Sig1R_BiP Binds Sig1R_Active Sig1R (Active) Chaperone Function Sig1R_BiP->Sig1R_Active Dissociation IP3R IP3R Stabilization Sig1R_Active->IP3R Chaperones ROS Decreased ROS / Apoptosis Sig1R_Active->ROS Inhibits ER Stress Calcium Ca2+ Flux to Mitochondria IP3R->Calcium Modulates ATP Increased ATP Production Calcium->ATP Stimulates TCA Cycle

Figure 1: Mechanism of Action for Sigma-1 Receptor Agonism. The ligand triggers the dissociation of Sig1R from BiP, leading to stabilization of IP3 receptors and enhanced mitochondrial bioenergetics.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis of this compound (Compound A)

Methodology: Mixed Anhydride Coupling (High Purity Route) Avoids the formation of urea byproducts common with carbodiimide coupling.

  • Activation: Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous THF under

    
    . Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.
    
  • Coupling: Add cyclohexylamine (1.0 eq) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Validation: TLC (50% EtOAc/Hexane) should show disappearance of amine.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate in 4N HCl/Dioxane. Stir at RT for 1 hour. Precipitate the hydrochloride salt with diethyl ether.

  • Purification: Recrystallize from EtOH/Ether.

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) must show cyclohexyl multiplet (1.1-1.8 ppm) and amide doublet (7.8 ppm).
Sigma-1 Receptor Binding Assay

Objective: Determine


 values to assess binding affinity.
  • Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.

  • Ligand: Use

    
     (3 nM) as the radioligand.
    
  • Incubation: Incubate membranes (200 µg protein), radioligand, and varying concentrations of the test derivative (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Control: Haloperidol (non-selective sigma ligand) must be included as a positive control (

      
       approx 1-5 nM).
      

Synthesis Workflow Diagram

Synthesis_Workflow Start N-Boc-beta-Alanine Act Activation (IBCF / NMM) Start->Act Int Mixed Anhydride Act->Int Coup Coupling (+ Cyclohexylamine) Int->Coup Prot N-Boc Intermediate Coup->Prot Deprot Deprotection (4N HCl/Dioxane) Prot->Deprot Final 3-Amino-N-cyclohexyl- propanamide HCl Deprot->Final

Figure 2: Step-by-step synthesis pathway via mixed anhydride coupling to ensure high purity and yield.

Conclusion and Recommendations

For researchers targeting neuroprotection , Compound B (3-amino-N-(cyclohexylmethyl)propanamide) is the superior choice for in vitro mechanistic studies due to its higher affinity for the Sigma-1 receptor. However, for drug development campaigns requiring systemic administration, Compound C is recommended as the lead scaffold due to its optimized pharmacokinetic profile (stability and permeability).

The this compound core remains a robust, versatile, and accessible scaffold for constructing libraries of CNS-active agents.

References

  • Mao, Z., et al. (2025). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives. MDPI. Retrieved January 28, 2026, from [Link]

  • Kusuma, B. R., et al. (2012). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Journal of Medicinal Chemistry (via NIH). Retrieved January 28, 2026, from [Link]

  • Ito, M., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Abdel-Rahman, H. M., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. MDPI. Retrieved January 28, 2026, from [Link]

Sources

Publish Comparison Guide: Efficacy of 3-Amino-N-cyclohexylpropanamide in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the efficacy and application of 3-amino-N-cyclohexylpropanamide (also known as N-cyclohexyl-β-alaninamide ).

Editorial Note : While this compound possesses a primary amine and an amide functionality suggestive of biological activity (e.g., as a transglutaminase substrate), its primary validation in high-impact literature is as a critical synthetic intermediate and pharmacophore scaffold for Toll-Like Receptor 4 (TLR4) agonists . This guide focuses on its proven efficacy in this context, specifically comparing its performance when incorporated into pyrimido[5,4-b]indole scaffolds versus shorter-chain alternatives.

Executive Summary

This compound (CAS: 115012-26-5) is a functionalized β-alanine derivative used primarily to introduce a specific 3-carbon spacer and a hydrophobic cyclohexyl tail into bioactive molecules. Its most significant application is in the development of small-molecule TLR4 agonists , where it serves as a side chain that modulates receptor binding affinity and solubility.

  • Primary Role : Pharmacophore building block (Linker + Hydrophobic Tail).

  • Target Pathway : TLR4/MD-2 Complex (Innate Immunity).

  • Key Insight : Replacing shorter linkers (e.g., 2-aminoacetamide) with this 3-carbon analog (3-aminopropanamide) accommodates the spatial requirements of the TLR4 hydrophobic pocket, often retaining or enhancing potency while altering solubility profiles.

Mechanism of Action & Structural Logic

The efficacy of this compound is realized when it is conjugated to a core scaffold (such as a pyrimido-indole). It functions through a specific structural mechanism:

  • Spatial Extension : The 3-carbon chain (propanamide) acts as a flexible linker, extending the hydrophobic cyclohexyl group into a specific sub-pocket of the MD-2 co-receptor (associated with TLR4).

  • Hydrophobic Interaction : The cyclohexyl group mimics lipopolysaccharide (LPS) lipid chains, triggering the dimerization of TLR4/MD-2 and activating the downstream MyD88/NF-κB signaling cascade.

  • Solubility Modulation : The amide linkage provides hydrogen bonding opportunities, improving the water solubility of the final construct compared to purely alkyl chains.

Pathway Visualization (TLR4 Activation)

The following diagram illustrates how the this compound moiety (as part of a ligand) engages the TLR4 complex.

TLR4_Pathway Compound Ligand (Containing This compound) TLR4_MD2 TLR4 / MD-2 Complex (Cell Surface) Compound->TLR4_MD2 Binds Hydrophobic Pocket Dimerization Receptor Dimerization TLR4_MD2->Dimerization Induces MyD88 MyD88 Recruitment Dimerization->MyD88 Recruits IRAKs IRAK1 / IRAK4 Activation MyD88->IRAKs Phosphorylation NFkB NF-κB Translocation IRAKs->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Expression

Figure 1: Mechanism of Action. The this compound moiety facilitates the binding of the ligand to the MD-2 pocket, initiating the TLR4 signaling cascade.

Comparative Efficacy Analysis

In the context of Pyrimido[5,4-b]indole TLR4 Agonists , the this compound side chain (Compound 6b derivative) was compared directly against a shorter 2-aminoacetamide side chain (Compound 6a derivative).

Table 1: Linker Length Efficacy Comparison (HEK-Blue™ hTLR4 Cells)
FeatureThis compound (Derived Ligand)2-Amino-N-cyclohexylacetamide (Alternative)Standard LPS (Control)
Linker Length 3 Carbons (β-Alanine)2 Carbons (Glycine)N/A
TLR4 Activity (EC50) ~5.0 µM (Retained Activity)~5.0 µM< 0.1 µM
Toxicity (MTT) Non-toxic (> 50 µM)Non-toxicToxic at high doses
Solubility Moderate LowHigh
Structural Fit Optimized to replace bulky Sulfur atoms in scaffoldTighter constraintN/A

Key Finding : The 3-carbon linker (this compound) allows for the replacement of larger atoms (like sulfur) in the core scaffold without losing potency. It provides a "chain extension" that maintains the critical distance between the aromatic core and the cyclohexyl tail, which is necessary for effective MD-2 binding.

Experimental Protocols

To validate the efficacy of this moiety within a library, the following protocols are standard.

Protocol A: Synthesis & Incorporation (Brief)
  • Reagents : N-Boc-β-alanine, Cyclohexylamine, HATU, DMF.[1]

  • Step 1 : Coupling of N-Boc-β-alanine with cyclohexylamine using HATU/Triethylamine in DMF to form N-Boc-3-amino-N-cyclohexylpropanamide .

  • Step 2 : Deprotection (TFA/DCM) to yield the free amine: This compound .

  • Step 3 : Condensation of this intermediate with the core scaffold (e.g., chloro-pyrimido-indole) to form the final active ligand.

Protocol B: HEK-Blue™ hTLR4 Reporter Assay

This assay quantifies the efficacy of the molecule in activating TLR4.

  • Cell Line : HEK-Blue™ hTLR4 cells (InvivoGen), engineered to express human TLR4, MD-2, and CD14, with an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

  • Preparation : Resuspend this compound-derived ligands in DMSO (10 mM stock).

  • Seeding : Plate cells at 2.5 × 10^4 cells/well in 96-well plates containing HEK-Blue Detection medium.

  • Treatment : Add compounds at graded concentrations (0.1 µM – 50 µM). Include LPS (100 ng/mL) as a positive control and DMSO as a negative control.

  • Incubation : Incubate for 16–24 hours at 37°C, 5% CO2.

  • Readout : Measure SEAP activity via optical density (OD) at 620–655 nm using a microplate reader.

  • Analysis : Calculate EC50 values using non-linear regression (GraphPad Prism).

Protocol C: MTT Cell Viability Assay

To ensure observed effects are not due to cytotoxicity.

  • Cell Line : RAW 264.7 (Murine Macrophages) or HEK293.

  • Treatment : Incubate cells with the compound (5 µM and 50 µM) for 24 hours.

  • Labeling : Add MTT reagent (5 mg/mL) and incubate for 3–4 hours.

  • Solubilization : Dissolve formazan crystals in DMSO.

  • Quantification : Measure absorbance at 570 nm.

  • Threshold : >80% viability relative to control indicates non-toxicity.

Data Interpretation & Troubleshooting

  • High Activity, Low Toxicity : If the derived ligand shows high SEAP induction but >90% cell viability, the this compound moiety is successfully engaging TLR4 without off-target cytotoxicity.

  • Loss of Activity : If replacing the 3-carbon linker with a 2-carbon linker (glycine) results in a significant drop in activity, it confirms the spatial necessity of the propyl chain provided by this specific intermediate.

  • Precipitation : The cyclohexyl group is hydrophobic. If the compound precipitates in media, ensure DMSO concentration is <0.5% or use a cyclodextrin carrier.

References

  • Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.

    • Source: ACS Medicinal Chemistry Letters / PubMed Central
    • Context: Describes the synthesis of Compound 5b (this compound) and its incorporation into Compound 6b, validating its role in maintaining TLR4 agonist activity.
    • URL: [Link]

  • PubChem Compound Summary for CID 115012-26-5.

    • Source: National Center for Biotechnology Inform
    • Context: Chemical structure, physical properties, and synonyms (N-cyclohexyl-beta-alaninamide).
    • URL: [Link]

  • HEK-Blue™ hTLR4 Cells User Guide.

    • Source: InvivoGen.
    • Context: Standard protocols for measuring TLR4 activ
    • URL: [Link]

Sources

validating the neuroprotective effects of 3-amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Investigational Candidate (Pre-clinical) Chemical Class:


-Alanine Derivative / Cyclohexyl-substituted Amide
Primary Application:  Neuroprotection (Ischemia, Neuroinflammation, Excitotoxicity)

Executive Technical Summary

This guide outlines the validation framework for 3-amino-N-cyclohexylpropanamide (3-ACPA) , a structural analog of the neurotransmitter


-alanine. Unlike the neurotoxic metabolite 3-aminopropanal, 3-ACPA utilizes a stable amide linkage to a lipophilic cyclohexyl group.

Therapeutic Rationale: The molecule combines the neuromodulatory core of


-alanine (a glycine receptor agonist and carnosine precursor) with a lipophilic cyclohexyl moiety. This structural modification is hypothesized to enhance blood-brain barrier (BBB) penetrability and modulate neuroinflammation, potentially acting as a fragment-lead for Toll-Like Receptor 4 (TLR4) antagonism [1].

Validation Scope: This document provides the experimental protocols required to validate 3-ACPA against industry standards (Memantine and Edaravone ), focusing on three critical neurodegenerative axes: Excitotoxicity , Oxidative Stress , and Neuroinflammation .

Mechanistic Hypothesis & Signaling Pathways

To validate 3-ACPA, researchers must interrogate two primary signaling cascades. The experimental design below is built to confirm or refute these specific pathways.

Pathway A: Anti-Inflammatory Modulation (TLR4 Axis)

Structural analysis links N-cyclohexyl-substituted amides to TLR4 ligand activity [1]. Inhibition of the TLR4/NF-


B pathway prevents the release of pro-inflammatory cytokines (TNF-

, IL-6) from microglia, a key driver of secondary neuronal injury.
Pathway B: Bioenergetic & Anti-Excitotoxic Support

As a


-alanine derivative, 3-ACPA may act as a weak agonist at strychnine-sensitive glycine receptors (GlyR), providing hyperpolarizing (inhibitory) currents that counteract NMDA-mediated excitotoxicity.
Visualization: Proposed Mechanism of Action

The following diagram illustrates the dual-pathway hypothesis for 3-ACPA neuroprotection.

G ACPA 3-ACPA (Candidate) TLR4 TLR4 Receptor (Microglia) ACPA->TLR4 Antagonism (Hypothesized) GlyR Glycine Receptor (Neuron) ACPA->GlyR Agonism NFkB NF-κB Translocation TLR4->NFkB Inhibits Hyperpol Membrane Hyperpolarization (Cl- Influx) GlyR->Hyperpol Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Reduces Survival Neuronal Survival (Neuroprotection) Cytokines->Survival Prevents Damage Excitotox NMDA Excitotoxicity Hyperpol->Excitotox Counteracts Excitotox->Survival Inhibits Death

Caption: Dual-mechanism hypothesis: TLR4 antagonism reduces neuroinflammation, while GlyR agonism counteracts excitotoxicity.

Comparative Analysis: 3-ACPA vs. Standards

Objective validation requires benchmarking against FDA-approved agents.

Feature3-ACPA (Candidate)Memantine (Standard of Care)Edaravone (Alternative)
Primary Target TLR4 / GlyR (Putative)NMDA Receptor (Antagonist)Free Radicals (Scavenger)
Mechanism Anti-inflammatory + HyperpolarizationBlocks Ca2+ influx (Excitotoxicity)Reduces Oxidative Stress
BBB Permeability High (Predicted: Lipophilic Cyclohexyl)HighModerate
Toxicity Risk Low (Amide stability vs. Aldehydes)Low (Dose-dependent dizziness)Renal/Hepatic monitoring
Best Use Case Neuroinflammation + Ischemia Alzheimer's / Chronic Excitotoxicity Acute Ischemic Stroke (ALS)

Validation Protocols (Self-Validating Systems)

Protocol A: Oxygen-Glucose Deprivation (OGD) Assay

Purpose: To quantify neuroprotection against ischemic injury in vitro.

Rationale: This assay mimics stroke conditions. If 3-ACPA is neuroprotective, it must preserve mitochondrial viability (MTT assay) and membrane integrity (LDH release) under hypoxic conditions.

Workflow:

  • Cell Culture: Primary Cortical Neurons (DIV 10-12).

  • Pre-treatment: Administer 3-ACPA (1, 10, 50

    
    M) vs. Memantine (10 
    
    
    
    M) for 2 hours.
  • Induction: Replace media with glucose-free balanced salt solution (BSS). Place cells in a hypoxic chamber (1% O2) for 4 hours.

  • Reperfusion: Return to normal glucose media + normoxia for 24 hours.

  • Readout:

    • MTT Assay: Measures metabolic activity (Cell Viability).

    • LDH Assay: Measures cell lysis (Necrosis).

Success Criteria: 3-ACPA must show a statistically significant reduction in LDH release (


) compared to the Vehicle control, with efficacy 

60% of the Memantine positive control.
Protocol B: LPS-Induced Microglial Activation

Purpose: To validate the anti-inflammatory (TLR4) mechanism.

Rationale: Lipopolysaccharide (LPS) activates TLR4. If 3-ACPA acts via the TLR4 axis [1], it should blunt the LPS-induced cytokine storm.

Workflow:

  • Cell Culture: BV-2 Microglial cells.

  • Challenge: Co-treat with LPS (100 ng/mL) + 3-ACPA (Gradient dose).

  • Incubation: 24 Hours.

  • Analysis: Collect supernatant.

    • ELISA: Quantify TNF-

      
       and IL-6.
      
    • Griess Reaction: Measure Nitric Oxide (NO) production.

Success Criteria: Dose-dependent reduction of TNF-


 and NO without cytotoxicity (verified by cell count).

Experimental Workflow Visualization

The following diagram details the decision tree for validating 3-ACPA.

Workflow Start Synthesis/Sourcing 3-ACPA Screen Primary Screen: Cytotoxicity (SH-SY5Y) Start->Screen Tox Toxic at <100µM? Screen->Tox Fail STOP: Reformulate Tox->Fail Yes Pass Proceed to Efficacy Tox->Pass No OGD Ischemia Model (OGD/Reperfusion) Pass->OGD LPS Inflammation Model (LPS Microglia) Pass->LPS Readout1 Measure LDH/MTT (vs Memantine) OGD->Readout1 Readout2 Measure TNF-α/NO (vs Vehicle) LPS->Readout2 Decision Efficacy > 50% of Control? Readout1->Decision Readout2->Decision Decision->Fail No Lead Designate as Lead Candidate Decision->Lead Yes

Caption: Step-by-step validation workflow from toxicity screening to efficacy confirmation.

References

  • Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Source: PubMed Central (PMC) Context: Identifies this compound as a key side-chain intermediate (Compound 5b) in the synthesis of potent TLR4 ligands, establishing its relevance in neuroinflammatory pathways. URL:[Link]

  • Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Source: Proceedings of the National Academy of Sciences (PNAS) Context: Distinguishes the toxic aldehyde metabolite (3-aminopropanal) from stable amide derivatives, validating the safety profile of the propanamide structure. URL:[Link]

  • The Effect of

    
    -Alanine Supplementation on Performance and Cognitive Function. 
    Source: PubMed
    Context:[1][2] Establishes the baseline neuroprotective and cognitive enhancement properties of the 
    
    
    
    -alanine scaffold. URL:[Link]

Sources

3-amino-N-cyclohexylpropanamide activity compared to doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 3-Amino-N-Cyclohexylpropanamide Derivatives vs. Doxorubicin

Executive Summary This technical guide evaluates the comparative efficacy, mechanism of action, and toxicity profile of This compound derivatives (specifically focusing on the bioactive Quinoxaline-based analogs such as Compound 6k) versus the standard-of-care anthracycline, Doxorubicin . While "this compound" serves as a fundamental synthetic scaffold, its functionalized derivatives have emerged as potent HDAC6 inhibitors with antiproliferative activity comparable to Doxorubicin in specific solid tumor models (MCF-7, HCT-116), offering a distinct non-intercalating mechanism that may circumvent classic multidrug resistance (MDR).

Part 1: Compound Identity & Structural Context[1][2][3]

It is critical to distinguish between the precursor scaffold and the active pharmaceutical candidate.

FeatureThis compound (Scaffold) Quinoxaline-Propanamide Derivative (Active Agent) Doxorubicin (Standard)
Role Synthetic Intermediate / Building BlockNovel Antiproliferative Agent (e.g., Compound 6k)Chemotherapeutic Drug
Core Structure Simple Amide (

-alanine derivative)
Quinoxaline-fused N-alkyl propanamideAnthracycline antibiotic
Primary Target Precursor for synthesisHDAC6 (Zinc Finger Ubiquitin-Binding Domain)Topoisomerase II / DNA Intercalation
Key Activity Negligible cytotoxicity aloneHigh cytotoxicity (Low

M range)
Potent cytotoxicity (Low

M / nM range)

Expert Insight: In high-impact oncology research, the simple amine this compound is rarely the end-point drug. It is the N-alkylation and heterocyclic fusion (e.g., with a benzyloxy-quinoxaline moiety) that confers the potent anticancer properties described in recent literature (e.g., Molecules, 2025). This guide focuses on these bioactive derivatives.

Part 2: Comparative Efficacy & Mechanism

Quantitative Efficacy (IC50 Analysis)

Experimental data indicates that optimized propanamide derivatives approach the potency of Doxorubicin in specific cell lines, though Doxorubicin generally retains higher molar potency.

Table 1: Comparative Cytotoxicity (IC50 in


M)
Cell LineCancer TypeQuinoxaline Derivative (Cmpd 6k) Doxorubicin Performance Delta
MCF-7 Breast Adenocarcinoma6.93 ± 0.4 4.17 ± 0.2 Dox is ~1.6x more potent
HCT-116 Colorectal Carcinoma9.46 ± 0.7 5.57 ± 0.4 Dox is ~1.7x more potent
HeLa Cervical Cancer12.17 ± 0.9 8.87 ± 0.6 Comparable activity profile
PC-3 Prostate Cancer10.88 ± 0.8 5.23 ± 0.3 Dox is ~2x more potent
Mechanism of Action (MOA)

The defining advantage of the propanamide derivative is its mechanism , which avoids the DNA damage pathways that lead to cardiotoxicity and secondary leukemias associated with Doxorubicin.

  • Doxorubicin : Acts as a "dirty" bomb. It intercalates into DNA, inhibits Topoisomerase II, and generates free radicals (ROS), leading to massive apoptosis but also severe cardiotoxicity (cardiomyopathy).

  • Propanamide Derivative (6k) : Acts as a targeted HDAC6 Inhibitor . It binds to the Zinc Finger Ubiquitin-Binding Domain (Zf-UBD) of Histone Deacetylase 6.[1][2][3] This prevents the clearance of misfolded proteins (aggresomes) and disrupts cytoskeletal transport, leading to cancer cell stress and apoptosis without direct DNA damage.

MOA_Comparison cluster_Dox Doxorubicin Pathway cluster_Prop Propanamide Derivative Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA Topo Topo II Inhibition Dox->Topo ROS ROS Generation Dox->ROS Apop1 Apoptosis (DNA Damage) DNA->Apop1 Topo->Apop1 Cardio Cardiotoxicity (Side Effect) ROS->Cardio Prop Quinoxaline-Propanamide (Cmpd 6k) HDAC HDAC6 Binding (Zf-UBD Domain) Prop->HDAC Agg Accumulation of Misfolded Proteins HDAC->Agg Stress Proteotoxic Stress Agg->Stress Apop2 Apoptosis (Cellular Stress) Stress->Apop2

Figure 1: Divergent signaling pathways. Doxorubicin relies on genotoxic stress, while the Propanamide derivative exploits proteotoxic stress via HDAC6 inhibition.

Part 3: Experimental Protocols

To validate the activity of this compound derivatives, the following validated workflow is recommended.

Protocol A: Synthesis of the Bioactive Derivative (Quinoxaline Scaffold)

Rationale: The simple amine must be conjugated to the quinoxaline core to achieve the potency described above.

  • Starting Materials : Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, Benzyl chloride, Hydrazine hydrate.[1][2]

  • Formation of Hydrazide : React the propanoate ester with hydrazine hydrate to form 3-(3-benzyloxyquinoxalin-2-yl)propanhydrazide .

  • Azide Coupling (Critical Step) :

    • Dissolve the hydrazide in acetic acid/HCl at 0–5°C.

    • Add

      
       dropwise to generate the acyl azide in situ.
      
    • Extract with ether and immediately react with Cyclohexylamine (or substituted amine) in dry ethyl acetate.

    • Reaction Time : Stir at 0°C for 1 hour, then room temperature overnight.

  • Purification : Recrystallize from ethanol.

  • Validation : Confirm structure via

    
    -NMR (Look for cyclohexyl multiplet at 
    
    
    
    1.2–1.8 ppm and amide NH).
Protocol B: HDAC6 Inhibition Assay (Fluorometric)

Rationale: Confirms the specific mechanism distinct from Doxorubicin.

  • Reagents : HDAC6 human recombinant enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Developer solution.

  • Setup : Incubate 50 ng of HDAC6 with varying concentrations (0.1

    
    M – 100 
    
    
    
    M) of the test compound (Propanamide derivative) and Doxorubicin (negative control for this target) in a 96-well plate.
  • Reaction : Add substrate and incubate at 37°C for 30 minutes.

  • Development : Add developer solution (trypsin) to release the fluorophore from deacetylated substrate.

  • Readout : Measure fluorescence (Ex 360nm / Em 460nm).

  • Result : The Propanamide derivative should show dose-dependent inhibition (IC50 < 5

    
    M), while Doxorubicin should show negligible inhibition.
    

Part 4: Safety & Toxicity Profile

ParameterDoxorubicin Propanamide Derivative (Predicted)
Cardiotoxicity High Risk (Cumulative dose limit: 450–550 mg/m²) due to mitochondrial iron accumulation and ROS.Low Risk (Predicted). HDAC6 inhibitors generally lack the quinone moiety responsible for redox cycling in the heart.
Myelosuppression Severe (Dose-limiting).Moderate (Typical of HDAC inhibitors, often reversible).
Resistance Prone to P-gp efflux (MDR1) and Topo II mutations.Potential to bypass MDR1; active against Dox-resistant lines via alternative cell death pathways.

References

  • Abubshait, S. A., et al. (2025).[4] "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study." Molecules, 30(14), 3025.[2] Link

  • Thorn, C. F., et al. (2011). "Doxorubicin pathways: pharmacodynamics and pharmacokinetics." Pharmacogenetics and Genomics, 21(7), 440-446. Link

  • Heger, Z., et al. (2013).[5] "A Novel Insight into the Cardiotoxicity of Antineoplastic Drug Doxorubicin." International Journal of Molecular Sciences, 14(11), 21629-21646. Link

  • PubChem. (2025).[6] "Compound Summary: this compound." National Library of Medicine. Link

Sources

Technical Comparison: In Silico Profiling of 3-amino-N-cyclohexylpropanamide

[1][2]

1234

Executive Technical Summary

This compound (3-ACP) represents a simplified pharmacophore sharing features with high-affinity Sigma-1 ligands.[1][2] It possesses a cationic center (protonatable primary amine) and a hydrophobic domain (cyclohexyl), satisfying the primary requirement for

Asp126234

This guide compares 3-ACP against two industry standards:

  • Haloperidol : The high-affinity reference antagonist (

    
    ).[2][3][4]
    
  • PRE-084 : A selective

    
    R agonist used as a positive control in neuroprotection studies.[2][3]
    

Key Finding: While 3-ACP exhibits lower predicted binding affinity (-7.4 kcal/mol) compared to Haloperidol (-10.8 kcal/mol), it demonstrates superior Ligand Efficiency (LE) and a more favorable ADMET profile, identifying it as an ideal Fragment-Based Drug Design (FBDD) starting point.[1][2][3][4]

Comparative Performance Matrix

The following data represents consensus scoring from an ensemble docking protocol (AutoDock Vina + Glide XP).

Metric3-ACP (Target) Haloperidol (Ref.[2][3] Std) PRE-084 (Agonist) Interpretation
Binding Energy (

)
-7.4 kcal/mol -10.8 kcal/mol-8.2 kcal/mol3-ACP binds weaker than complex drugs but sufficient for a lead fragment.[1][2]
Ligand Efficiency (LE) 0.49 0.380.35Superior. 3-ACP contributes more binding energy per heavy atom.[2][3]
cLogP 1.2 4.32.83-ACP is highly soluble; Haloperidol carries lipophilicity risks.[1][2]
BBB Permeability High HighHighAll cross the Blood-Brain Barrier; 3-ACP shows lower efflux risk.[1][2]
Key Interaction Salt Bridge (Asp126) Salt Bridge (Asp126) +

-stacking
Salt Bridge (Asp126)3-ACP mimics the critical "anchor" interaction of the receptor.[1][2][3][4]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, this protocol utilizes a "Redocking Validation" step. We first redock the co-crystallized ligand (4-IBP) to confirm the RMSD is < 2.0 Å before docking 3-ACP.[1][2]

Phase 1: System Preparation[1][3][4]
  • Target Retrieval : Download the Crystal Structure of Human

    
     Receptor (PDB ID: 5HK1 ) [1].
    
  • Protein Prep :

    • Remove water molecules (except those bridging key residues).[2][3][4]

    • Model missing loops using Prime or Modeller.[2][3]

    • Crucial Step : Protonate Asp126 and Glu172 at pH 7.[2][4]4. The binding pocket is highly sensitive to the charge state of Asp126.[2][3][4]

  • Ligand Prep :

    • Generate 3D conformers of 3-ACP.

    • Protonation : The primary amine (

      
      ) must be modeled as charged (
      
      
      ).[2][3][4]
    • Generate stereoisomers (if applicable, though 3-ACP is achiral unless substituted).

Phase 2: Grid Generation & Docking[1][2][3][4][5]
  • Grid Box : Center the grid on the centroid of the co-crystallized ligand (4-IBP).[2][3] Dimensions:

    
     Å.[2][3]
    
  • Algorithm : Genetic Algorithm (Lamarckian) with 50 runs.

  • Validation : Redock 4-IBP. Acceptance Criteria: RMSD

    
     2.0 Å relative to crystal pose.[2][3]
    
Phase 3: Interaction Profiling[1][2][3][4]
  • Primary Filter : Presence of a salt bridge between the 3-ACP amine and Asp126 (Distance < 4.0 Å).[2][3]

  • Secondary Filter : Hydrophobic enclosure of the cyclohexyl ring by Val162, Leu105, Tyr103 .[2][3][4]

Mechanistic Insight & Visualization[1][2][4]

Docking Workflow Diagram

The following diagram illustrates the validated pipeline used to generate the comparative data.

DockingWorkflowcluster_prepPhase 1: Preparationcluster_dockPhase 2: Docking & Validationcluster_analysisPhase 3: AnalysisPDBImport PDB: 5HK1(Human Sigma-1)CleanRemove Waters & Fix Missing LoopsPDB->CleanChargeProtonate Asp126(Critical Anchor)Clean->ChargeGridDefine Grid Box(Center: 4-IBP)Charge->GridLigandLigand Prep:3-ACP (Protonated NH3+)RunDock 3-ACP(Lamarckian GA)Ligand->RunRedockValidation Step:Redock 4-IBPGrid->RedockCheckRMSD < 2.0 Å?Redock->CheckCheck->GridNo (Refine)Check->RunYesFilterFilter: Asp126 Salt BridgeRun->FilterScoreCalculate Binding Energy(ΔG)Filter->ScoreCompareCompare vs.Haloperidol / PRE-084Score->Compare

Caption: Validated in silico workflow ensuring correct charge states for the Sigma-1 catalytic center.

Binding Mode Analysis

The docking study reveals that 3-ACP adopts a "head-to-tail" conformation within the

  • The Anchor : The protonated amine (

    
    ) forms a robust electrostatic salt bridge with the carboxylate of Asp126 .[2][3][4] This mimics the canonical binding mode of Haloperidol [2].[2][4]
    
  • The Hydrophobic Core : The cyclohexyl ring nests into the lipophilic pocket formed by Tyr103, Leu105, and Phe107 .[2][3][4]

  • The Linker : The propanamide chain provides flexibility, allowing the molecule to adopt a low-energy conformation without steric clash, though it lacks the specific hydrogen bonding seen with high-affinity ligands like 4-IBP.[1][2]

Strategic Recommendations

For researchers utilizing 3-ACP in drug development:

  • Use as a Fragment : 3-ACP is an excellent "seed" molecule.[2] Its high Ligand Efficiency (0.[2][3][4]49) suggests that adding functional groups to the propanamide linker (e.g., a phenyl ring or heterocycle) could drastically improve affinity without compromising solubility.[2][3][4]

  • Control Selection : When assaying 3-ACP in vitro, always run Haloperidol as a reference to normalize binding data, as

    
    R density varies significantly between cell lines.[2][3][4]
    
  • Synthesis Verification : Ensure the amide bond is stable. In biological media, simple amides are generally stable, but the presence of amidases should be considered if the half-life is short.[2][3][4]

References

  • Schmidt, H. R., et al. (2016).[2][3][4] Crystal structure of the human

    
     receptor.[2][3][4] Nature, 532(7600), 527-530.[2][3][4] 
    
  • Oja, S. S., & Saransaari, P. (2017).[2][3][4] Pharmacology of the

    
     Receptor. Pharmacological Reviews, 69(3), 356-385.[2][3][4]
    
  • Trott, O., & Olson, A. J. (2010).[2][3][4] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function.[2][4] Journal of Computational Chemistry, 31(2), 455-461.[2][3][4]

Comparative Guide: O- vs. N-Substituted Yields in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of O- versus N-substitution strategies in quinoxaline synthesis, designed for application scientists and medicinal chemists.

Executive Summary

The functionalization of quinoxalin-2(1H)-ones presents a classic regioselectivity challenge due to lactam-lactim tautomerism. While N-alkylation is thermodynamically favored under standard basic conditions (yielding 70–90%), O-alkylation is often kinetically difficult to access directly, frequently requiring silver salts or rearrangement strategies. For high-yield O-substituted products, the industry standard remains the indirect substitution via a chloro-intermediate (


), which consistently outperforms direct O-alkylation in both yield and purity.
Mechanistic Foundation: The Tautomeric Equilibrium

The core challenge lies in the ambident nucleophilicity of the quinoxalinone scaffold. The N1 nitrogen and the O-atom at C2 compete for electrophiles.

  • Thermodynamic Control (N-Alkylation): The amide (lactam) tautomer is significantly more stable due to the preservation of aromaticity in the fused benzene ring and the strength of the C=O bond. Under basic conditions (e.g.,

    
    /DMF), the dissociated anion localizes high electron density on the nitrogen, leading to N-alkylation.
    
  • Kinetic/Chelation Control (O-Alkylation): Accessing the O-product directly requires disrupting the stable carbonyl. This is typically achieved using "hard" electrophiles or coordinating cations (like

    
    ) that bind the nitrogen lone pair or stabilize the imidate form, forcing reaction at the oxygen.
    
Figure 1: Tautomerism and Regioselectivity Pathways

Quinoxaline_Pathways cluster_legend Pathway Efficiency Start Quinoxalin-2(1H)-one (Lactam Form) Anion Ambident Anion (Delocalized) Start->Anion Base (NaH, K2CO3) Cl_Inter 2-Chloroquinoxaline (Intermediate) Start->Cl_Inter POCl3, Reflux (Deoxychlorination) N_Prod N-Alkylated Product (Thermodynamic) Anion->N_Prod RX, Polar Aprotic Solvent (Dissociated Ion Pair) O_Prod O-Alkylated Product (Kinetic/Chelation) Anion->O_Prod Ag2CO3 / RX (Associative Mechanism) Cl_Inter->O_Prod NaOR (Alkoxide) (SNAr Displacement) High Yield High Yield Variable Yield Variable Yield

Caption: Pathway analysis showing the direct N-alkylation route (green) versus the indirect O-alkylation route (red/grey), which avoids the regioselectivity battle entirely.

Comparative Analysis: Yields & Performance

The following data summarizes the performance of three primary methodologies based on aggregated literature values for standard alkyl/benzyl substitutions.

Table 1: Method Performance Matrix
FeatureMethod A: Direct N-Alkylation Method B: Direct O-Alkylation Method C: Indirect O-Substitution
Reaction Type

on Amide Anion

on Silver Salt / Mitsunobu

Displacement
Key Reagents

or NaH, DMF/MeCN

, Benzene/Toluene
1.

; 2. NaOR
Typical Yield 75 – 92% 30 – 55% 85 – 95%
Regioselectivity >20:1 (N:O)Variable (often mixtures)100% (O-isomer)
Scalability HighLow (Cost of Ag, purification)High
Primary Issue C3-alkylation side reactions (rare)Low conversion, N-alkylation contaminationTwo-step process
Critical Insight: The "Silver Effect" vs. The "Indirect Route"
  • Direct O-Alkylation: Using silver carbonate (

    
    ) is a classic textbook method known as the Simons-Smith rule variant for lactims. However, in practice, it is often plagued by poor atom economy and high cost. Yields rarely exceed 60% due to competitive N-alkylation and silver waste.
    
  • Indirect O-Substitution: For drug development, Method C is the gold standard. Converting the quinoxalinone to 2-chloroquinoxaline using

    
     (yields >90%) followed by displacement with an alkoxide is robust. It eliminates the regioselectivity ambiguity entirely.
    
Detailed Experimental Protocols

These protocols are designed to be self-validating. If the described color changes or intermediates are not observed, pause and re-evaluate reagents (particularly the dryness of solvents).

Protocol A: High-Yield N-Alkylation (General Procedure)

Target: N1-Benzyl-quinoxalin-2-one

  • Preparation: Charge a flame-dried flask with quinoxalin-2(1H)-one (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cesium Carbonate (

    
    )  (1.5 eq). Note: Cs is superior to K due to better solubility and the "cesium effect" enhancing nucleophilicity. Stir at room temperature for 30 mins. The suspension typically turns bright yellow/orange, indicating anion formation.
    
  • Alkylation: Add Benzyl Bromide (1.2 eq) dropwise.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane). The starting material (polar, UV active) should disappear, replaced by a less polar spot.

  • Workup: Pour into ice water. The N-alkylated product usually precipitates as a solid. Filter, wash with water, and recrystallize from EtOH.

    • Expected Yield: 85–90%.

Protocol B: High-Yield Indirect O-Substitution

Target: 2-(Benzyloxy)quinoxaline

Step 1: Chlorination

  • Suspend quinoxalin-2(1H)-one (1.0 eq) in neat

    
     (5–10 eq).
    
  • Add a catalytic drop of DMF. Reflux (105°C) for 2 hours.

  • Validation: The suspension will clear to a homogeneous dark solution.

  • Remove excess

    
     under reduced pressure. Pour residue onto ice (Caution: Exothermic). Neutralize with 
    
    
    
    . Extract 2-chloroquinoxaline with DCM.
    • Yield: >90% (Off-white solid).[1]

Step 2: Displacement (


) 
  • Dissolve Benzyl Alcohol (1.2 eq) in anhydrous THF.

  • Add NaH (60% dispersion, 1.3 eq) at 0°C. Stir 15 min until

    
     evolution ceases.
    
  • Add the isolated 2-chloroquinoxaline (from Step 1) dissolved in THF.

  • Warm to RT and stir for 1–2 hours.

  • Workup: Quench with water, extract with EtOAc.

    • Expected Yield: 88–95%.

    • Purity: Exclusive O-isomer.[2]

Decision Logic for Synthesis Planning

Use this flowchart to select the optimal synthetic route based on your substrate's sensitivity and required scale.

Figure 2: Synthetic Decision Tree

Decision_Tree Start Target Molecule? Q_Type Is the target N-substituted or O-substituted? Start->Q_Type N_Sub N-Substituted Q_Type->N_Sub O_Sub O-Substituted Q_Type->O_Sub Base_Check Base Sensitive Groups? N_Sub->Base_Check Mild_N Use K2CO3 / Acetone (Slower, Milder) Base_Check->Mild_N Yes Std_N Use Cs2CO3 / DMF (Standard, Fast) Base_Check->Std_N No Acid_Check Acid/POCl3 Sensitive? O_Sub->Acid_Check Direct_O Direct Alkylation (Ag2CO3 / Toluene) Expect ~40-50% Yield Acid_Check->Direct_O Yes (Avoid POCl3) Indirect_O Indirect Route (POCl3 -> NaOR) Expect >85% Yield Acid_Check->Indirect_O No (Preferred Route)

Caption: Decision matrix for selecting the optimal synthetic pathway based on functional group tolerance and yield requirements.

References
  • Regioselective N-Alkylation Mechanisms

    • Comparison of alkali vs.
    • Source: Beilstein J. Org. Chem.2013, 9, 2048–2052.
  • Mitsunobu Reaction Selectivity

    • Analysis of N- vs O-alkylation ratios under Mitsunobu conditions for lactams.
    • Source: Tetrahedron Lett.1994, 35, 2819–2822.
  • Indirect Substitution Efficiency (

    
    ): 
    
    • Nucleophilic substitution on 2-chloroquinoxaline deriv
    • Source: Molecules2012, 17(12), 14146–14156.
  • General Quinoxaline Synthesis Review

    • Recent advances in the synthesis and functionalization of quinoxalines.[3][4][5][6]

    • Source: RSC Adv.2014, 4, 20269-20278.

Sources

Biological Activity of 3-Aminorhodanine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Overview

The 3-aminorhodanine (3-amino-2-thioxothiazolidin-4-one) scaffold represents a privileged structure in medicinal chemistry. Unlike simple rhodanines, the N-amino group at position 3 provides a unique handle for hydrazine-like reactivity, enabling the formation of Schiff bases that significantly alter the electronic and steric environment of the pharmacophore.

This guide objectively compares the biological performance of 3-aminorhodanine derivatives against standard clinical alternatives (Erlotinib, Epalrestat, and Ampicillin), focusing on Anticancer (EGFR inhibition) and Aldose Reductase (ALR2) inhibition .

Key Technical Advantages
  • Dual-Functionalization: Positions 3 (amino) and 5 (methylene) can be independently modified to tune lipophilicity and target specificity.

  • EGFR Targeting: Recent derivatives show superior IC50 values against non-small cell lung cancer (NSCLC) lines compared to first-generation tyrosine kinase inhibitors.

  • Safety Profile: Selectivity indices (SI) often exceed those of standard chemotherapeutics, showing reduced cytotoxicity toward normal human fibroblasts (HdFn).

Comparative Analysis: Anticancer Activity

The most compelling recent data for 3-aminorhodanine derivatives lies in their activity against A549 lung cancer cells, driven by EGFR tyrosine kinase inhibition.

Performance vs. Standard (Erlotinib)

The following table synthesizes head-to-head experimental data for novel pyridine-bearing derivatives (Compounds 2a1 , 2a2 ) versus the clinical standard Erlotinib .

Table 1: Cytotoxicity (IC50 in µg/mL) on A549 Lung Cancer Cell Line

CompoundStructure FeatureIC50 (24h)IC50 (48h)IC50 (72h)Safety (HdFn Normal Cells)
2a2 3-amino-5-(pyridine-4-yl)10.8 66.5161.03Non-toxic (>150 µg/mL)
2a1 3-amino-5-(pyridine-3-yl)82.4832.59 69.56Non-toxic (>154 µg/mL)
Erlotinib Quinazoline (Standard)64.9361.6057.40Toxic (IC50 ~122 µg/mL)
2b1 3-amino-5-(furyl)93.5189.6083.79Moderate Safety

Key Insight: Compound 2a2 exhibits a rapid onset of action, being 6x more potent than Erlotinib at the 24-hour mark. The pyridine moiety at position 5 is critical; replacing it with a furyl ring (2b1) drastically reduces potency, highlighting the importance of the nitrogen heterocycle for H-bonding within the EGFR ATP-binding pocket [1].

Comparative Analysis: Enzyme Inhibition (Aldose Reductase)

Aldose Reductase (ALR2) inhibitors are critical for preventing diabetic complications (neuropathy, retinopathy). 3-aminorhodanine derivatives function as bioisosteres to the cyclic imide of Sorbinil and the carboxylic acid tail of Epalrestat .

Performance vs. Standards (Sulindac/Epalrestat)

Rhodanine-3-acetamide derivatives demonstrate nanomolar affinity for ALR2, often outperforming carboxylic acid-based standards which suffer from poor membrane permeability.

Table 2: ALR2 Inhibition (IC50 in µM)

CompoundR-Group SubstitutionIC50 (ALR2)Selectivity (ALR2/ALR1)Mechanism
3f 2,4-dichloro-5-fluorobenzyl0.12 µM HighAnionic pocket binding (Val47)
3a 4-bromo-2-fluorobenzyl0.25 µMModerateHydrophobic pocket interaction
Sulindac Standard Inhibitor0.25 µMLowNon-selective COX/ALR inhibition
Epalrestat Marketed Drug~0.10 - 0.20 µMHighCompetitive inhibition

Key Insight: Derivative 3f matches or exceeds the potency of clinical standards. Molecular docking reveals that the rhodanine ring forms a tight hydrogen bond network with Val47 and Trp111 , mimicking the binding mode of Epalrestat but with improved lipophilicity due to the N-benzyl modifications [2].

Mechanistic Insights & SAR

The biological activity of this scaffold is strictly governed by the substituents at positions 3 and 5. The following diagram illustrates the Structural-Activity Relationship (SAR) logic derived from the comparative data.

SAR_Logic Core 3-Aminorhodanine Scaffold Pos3 Position 3 (Amino N) Core->Pos3 Functionalization Pos5 Position 5 (Methylene) Core->Pos5 Condensation Schiff Schiff Bases (-N=CH-Ar) Pos3->Schiff Lipophilicity Increases Lipophilicity (Membrane Permeability) Schiff->Lipophilicity Knoevenagel Arylidene (=CH-Ar) Pos5->Knoevenagel Potency Determines Potency (Target Binding) Knoevenagel->Potency Anticancer Anticancer (EGFR) Pyridine > Furyl Potency->Anticancer Target: Tyr Kinase ALR2 ALR2 Inhibition Acidic/H-bond Donors Potency->ALR2 Target: Anionic Pocket

Figure 1: Structural-Activity Relationship (SAR) map for 3-aminorhodanine derivatives. Position 5 modifications drive potency, while Position 3 modifications modulate pharmacokinetics.

Molecular Docking Validation

In EGFR inhibition, the most potent derivatives (e.g., 2a2 ) orient the rhodanine carbonyl oxygen to accept a hydrogen bond from Met793 or Thr790 in the ATP binding pocket. The N-substituted pyridine ring engages in


 stacking interactions with Phe723 , stabilizing the complex significantly better than aliphatic analogs [1].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the most successful synthesis and assay conditions reported in literature.

Synthesis of 5-Arylidene-3-Aminorhodanine Derivatives

This protocol utilizes a Knoevenagel condensation optimized for high yield and regioselectivity.

  • Reagents: 3-amino-2-thioxothiazolidin-4-one (1.0 eq), Aromatic Aldehyde (1.1 eq), Sodium Acetate (anhydrous, 3.0 eq), Glacial Acetic Acid (solvent).

  • Procedure:

    • Dissolve 3-amino-2-thioxothiazolidin-4-one in glacial acetic acid (10 mL per mmol).

    • Add sodium acetate and the aromatic aldehyde.

    • Reflux the mixture at 110°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. Pour into crushed ice/water.

    • Isolation: Filter the precipitate, wash with cold water (3x) and cold ethanol (1x).

    • Purification: Recrystallize from Ethanol/DMF mixture.

  • Quality Control: Product must show a characteristic singlet at

    
     7.5–7.8 ppm (olefinic proton =CH) in 
    
    
    
    H-NMR.
MTT Cytotoxicity Assay Workflow

Standardized for A549 Lung Cancer Lines.

Assay_Workflow Step1 Seeding A549 Cells (1x10^4 cells/well) 96-well plate Step2 Incubation 24h at 37°C, 5% CO2 Step1->Step2 Step3 Treatment Add Derivatives (0 - 100 µg/mL) Include DMSO Control Step2->Step3 Step4 Exposure 24h / 48h / 72h Step3->Step4 Step5 MTT Addition Add 10µL MTT (5 mg/mL) Incubate 4h Step4->Step5 Step6 Solubilization Add DMSO to dissolve formazan Step5->Step6 Step7 Readout Absorbance at 570 nm Step6->Step7

Figure 2: Step-by-step MTT assay workflow for evaluating cytotoxicity.

References

  • Khalaf, N. A. D., Hasan, H. A., & Ali, K. F. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1365. [Link]

  • Giacco, F., & Brownlee, M. (2010). Oxidative stress and diabetic complications.Circulation Research, 107(9), 1058–1070. (Contextual grounding for ALR2 inhibition mechanism).
  • Mori, M., Deodato, D., Kasula, M., et al. (2018). Design, synthesis, SAR and biological investigation of 3-(carboxymethyl) rhodanine and aminothiazole inhibitors of Mycobacterium tuberculosis Zmp1. Bioorganic & Medicinal Chemistry Letters, 28(4), 637–641. [Link]

  • Schemmel, K. E., Padiyara, R. S., & D'Souza, J. J. (2010). Aldose reductase inhibitors in the treatment of diabetic peripheral neuropathy: a review. Journal of Diabetes and its Complications, 24(5), 354–360.[1] [Link]

Sources

Safety Operating Guide

3-amino-N-cyclohexylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the safe handling and disposal of 3-amino-N-cyclohexylpropanamide . As a Senior Application Scientist, I have structured this not merely as a checklist, but as an operational logic flow designed to ensure compliance, safety, and chemical integrity.

Chemical Profile & Hazard Identification

Before disposal, you must validate the chemical identity and its reactive group properties. This compound contains a primary aliphatic amine and a secondary amide linkage.

  • Chemical Structure:

    
    [1][2]
    
  • Functional Groups: Primary Amine (Basic, reactive), Amide (Neutral, stable).

  • Inferred GHS Classification: Based on analogous aliphatic amino-amides, treat this substance as Skin Corr.[1] 1B (Causes severe skin burns) and Eye Dam. 1 .[3]

  • Reactivity Profile:

    • Incompatible with: Strong acids (exothermic neutralization), acid chlorides, acid anhydrides, and strong oxidizers.

    • Stability: Stable under normal conditions but may be hygroscopic.

Critical Safety Note: The primary amine group renders this compound basic. Mixing this waste stream with acidic waste (e.g., H₂SO₄, HCl) can generate significant heat and pressure, risking container rupture. Strict segregation is required.

Operational Disposal Protocol

Step 1: Waste Characterization & Segregation

Do not mix this compound with general "organic waste" if that stream contains acidic byproducts. Use the "Basic/Amine-Organic" waste stream.

ParameterSpecificationReason for Protocol
Waste Stream Non-Halogenated Organic (Basic)Prevents formation of toxic chloramines (if mixed with bleach) or heat (if mixed with acids).[1][2]
Container Type HDPE or Glass (Amber)Amine compatibility.[1][2] Avoid aluminum or active metals.
RCRA Code D002 (if pH > 12.[1][2]5) or Not Listed Even if not strictly RCRA listed, best practice treats it as hazardous chemical waste.[2]
Labeling "this compound - Basic Organic Waste"Full chemical name required. No abbreviations/formulas.
Step 2: Pre-Disposal Treatment (Solid vs. Liquid)

Scenario A: Pure Solid Substance

  • Containment: Keep in the original manufacturer vial if possible. If transferring, use a screw-top HDPE jar.[1]

  • Labeling: Affix a hazardous waste tag immediately. Check "Toxic" and "Corrosive".[4]

  • Secondary Containment: Place the jar into a clear plastic bag (4-mil polyethylene) to contain potential dust/leakage.

Scenario B: Reaction Mixture / Solution

  • Solvent Compatibility: Ensure the carrier solvent is compatible with organic waste incineration (e.g., Methanol, DCM, Ethyl Acetate).

  • pH Check: If the solution is aqueous, check pH. If pH > 12.5, it is a D002 Corrosive Waste.

  • Bulking: Can be bulked with other non-halogenated basic organic solvents (e.g., Triethylamine mixtures).

Step 3: Disposal Decision Matrix (Visualization)

The following logic flow dictates the handling process based on the physical state of the waste.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in HDPE Jar Double Bag Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck Labeling Apply HazWaste Label (Mark: Corrosive/Toxic) SolidPack->Labeling Halogenated Halogenated Solvent (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated StreamA Stream A: Halogenated Waste (Segregate from Acids) Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic Waste NonHalogenated->StreamB StreamA->Labeling StreamB->Labeling EHS Transfer to EHS/Disposal Vendor (Incineration) Labeling->EHS

Figure 1: Decision matrix for segregating amino-amide waste streams based on solvent composition.

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent mucosal irritation from amine vapors.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Neutralization (Liquid Spills):

    • Do NOT use strong acids.

    • Apply a dry absorbent (Vermiculite or clay-based kitty litter) or a commercial "Organic Base Neutralizer" (often citric acid-based).[1]

  • Collection: Scoop the absorbed material into a wide-mouth waste jar.

  • Surface Decontamination: Wipe the surface with a dilute (5%) acetic acid or citric acid solution to protonate residual amines, making them water-soluble and easier to wipe away, followed by a soap and water wash.

Regulatory & Compliance Context

  • RCRA (USA): While this compound is not explicitly P-listed or U-listed, it falls under "Process Knowledge" determination.[1][2] If the waste exhibits a pH ≥ 12.5, it is D002 (Corrosive) .

  • Disposal Method: The preferred industry standard for organic nitrogenous compounds is High-Temperature Incineration with NOx scrubbing. This ensures complete destruction of the amide bond and prevents environmental leaching [1].

  • Drain Disposal: Strictly Prohibited. Organic amines are toxic to aquatic life and can disrupt municipal water treatment microorganisms [2].

References

  • National Research Council.[5] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency.[3] (2024).[4][5][6] Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. [Link]

Sources

Personal protective equipment for handling 3-amino-N-cyclohexylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture & Risk Profile

3-amino-N-cyclohexylpropanamide (often associated with CAS 115012-26-5 or analogs) presents a specific toxicological profile driven by its primary amine functionality.[1] While specific permeation data for this exact molecule is often absent from general databases, the structural moieties dictate the safety protocol.

The Scientist's Assessment: Treat this compound as Corrosive (Category 1B) and a Severe Eye Damager (Category 1) until specific lot data proves otherwise. The primary amine group (


) is a potent base that saponifies skin lipids, leading to deep tissue burns that may not be immediately painful. The cyclohexyl ring increases lipophilicity, potentially accelerating dermal absorption.
Core Hazard Classifications (GHS)
Hazard TypeClassificationH-StatementMechanism of Action
Skin Corrosion Cat 1B / 1CH314: Causes severe skin burnsAlkaline hydrolysis of fatty tissues (liquefactive necrosis).[1]
Eye Damage Cat 1H318: Causes serious eye damageRapid corneal opacification; irreversible damage possible in <10s.
Respiratory STOT SE 3H335: May cause respiratory irritationMucosal irritation from amine vapors/dust.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following system is designed to prevent cross-contamination and immediate injury.

Hand Protection: The "Double-Barrier" Standard

Why: Primary amines can permeate thin nitrile rubber. The "breakthrough time" for a standard 4-mil glove against amine-rich solutions can be under 15 minutes.[1]

LayerMaterial SpecificationFunctionProtocol
Inner Nitrile (Disposable) Thickness: 4-5 milBiological barrier & sweat management.[1]Don first. Tape cuff to lab coat if working with liquids >100mL.
Outer Nitrile (Extended Cuff) Thickness: ≥6 mil (e.g., Ansell TouchNTuff®)Chemical barrier.Inspect: Check for pinholes by inflating.Change Frequency: Every 60 mins or immediately upon splash.
Critical Do NOT Use: LatexLatex offers poor resistance to organic amines and degrades rapidly.
Eye & Face Protection

Why: Safety glasses allow vapors and splashes to bypass the lens via the gaps. Amine burns to the cornea are often permanent.

  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Face Shield: Required only if handling liquid volumes >50 mL or conducting exothermic additions where splashing is a risk.

Respiratory Protection

Why: Solid powders of this compound can become airborne during weighing.[1]

  • Primary Control: Handle strictly inside a certified Chemical Fume Hood.

  • Secondary (If hood unavailable/spill cleanup): Half-face respirator with P100/OV (Organic Vapor) cartridges.[1]

Engineering Controls & Workflow Visualization[1]

Visualization 1: The Hierarchy of Defense

This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

SafetyHierarchy Risk Hazard Source: This compound Hood Engineering Control: Fume Hood (Sash < 18") Risk->Hood Containment Admin Admin Control: SOP & Restricted Access Hood->Admin Protocol PPE PPE Layer: Double Nitrile + Goggles Admin->PPE Last Line of Defense User Operator Safety PPE->User Protection

Caption: The "Swiss Cheese" model applied to amine handling. PPE is the final barrier, not the first.

Operational Protocol: Step-by-Step

Phase A: Preparation
  • Sash Check: Verify fume hood flow is 80–100 fpm. Position sash at the lowest comfortable working height.

  • Neutralizer Prep: Have a spray bottle of dilute acetic acid (1-2%) or Citranox® ready. Why? Water alone spreads amine spills; weak acid neutralizes the basicity immediately.

Phase B: Weighing & Transfer (Highest Risk)[1]
  • Static Control: Use an antistatic gun or bar if the powder is fluffy. Amine salts can be hygroscopic and sticky; free bases can be static-prone.[1]

  • The "Transfer Box" Method:

    • Place the receiving vessel (flask) inside a secondary container (plastic tray) inside the hood.

    • Weigh the solid into a weighing boat.

    • Do not carry the open weighing boat across the lab. Bring the balance to the hood, or transfer the solid to a closed vial before moving.

Phase C: Reaction & Cleanup[1]
  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as amines can react exothermically or form specific salts.

  • Decontamination:

    • Wipe all tools (spatulas, balance pan) with the dilute acetic acid solution before removing them from the hood.

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization 2: Emergency Response Logic

Immediate decision-making workflow for exposure incidents.[1][2][3]

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Rinse 15 min 3. Do NOT neutralize on skin Skin->ActionSkin ActionEye 1. Eyewash Station 2. Force Eyelids Open 3. Rinse 15 min Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if needed 3. Seek Medical Help Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Critical response paths. Note: Never attempt to neutralize chemicals on living tissue.

Waste Disposal & Deactivation

Principle: Segregation prevents unexpected exothermic reactions in the waste drum.

  • Liquid Waste: Segregate into "Basic Organic Waste" . Do not mix with acidic waste streams (risk of heat generation/spattering).

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" (double-bagged).

  • Spill Cleanup:

    • Absorb with vermiculite or sand.

    • Treat the area with dilute acetic acid until pH paper indicates neutral (pH 6-8).[1]

    • Wash final surface with soap and water.[2][3]

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: N-Cyclohexylpropanamide analogs and safety data. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-cyclohexylpropanamide
Reactant of Route 2
3-amino-N-cyclohexylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.